molecular formula C12H18ClN B7759462 C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride

Cat. No.: B7759462
M. Wt: 211.73 g/mol
InChI Key: GFCHPBRPHVYFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-phenylcyclopentyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCHPBRPHVYFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Basic Properties of C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride

Introduction

This compound is a substituted phenethylamine derivative of significant interest to researchers in neuropharmacology and medicinal chemistry. Its unique structure, featuring a cyclopentyl ring fused to the alpha-carbon of the phenethylamine backbone, distinguishes it from more common linear analogs. This modification has profound implications for its steric and electronic properties, suggesting a potentially novel pharmacological profile. As a research chemical, understanding its fundamental properties is paramount for its synthesis, analysis, and application in drug discovery and development.

This guide provides a comprehensive overview of the core chemical and physical properties of this compound. It is designed for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in established scientific principles. The narrative moves beyond simple data presentation to explain the causality behind experimental choices, ensuring a robust and reliable foundation for future research.

Chemical Identity and Physicochemical Properties

The foundational step in characterizing any research compound is to establish its precise chemical identity and key physicochemical parameters. These data are critical for everything from dose preparation to predicting its behavior in biological systems.

Table 1: Chemical Identifiers

PropertyValue (Hydrochloride Salt)Value (Free Base)Source(s)
IUPAC Name (1-Phenylcyclopentyl)methanamine hydrochloride(1-Phenylcyclopentyl)methanamine[1]
Synonym(s) C-Cyclopentyl-C-phenyl-methylamine HClC-(1-Phenyl-cyclopentyl)-methylamine[1]
CAS Number 24260-05-717511-89-6[1]
Molecular Formula C₁₂H₁₈ClNC₁₂H₁₇N[1]
Molecular Weight 211.73 g/mol 175.27 g/mol [1]

Table 2: Physicochemical Data

PropertyValueRationale and SignificanceSource(s)
Physical Form Solid, crystalline powderThe solid-state facilitates accurate weighing and handling. The hydrochloride salt form typically enhances stability and crystallinity over the free base.
Solubility Soluble in water and alcoholThe hydrochloride salt is ionic, which generally confers aqueous solubility, a critical factor for preparing solutions for in vitro and in vivo testing. Solubility in alcohols is useful for purification via recrystallization.[2]
Storage Temperature Room temperature, under inert atmosphereRecommended for preventing degradation. The "inert atmosphere" stipulation suggests potential sensitivity to oxidation or reaction with atmospheric components over long-term storage.
XLogP3-AA (Free Base) 2.6This computed value indicates moderate lipophilicity. A value in this range suggests the compound is likely to cross the blood-brain barrier, a prerequisite for central nervous system activity.[1]
Hydrogen Bond Donor/Acceptor (Free Base) 1 / 1These counts influence the molecule's ability to interact with biological targets like protein binding pockets and affect properties like solubility and membrane permeability.[1]

Synthesis and Purification

A reliable and reproducible synthetic route is essential for obtaining high-purity material for research. While specific proprietary syntheses may vary, a common and logical pathway involves the formation of the free base amine followed by its conversion to the stable hydrochloride salt.

Proposed Synthetic Workflow

The conversion of a precursor to the final amine hydrochloride salt is a foundational process in medicinal chemistry. The primary rationale for this two-step approach is twofold:

  • Reaction Specificity: Many amine synthesis reactions are not compatible with acidic conditions, necessitating the formation of the free base first.

  • Product Stability and Handling: The free base amine is often an oil and can be susceptible to degradation (e.g., oxidation or reaction with atmospheric CO₂). Converting it to the hydrochloride salt creates a stable, solid, and water-soluble product that is easier to purify, handle, and formulate.[3]

Synthesis_Workflow cluster_0 Step 1: Free Base Synthesis (Illustrative) cluster_1 Step 2: Hydrochloride Salt Formation cluster_2 Step 3: Purification Precursor 1-Phenylcyclopentanecarbonitrile Reduction Reduction (e.g., LiAlH₄ in THF) Precursor->Reduction Reactant FreeBase C-(1-Phenyl-cyclopentyl)-methylamine (Free Base) Reduction->FreeBase Product Solvent Dissolution in Anhydrous Solvent (e.g., Ethyl Acetate) FreeBase->Solvent HCl Addition of HCl (Gas or Solution in Ether) Solvent->HCl Precipitation Precipitation & Isolation HCl->Precipitation FinalProduct C-(1-Phenyl-cyclopentyl)-methylamine HCl Precipitation->FinalProduct Recrystallization Recrystallization (e.g., from Ethanol) FinalProduct->Recrystallization Drying Drying under Vacuum Recrystallization->Drying PureProduct Purified Final Product (>98%) Drying->PureProduct

Caption: Proposed workflow for synthesis and purification.

Protocol: Conversion of Free Base to Hydrochloride Salt

This protocol describes a standard, self-validating method for producing the hydrochloride salt from its corresponding free base amine. The success of the protocol is validated by the successful precipitation of the salt from the solution.

Materials:

  • C-(1-Phenyl-cyclopentyl)-methylamine (free base)

  • Anhydrous Ethyl Acetate or Diethyl Ether

  • 2M Hydrochloric Acid solution in Diethyl Ether (or anhydrous HCl gas)

  • Glassware (beaker, magnetic stirrer, dropping funnel)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the C-(1-Phenyl-cyclopentyl)-methylamine free base in a minimal amount of anhydrous ethyl acetate in a clean, dry beaker with magnetic stirring. Causality: Using an anhydrous, non-polar solvent ensures that the hydrochloride salt, which is ionic, will be poorly soluble and will precipitate upon formation.[4]

  • Acidification: While stirring vigorously at room temperature, slowly add 1.1 equivalents of a 2M HCl solution in diethyl ether dropwise. Alternatively, bubble anhydrous HCl gas through the solution. Causality: A slight excess of HCl ensures complete conversion of the amine to its salt. Slow addition prevents localized overheating and ensures uniform crystal formation.

  • Precipitation: A white precipitate should form immediately upon the addition of HCl. Continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation: Isolate the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid (the "filter cake") with a small amount of cold, anhydrous ethyl acetate or diethyl ether. Causality: Washing with the cold solvent removes any unreacted free base or other soluble impurities without dissolving a significant amount of the desired salt product.

  • Drying: Dry the purified solid under a high vacuum for several hours to remove all residual solvent. The final product should be a fine, white crystalline powder.

Analytical Methodologies

To ensure the identity, purity, and stability of the compound, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in pharmaceutical and chemical research.

Analytical Workflow for Purity Determination

A validated analytical method provides trust in the experimental results obtained using the compound. The workflow involves careful sample preparation, separation by chromatography, and data analysis to determine the purity and identify any potential impurities.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Start Weigh Compound (approx. 1 mg/mL) Prep_Solv Dissolve in Mobile Phase Prep_Start->Prep_Solv Prep_Filter Filter (0.45 µm) into HPLC Vial Prep_Solv->Prep_Filter HPLC_Inject Inject Sample Prep_Filter->HPLC_Inject HPLC_Sep Isocratic Separation (C18 Column) HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection (e.g., 254 nm) HPLC_Sep->HPLC_Detect Data_Chrom Generate Chromatogram HPLC_Detect->Data_Chrom Data_Integ Integrate Peaks Data_Chrom->Data_Integ Data_Calc Calculate Purity (% Area) Data_Integ->Data_Calc

Caption: Standard workflow for HPLC-based purity analysis.

Protocol: HPLC Method for Purity Assessment

This protocol outlines a general-purpose reversed-phase HPLC method suitable for analyzing this compound.

Instrumentation & Conditions:

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: A C18 column is a workhorse for separating moderately polar to nonpolar small molecules based on their hydrophobicity.

  • Mobile Phase: A mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid, TFA). A typical starting point is 50:50 (v/v). Causality: Acetonitrile is the organic modifier. TFA is an ion-pairing agent that improves the peak shape of amines by masking residual silanol interactions on the column stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. Causality: The phenyl group in the molecule will have strong UV absorbance around this wavelength, providing good sensitivity.

  • Injection Volume: 10 µL.

Procedure:

  • Standard/Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the sample and run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities (e.g., 10-15 minutes).

  • Data Processing: Integrate the area of all observed peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Method Validation (Trustworthiness): For rigorous research, this method should be validated by assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[5]

Proposed Pharmacological Profile and Mechanism of Action

Based on its chemical structure as a substituted phenethylamine, a scientifically grounded hypothesis can be formulated regarding its pharmacological activity. Phenethylamine and its derivatives are well-known to act as central nervous system (CNS) stimulants by modulating monoamine neurotransmission.[3]

The cyclopentyl substitution at the alpha-position sterically hinders the molecule. This is significant because this position is a key site for metabolism by enzymes like Monoamine Oxidase (MAO). Such steric bulk may reduce its affinity for MAO, potentially increasing its bioavailability and duration of action compared to simpler phenethylamines. A study on a close structural analog, 1-(phenylcyclopropyl)methylamine, showed it was a substrate for MAO, indicating that interaction with this enzyme system is highly probable.[6]

Proposed Mechanism of Action: It is hypothesized that C-(1-Phenyl-cyclopentyl)-methylamine acts as a monoamine releasing agent or reuptake inhibitor. Its primary targets are likely to be:

  • Trace Amine-Associated Receptor 1 (TAAR1): Acts as an agonist, which can modulate dopamine, norepinephrine, and serotonin signaling.[3]

  • Vesicular Monoamine Transporter 2 (VMAT2): May inhibit VMAT2, leading to an increase in the cytosolic concentration of monoamine neurotransmitters, promoting their release.[3]

Pharmacology_Pathway Proposed Monoaminergic Mechanism of Action Compound C-(1-Phenyl-cyclopentyl) -methylamine Presynaptic Presynaptic Neuron Cytosol Synaptic Vesicle Compound->Presynaptic:f1 Enters Neuron TAAR1 TAAR1 Compound->TAAR1 Agonist VMAT2 VMAT2 Compound->VMAT2 Inhibitor Postsynaptic Postsynaptic Neuron Presynaptic:f1->Postsynaptic Release Presynaptic:f1->VMAT2 Packaging DAT DAT/NET/SERT Presynaptic:f1->DAT MA_vesicle Monoamines Receptors Postsynaptic Receptors Postsynaptic->Receptors Binding VMAT2->MA_vesicle MA Monoamines (DA, NE, 5-HT)

Caption: Proposed interaction with monoaminergic systems.

Handling, Storage, and Safety

Proper handling and storage are crucial for ensuring researcher safety and maintaining the integrity of the compound.

Table 3: GHS Hazard and Safety Information

CategoryCodeStatementSource(s)
Hazard H302Harmful if swallowed.
Hazard H315Causes skin irritation.
Hazard H319Causes serious eye irritation.
Hazard H335May cause respiratory irritation.
Precaution P261Avoid breathing dust/fume/gas/mist/vapors/spray.
Precaution P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Use this compound only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Avoid generating dust. Handle as a solution where possible.[8]

  • Wash hands thoroughly after handling.

Storage Recommendations:

  • Store in a tightly sealed container to prevent moisture absorption, as hydrochloride salts can be hygroscopic.

  • Keep in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[7]

  • For long-term stability, storage under an inert gas (e.g., Argon or Nitrogen) is recommended.

Conclusion

This compound is a research compound with a compelling structural profile. Its physicochemical properties, characterized by moderate lipophilicity and the stability afforded by its hydrochloride salt form, make it a suitable candidate for CNS research. Standard organic synthesis and analytical chemistry techniques can be readily applied to produce and verify high-purity batches of this material. Based on its structural relationship to phenethylamine, it is hypothesized to act as a modulator of monoamine neurotransmitter systems, warranting further investigation to elucidate its specific pharmacological mechanism and therapeutic potential. The protocols and data presented in this guide provide a solid, scientifically-grounded framework for professionals undertaking research with this compound.

References

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). (1-Phenylcyclopentyl)methanamine. CID 205131. Retrieved from [Link]

  • Zirkle, C. L., et al. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry, 28(12), 1953-7. Retrieved from [Link]

  • Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • ResearchGate. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • BloomTechz. (2024, December 16). What Chemical Reactions Can Methylamine Hydrochloride Undergo? Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]

  • Safrole. (n.d.). Methylamine Synthesis. Retrieved from [Link]

Sources

C-(1-Phenyl-cyclopentyl)-methylamine HCl: Mechanism & Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride (CAS: 17511-89-6), a critical pharmacophore and intermediate in medicinal chemistry.

Executive Summary & Compound Identity

This compound (also known as 1-(Aminomethyl)-1-phenylcyclopentane HCl ) is a specialized gem-disubstituted building block used in the development of lipophilic drugs. Unlike direct receptor ligands like Phencyclidine (PCP) or Ketamine, this compound features a methylene spacer between the cycloalkyl ring and the amine nitrogen.

This structural modification drastically alters its pharmacological profile:

  • Direct Activity: Weak intrinsic activity on monoamine transporters (unlike its lower homolog 1-phenylcyclopentylamine).

  • Primary Utility: A "privileged scaffold" for synthesizing ACAT inhibitors , CB1 antagonists , and antiviral agents .

  • Mechanism: Acts as a sterically demanding lipophilic anchor , locking the conformation of the attached pharmacophore to enhance binding affinity and metabolic stability.

PropertySpecification
IUPAC Name 1-(Aminomethyl)-1-phenylcyclopentane hydrochloride
CAS Number 17511-89-6
Molecular Formula C₁₂H₁₇N[1] · HCl
Molecular Weight 211.73 g/mol
Structural Class

-disubstituted Phenethylamine / Cycloalkylamine
Key Feature Geminal Phenyl/Aminomethyl substitution (Thorpe-Ingold Effect)

Mechanism of Action: The Pharmacophoric Anchor

While the free amine has low physiological potency, its value lies in its contribution to the mechanism of downstream drugs. It functions through the Gem-Disubstituted Constraint and Hydrophobic Occlusion .

The Gem-Disubstituted Constraint (Thorpe-Ingold Effect)

The central cyclopentane ring holds the phenyl group and the aminomethyl arm in a rigid orientation. When this amine forms an amide or urea bond in a drug molecule (e.g., ACAT inhibitors), the ring forces the substituents into a "locked" conformation that minimizes entropic loss upon binding to the target protein.

Signaling & Binding Pathway (Pharmacophore Level)

In the context of ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitors or CB1 antagonists , the moiety functions as follows:

MoA_Pathway Scaffold C-(1-Phenyl-cyclopentyl) -methylamine Scaffold Constraint Gem-Disubstituted Constraint Scaffold->Constraint Rigidifies Lipophilicity Hydrophobic Interaction Scaffold->Lipophilicity Provides Bulk Target Target Protein Pocket (ACAT / CB1 / Viral Helicase) Constraint->Target Reduces Entropic Cost Lipophilicity->Target Fills Hydrophobic Pocket Effect High Affinity Binding & Metabolic Stability Target->Effect Therapeutic Outcome

Figure 1: Pharmacophoric mechanism of the 1-phenylcyclopentyl-methyl moiety in drug-receptor interactions.[1]

Comparative Pharmacology
  • Vs. PCP/Ketamine: The methylene spacer removes the direct NMDA receptor antagonism typical of arylcyclohexylamines (where nitrogen is directly on the ring).

  • Vs. Phenethylamine: The cyclopentyl ring at the

    
    -position blocks Monoamine Oxidase (MAO) access, increasing the metabolic half-life of derivatives.
    

Experimental Protocols: Synthesis & Validation

To utilize this compound in drug development, researchers must often synthesize it from the nitrile precursor or couple it to a core scaffold.

Synthesis from 1-Phenylcyclopentanecarbonitrile

This protocol converts the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH₄).

Safety Warning: LiAlH₄ is pyrophoric. Perform under inert atmosphere (Argon/Nitrogen).

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask, suspend LiAlH₄ (1.5 eq) in anhydrous THF (Tetrahydrofuran) at 0°C under Argon.

  • Addition: Dissolve 1-phenylcyclopentanecarbonitrile (1.0 eq) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes.

  • Reflux: Warm to room temperature, then reflux at 66°C for 4–6 hours. Monitor by TLC (disappearance of nitrile).

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlH₄)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the free base oil.

  • Salt Formation: Dissolve oil in diethyl ether. Add HCl in dioxane (4M) dropwise. Filter the white precipitate (C-(1-Phenyl-cyclopentyl)-methylamine HCl).

Analytical Validation (Self-Validating System)

Confirm identity using NMR. The "singlet" methylene peak is the diagnostic signature.

NucleusChemical Shift (

)
MultiplicityAssignment
¹H NMR 7.20 – 7.40 ppmMultipletPhenyl Protons (5H)
¹H NMR 2.85 ppm Singlet -CH₂-NH₂ (Diagnostic)
¹H NMR 1.60 – 2.10 ppmMultipletCyclopentyl Ring Protons (8H)
¹³C NMR ~50.0 ppmSignalQuaternary Carbon (C1)

Applications in Drug Discovery

This amine is the key nucleophile in the synthesis of several high-value research compounds.

Synthesis of Urea-Based ACAT Inhibitors

Used to create compounds similar to TS-962 .

  • Reaction: C-(1-Phenyl-cyclopentyl)-methylamine + Isocyanate

    
     Urea Derivative.
    
  • Role: The bulky 1-phenylcyclopentyl group prevents hydrolysis of the urea bond and improves oral bioavailability.

Synthesis of Antiviral Helicase Inhibitors

Recent studies (e.g., Stout et al., Biorxiv 2025) utilize this amine to synthesize inhibitors of the nsP2 helicase (Chikungunya/Alphaviruses).

  • Workflow:

    • Coupling of C-(1-Phenyl-cyclopentyl)-methylamine to a carboxylic acid core (using HATU/DIPEA).

    • The resulting amide positions the phenyl ring to stack against viral aromatic residues (Trp/Tyr) in the helicase binding cleft.

Synthesis_Workflow Start 1-Phenylcyclopentane -carbonitrile Step1 Reduction (LiAlH4) -> Primary Amine Start->Step1 Intermediate C-(1-Phenyl-cyclopentyl) -methylamine HCl Step1->Intermediate Branch1 + Isocyanate (ACAT Inhibitors) Intermediate->Branch1 Branch2 + Carboxylic Acid (HATU) (Antivirals/CB1 Antagonists) Intermediate->Branch2 Final Bioactive Therapeutic Agent Branch1->Final Branch2->Final

Figure 2: Synthetic utility workflow transforming the nitrile precursor into bioactive therapeutics.

References

  • Stout, D. M., et al. (1995).[1][2] "Development of a series of substituted N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas with enhanced hypocholesterolemic activity." Chemtracts: Organic Chemistry, 8(6), 359-362.[1][2] 3

  • AkSci. (2025). "this compound Product Data." AkSci Catalog. 4[2][5][6][7][8]

  • National Institutes of Health (NIH). (2025). "Identification of Direct-Acting nsP2 Helicase Inhibitors with Antialphaviral Activity." PubMed Central / BioRxiv. 9[2][6][7][8]

  • CymitQuimica. (2025).[10] "1-(Aminomethyl)cyclopentanol and derivatives." Chemical Catalog. 11[2][5][6][7][8]

  • Santa Cruz Biotechnology. (2025).[8] "1-(Boc-amino)-1-aminomethyl cyclopentane & Related Compounds." SCBT Catalog. 8[2][5][6][7][8]

Sources

An In-depth Technical Guide to the Structure Elucidation of Cyclopentyl(phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of cyclopentyl(phenyl)methanamine hydrochloride, a primary amine of interest in pharmaceutical development. The guide is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical accuracy with field-proven insights. We will navigate a multi-technique analytical workflow, emphasizing the causality behind experimental choices and the self-validating nature of a well-designed characterization strategy. This document will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray diffraction (XRD) in unambiguously determining the chemical structure, including its stereochemistry and solid-state form. Furthermore, we will address the critical aspect of impurity profiling, a cornerstone of pharmaceutical quality assurance.

Introduction: The Imperative of Unambiguous Structure Elucidation in Pharmaceutical Sciences

The precise molecular structure of an active pharmaceutical ingredient (API) is its fundamental identity. It dictates its physicochemical properties, pharmacological activity, and metabolic fate. Consequently, unambiguous structure elucidation is a non-negotiable cornerstone of drug discovery, development, and manufacturing.[1][2] Cyclopentyl(phenyl)methanamine hydrochloride, with the chemical formula C₁₂H₁₈ClN, presents a seemingly straightforward structure. However, its characterization demands a rigorous and multi-faceted analytical approach to confirm connectivity, stereochemistry, and the ionic nature of the hydrochloride salt.

This guide will adopt a holistic approach, treating the structure elucidation process as an integrated system where each analytical technique provides a unique and complementary piece of the puzzle. Our narrative will follow the logical progression of a senior application scientist's thought process, from initial assessment to final structural confirmation.

Foundational Analysis: Confirming the Molecular Blueprint

The first step in any structure elucidation is to establish the molecular formula and weight. For cyclopentyl(phenyl)methanamine hydrochloride, this information is readily available from chemical suppliers and databases.[3]

PropertyValueSource
Molecular FormulaC₁₂H₁₈ClN[3]
Molecular Weight211.73 g/mol [3]

This foundational data is the first checkpoint and will be validated by high-resolution mass spectrometry.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Fingerprint

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[4] For cyclopentyl(phenyl)methanamine hydrochloride, we will employ Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Causality of Experimental Choice: HRMS is chosen for its ability to provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This is a critical self-validating step.

Expected Outcome: Using ESI in positive ion mode, we expect to observe the protonated molecule of the free base, [M+H]⁺, where M is cyclopentyl(phenyl)methanamine. The expected accurate mass would be calculated for C₁₂H₁₈N⁺.

IonCalculated Exact MassObserved Mass (Hypothetical)
[C₁₂H₁₈N]⁺176.1434176.1432

The observation of an ion with a mass-to-charge ratio (m/z) that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Electron Ionization (EI) Mass Spectrometry for Fragmentation Analysis

Causality of Experimental Choice: EI is a "hard" ionization technique that induces fragmentation of the molecule. The resulting fragmentation pattern serves as a structural fingerprint.[4]

Expected Fragmentation Pattern: The fragmentation of benzylamines is well-documented.[5] The most likely fragmentation pathways for cyclopentyl(phenyl)methanamine involve cleavage of the C-C bond between the methine carbon and the cyclopentyl or phenyl group, and the C-N bond.

  • Benzylic Cleavage: The most favorable fragmentation is typically the cleavage of the bond beta to the phenyl group, leading to the formation of a stable tropylium ion.

  • Alpha-Cleavage: Cleavage of the C-N bond is also common for amines.

Table of Expected Fragments:

m/zProposed FragmentStructure
175[C₁₂H₁₇N]⁺Molecular Ion (free base)
106[C₇H₈N]⁺Phenylmethanamine fragment
91[C₇H₇]⁺Tropylium ion (rearranged from benzyl cation)
77[C₆H₅]⁺Phenyl cation
69[C₅H₉]⁺Cyclopentyl cation

The presence of these characteristic fragments would provide strong support for the proposed connectivity of the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the free base (obtained by neutralizing the hydrochloride salt) in a volatile organic solvent like methanol or dichloromethane.

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is ideal.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with known fragmentation of benzylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Guide to Connectivity

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[6] We will utilize ¹H NMR, ¹³C NMR, and 2D NMR techniques to map out the complete carbon-hydrogen framework of cyclopentyl(phenyl)methanamine.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality of Experimental Choice: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected Chemical Shifts and Multiplicities (in CDCl₃):

Proton(s)Expected Chemical Shift (ppm)Expected MultiplicityIntegration
Phenyl-H7.2 - 7.4Multiplet5H
Methine-H~3.5Triplet or Doublet of Doublets1H
NH₂1.5 - 3.0 (broad)Singlet (broad)2H
Cyclopentyl-H (adjacent to methine)1.8 - 2.2Multiplet1H
Cyclopentyl-H (other)1.2 - 1.8Multiplet8H

Note on NH₂ Signal: The chemical shift of the amine protons is highly variable and depends on concentration, solvent, and temperature. In the hydrochloride salt form, this signal would be significantly downfield and broader, appearing as -NH₃⁺. The addition of D₂O will cause the NH₂/NH₃⁺ signal to disappear due to proton-deuterium exchange, a useful diagnostic tool.[6]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality of Experimental Choice: ¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Expected Chemical Shifts (in CDCl₃):

Carbon(s)Expected Chemical Shift (ppm)
Phenyl C (quaternary)~145
Phenyl C-H126 - 129
Methine C~60
Cyclopentyl C (adjacent to methine)~45
Cyclopentyl C (other)25 - 35

The number of distinct signals in the ¹³C NMR spectrum will confirm the symmetry of the molecule.

2D NMR Spectroscopy (COSY and HSQC): Establishing Connectivity

Causality of Experimental Choice: 2D NMR experiments are crucial for unambiguously connecting the protons and carbons.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other. We would expect to see correlations between the methine proton and the adjacent cyclopentyl protons, as well as among the cyclopentyl protons themselves.

  • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons. This allows for the definitive assignment of each proton and carbon signal.

G

NMR workflow for structural connectivity.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • For the free base, dissolve 5-10 mg in ~0.6 mL of CDCl₃.

    • For the hydrochloride salt, dissolve 5-10 mg in ~0.6 mL of DMSO-d₆ or D₂O. The choice of solvent is critical for hydrochloride salts due to their ionic nature and potential for hydrogen bonding.[7]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D Experiments: Run standard COSY and HSQC experiments.

  • Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals, assign chemical shifts, and analyze coupling patterns. Use the 2D spectra to build the molecular framework.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Causality of Experimental Choice: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] It is particularly useful for confirming the presence of the amine group and its protonation state.

Expected IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Appearance
N-H Stretch (primary amine)3400-3300 (two bands)Medium, sharp
N⁺-H Stretch (amine salt)3200-2800Strong, very broad
C-H Stretch (aromatic)3100-3000Medium
C-H Stretch (aliphatic)3000-2850Strong
N-H Bend (primary amine)1650-1580Medium
C=C Stretch (aromatic)1600-1450Medium to weak
C-N Stretch1250-1020Medium

The most significant difference between the free base and the hydrochloride salt will be the N-H stretching region. The two sharp peaks of the primary amine will be replaced by a very broad and intense absorption band for the ammonium salt.[9] This provides a clear confirmation of the salt formation.

Experimental Protocol: ATR-FTIR Spectroscopy

  • Sample Preparation: No specific preparation is needed for a solid sample.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample on the ATR crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Single-Crystal X-ray Diffraction: The Ultimate Structural Proof

Causality of Experimental Choice: When a suitable single crystal can be grown, X-ray diffraction provides the absolute, three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[10] This is the gold standard for structure elucidation.

Expected Outcome: The crystal structure would confirm the connectivity established by NMR and MS. It would also reveal the packing of the molecules in the crystal lattice and the hydrogen bonding interactions between the ammonium group and the chloride anion. For a chiral molecule, XRD can determine the absolute configuration.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the hydrochloride salt from a suitable solvent system (e.g., slow evaporation from ethanol/ether).

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

  • Data Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and intermolecular interactions.

Impurity Profiling: Ensuring Pharmaceutical Quality

No synthesis is perfectly clean. Therefore, identifying and quantifying impurities is a critical aspect of pharmaceutical development and is mandated by regulatory agencies.[1][2] The synthesis of cyclopentyl(phenyl)methanamine hydrochloride likely proceeds via the reductive amination of cyclopentyl phenyl ketone.

G

Potential sources of impurities in the synthesis.

Potential Impurities:

ImpuritySourceAnalytical Detection
Cyclopentyl phenyl ketoneUnreacted starting materialGC-MS, HPLC
Cyclopentyl(phenyl)methanolOver-reduction of the ketoneGC-MS, HPLC
N,N-bis(cyclopentyl(phenyl)methyl)amineSecondary amine formationLC-MS

Analytical Strategy for Impurity Profiling: A combination of High-Performance Liquid Chromatography (HPLC) with UV and MS detection (LC-MS) is the method of choice for separating, identifying, and quantifying these potential impurities. The methods must be validated according to ICH Q2(R1) guidelines to ensure they are accurate, precise, specific, and robust.[2]

Conclusion: A Self-Validating, Multi-Technique Approach

The structure elucidation of cyclopentyl(phenyl)methanamine hydrochloride is a case study in the power of a multi-technique, orthogonal analytical approach. Each technique provides a layer of evidence that, when combined, creates a self-validating and unambiguous structural assignment. From the initial confirmation of the molecular formula by HRMS to the detailed connectivity map from NMR, the functional group identification by FTIR, and the ultimate three-dimensional structure from XRD, we have constructed a comprehensive and trustworthy characterization of this important pharmaceutical building block. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (n.d.). Research and Reviews. Retrieved March 7, 2024, from [Link]

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 7, 2024, from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). Cyclopentylphenylmethanone. Retrieved March 7, 2024, from [Link]

  • Chemsrc. (2025, August 25). 1-Cyclopentyl-1-phenylmethanamine. Retrieved March 7, 2024, from [Link]

  • LibreTexts Chemistry. (2012, March 1). Powder diffraction investigations of some organic hydrochlorides. Retrieved March 7, 2024, from [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). CN105753682A - Preparation method of cyclopentyl phenyl ketone.
  • UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved March 7, 2024, from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved March 7, 2024, from [Link]

  • ACS Publications. (1998). Application of 13C NMR Spectroscopy and 13C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
  • ResearchGate. (2025, August 6). X-ray Diffraction and Solid-State NMR Investigation of the Single-Crystal to Single-Crystal Dehydration of Thiamine Hydrochloride Monohydrate. Retrieved March 7, 2024, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 7, 2024, from [Link]

  • PubChemLite. (n.d.). Cyclopentyl(phenyl)methanamine (C12H17N). Retrieved March 7, 2024, from [Link]

Sources

C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride: Physicochemical Profiling and Application in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Overview and Structural Rationale

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride, also systematically known as 1-(1-phenylcyclopentyl)methanamine hydrochloride (CAS: 17511-89-6) [1], is a highly specialized arylcycloalkylamine derivative. In the landscape of central nervous system (CNS) drug discovery, compounds sharing this structural motif are critically evaluated for their potential as monoamine reuptake inhibitors and glutamatergic modulators [3].

Unlike classic arylcyclohexylamines (e.g., phencyclidine or ketamine) where the amine is directly attached to the cycloalkane ring, this molecule features a methylene spacer (-CH₂-) between the cyclopentyl core and the primary amine. This structural divergence is not merely cosmetic; it fundamentally alters the steric environment of the nitrogen atom, shifting its pKa, enhancing its nucleophilicity, and modifying its binding pose within the hydrophobic pockets of monoamine transporters (DAT, SERT, NET) and NMDA receptors [3].

As a free base, the compound is susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates). Therefore, it is universally synthesized and stored as a hydrochloride salt . This salt form guarantees long-term thermodynamic stability, precise gravimetric dosing, and optimal aqueous solubility required for in vitro and in vivo biological assays.

Quantitative Physicochemical Data

Understanding the physical and chemical properties of both the free base and the hydrochloride salt is non-negotiable for downstream formulation and assay design. The lipophilicity (LogP ~2.91) of the free base indicates excellent blood-brain barrier (BBB) permeability, while the salt form ensures rapid dissolution in physiological buffers [2].

Table 1: Comprehensive Physicochemical Profile
PropertyFree Base (1-(1-phenylcyclopentyl)methanamine)Hydrochloride Salt
CAS Number 17511-89-6 [1]17511-89-6 (Vendor specified) / Unspecified
Molecular Formula C₁₂H₁₇NC₁₂H₁₈ClN
Molecular Weight 175.27 g/mol 211.73 g/mol
Physical State (RT) Viscous oil to low-melting solidWhite to off-white crystalline powder
Density 1.0 ± 0.1 g/cm³ [2]N/A (Solid lattice)
Boiling Point 276.4 ± 9.0 °C at 760 mmHg [2]Decomposes before boiling
Flash Point 115.8 ± 9.3 °C [2]N/A
LogP (Predicted) 2.91 – 3.15 [2]N/A (Ionized in solution)
Solubility Soluble in DCM, Ether, HexaneSoluble in Water (>10 mg/mL), Methanol, DMSO
Topological Polar Surface Area 26.02 Ų [2]26.02 Ų (excluding counterion)

Synthetic Methodology and Workflow

The synthesis of this compound requires careful control of reduction conditions to prevent ring-opening or over-alkylation. The most reliable route involves the reduction of 1-phenylcyclopentanecarbonitrile.

Protocol 1: Synthesis and Salt Formation

Rationale: Lithium aluminum hydride (LiAlH₄) is selected over catalytic hydrogenation to ensure complete reduction of the sterically hindered nitrile without risking the reduction of the phenyl ring.

Step-by-Step Procedure:

  • Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add anhydrous Tetrahydrofuran (THF) (50 mL) and cool to 0 °C in an ice bath.

  • Reagent Addition: Carefully suspend LiAlH₄ (1.5 equivalents) in the chilled THF.

  • Substrate Addition: Dissolve 1-phenylcyclopentanecarbonitrile (1.0 equivalent) in 20 mL anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic reaction.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65 °C) for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 4:1).

  • Fieser Quench (Critical Safety Step): Cool to 0 °C. Sequentially add

    
     mL water, 
    
    
    
    mL 15% NaOH, and
    
    
    mL water (where
    
    
    is the mass of LiAlH₄ in grams). This specific causality prevents the formation of an unfilterable aluminum hydroxide gel, yielding granular aluminate salts.
  • Extraction: Filter the granular salts. Extract the aqueous filtrate with Diethyl Ether (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude free base.

  • Salt Formation: Dissolve the crude free base in dry Diethyl Ether (30 mL). While stirring vigorously at 0 °C, add 2M HCl in Diethyl Ether dropwise until precipitation ceases (pH ~2).

  • Isolation: Vacuum filter the resulting white crystals, wash with cold ether, and dry under high vacuum at 40 °C for 12 hours.

SynthesisWorkflow A 1-Phenylcyclopentanecarbonitrile (Precursor) B LiAlH4 Reduction (Anhydrous THF, Reflux) A->B Step 1 C Free Base Intermediate (C12H17N) B->C Fieser Quench & Extract D Salt Formation (2M HCl in Ether, 0°C) C->D Step 2 E Target Compound (HCl Salt, C12H18ClN) D->E Crystallization & Vacuum Dry

Caption: Synthetic workflow from nitrile precursor to the highly stable hydrochloride salt product.

Analytical Characterization and Validation

To ensure trustworthiness in biological assays, the synthesized batch must be rigorously validated. The presence of the methylene spacer makes the ¹H-NMR spectrum distinct from direct arylcycloalkylamines.

Protocol 2: LC-MS and NMR Validation

1. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Electrospray Ionization in positive mode (ESI+).

  • Expected Result: A sharp chromatographic peak with a dominant mass-to-charge ratio (

    
    ) of 176.1  corresponding to the 
    
    
    
    ion of the free base. The chloride counterion will not be detected in positive mode.

2. Nuclear Magnetic Resonance (¹H-NMR):

  • Solvent: DMSO-d₆ (preferred over CDCl₃ to visualize the amine protons).

  • Key Assignments:

    • 
       8.0 - 8.3 ppm (broad s, 3H):  Represents the 
      
      
      
      protons. The broadness is due to quadrupolar relaxation of nitrogen and chemical exchange.
    • 
       7.2 - 7.4 ppm (m, 5H):  Aromatic protons of the phenyl ring.
      
    • 
       ~3.0 ppm (s, 2H):  The critical methylene spacer (
      
      
      
      ). It appears as a singlet because it is isolated from other protons by the quaternary carbon (C1 of the cyclopentyl ring).
    • 
       1.5 - 2.2 ppm (m, 8H):  The protons of the cyclopentyl ring.
      

Pharmacological Context: Neuroprotection and Receptor Logic

Arylcycloalkylamines are heavily investigated for their neuroprotective, analgesic, and antidepressant properties [3]. The structural logic of C-(1-Phenyl-cyclopentyl)-methylamine allows it to interact with the central nervous system through dual mechanisms.

The lipophilic phenyl-cyclopentyl moiety anchors the molecule into the hydrophobic domains of monoamine transporters, while the protonated primary amine forms critical electrostatic interactions (salt bridges) with aspartate residues within the binding pockets of these targets.

PharmaPathway Ligand C-(1-Phenyl-cyclopentyl)-methylamine (Arylcycloalkylamine Derivative) Target1 Monoamine Transporters (DAT / SERT / NET) Ligand->Target1 Hydrophobic & Electrostatic Binding Target2 Glutamatergic System (NMDA Receptors) Ligand->Target2 Allosteric / Channel Blockade Effect1 Inhibition of Reuptake (Increased Synaptic Monoamines) Target1->Effect1 Effect2 Receptor Modulation (Excitotoxicity Reduction) Target2->Effect2 Outcome Neuroprotective & Antidepressant Efficacy Effect1->Outcome Effect2->Outcome

Caption: Mechanistic logic of arylcycloalkylamine derivatives in neuropharmacological modulation.

By preventing the reuptake of neurotransmitters and simultaneously mitigating glutamatergic excitotoxicity, derivatives in this class are positioned as highly promising candidates for treating neurodegenerative disorders, where single-target therapies often fail to halt disease progression [3].

References

  • PubChem Compound Summary for CID 205131 National Center for Biotechnology Information (NCBI) URL:[Link]

  • 1-(1-Phenylcyclopentyl)methanamine Physical and Chemical Properties Chemsrc Chemical Database URL:[Link]

  • World Intellectual Property Organization (WIPO)

Technical Guide: Solubility Profile of C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride

[1]

Executive Summary

This compound (CAS: 24260-05-7) is a critical pharmacophore intermediate, structurally related to phenylcycloalkylamine CNS agents.[1] Its solubility profile is governed by a "tug-of-war" between the hydrophilic ionic ammonium headgroup and the lipophilic phenyl-cyclopentyl tail.[1]

This guide defines the compound's physicochemical identity, provides a qualitative solubility map derived from synthesis isolation protocols, and outlines the standard operating procedures (SOPs) required to generate regulatory-grade quantitative solubility data.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before establishing solubility, the solid-state identity must be confirmed.[1] The lipophilicity of the free base significantly impacts the salt's behavior in aqueous buffers.

ParameterDataNotes
IUPAC Name 1-(1-Phenylcyclopentyl)methanamine hydrochloridePrimary aliphatic amine salt
CAS Number 24260-05-7 Free base CAS: 17511-89-6
Molecular Weight 211.73 g/mol C₁₂H₁₈ClN
Physical Form White to off-white crystalline solidHygroscopic tendency
LogP (Free Base) ~3.3 (Predicted)Highly lipophilic core
pKa (Calc.) ~9.5 – 10.5Typical for primary alkyl amines
H-Bond Donors 3Ammonium head group

Solubility Data Analysis

Qualitative Solubility Map

Data derived from synthesis and isolation protocols (e.g., reduction of nitriles followed by HCl precipitation) reveals the following solubility limits.

Solvent ClassSolventSolubility StatusMechanistic Insight
Aqueous Water (pH < 7)High Ionic dipole-dipole interactions dominate.[1]
Aqueous Water (pH > 11)Low Deprotonation to free base crashes out the lipophilic oil.[1]
Protic Organic Methanol / EthanolSoluble Used in recrystallization; solvates both ionic and lipophilic regions.[1]
Aprotic Polar DMSO / DMFSoluble High dielectric constant supports ion dissociation.[1]
Non-Polar Diethyl Ether / HexaneInsoluble Used as "anti-solvents" to precipitate the salt during synthesis.[1]
Chlorinated DichloromethaneModerate Ion-pairing solubility; often used for extraction.[1]
Thermodynamic vs. Kinetic Solubility[1]
  • Kinetic Solubility: In early discovery (DMSO stock into buffer), precipitation may occur rapidly if the concentration exceeds ~100 µM due to the "common ion effect" in high-chloride buffers (e.g., saline).

  • Thermodynamic Solubility: The crystalline lattice energy of the hydrochloride salt is high (MP > 200°C). True equilibrium solubility in water is expected to be >50 mg/mL , but this drops precipitously in high pH environments.

Experimental Protocols

To generate the exact numerical data required for a Certificate of Analysis (CoA) or IND filing, the following self-validating protocols must be executed.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in various buffers.

  • Preparation: Weigh excess solid (~20 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 4.5, 6.8) or solvent.[1][2][3][4]

  • Equilibration: Shake at 25°C ± 0.1°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.45 µm PVDF). Note: Pre-saturate filter to avoid adsorption.[1]

  • Quantification: Analyze supernatant via HPLC-UV (210–220 nm detection for the phenyl ring).

  • pH Check: Measure the pH of the supernatant after equilibrium; the amine HCl can acidify weak buffers.

Protocol B: pH-Solubility Profiling (Potentiometric Titration)

Objective: Determine intrinsic solubility (

1
  • Dissolution: Dissolve the compound in 0.1 M HCl (fully protonated).

  • Titration: Titrate with 0.1 M NaOH while monitoring turbidity via UV-Vis probe or light scattering.

  • Data Point: Record the pH where precipitation onset (turbidity) occurs.[1] This is the pH_max (pH of maximum solubility).

Visualizations

Solubility Equilibrium Workflow

This diagram illustrates the logical flow for determining whether to use kinetic or thermodynamic methods based on the drug development stage.

SolubilityWorkflowStartStart: Solubility AssessmentStageDevelopment Stage?Start->StageDiscoveryEarly Discovery(High Throughput)Stage->DiscoveryHit-to-LeadDevelopmentPre-Clinical / Formulation(Precision)Stage->DevelopmentLead OptKineticKinetic Solubility(DMSO Stock -> Buffer)Discovery->KineticThermoThermodynamic Solubility(Solid -> Buffer)Development->ThermoAnalysisHPLC / UV-Vis AnalysisKinetic->AnalysisThermo->AnalysisOutput1Precipitation Risk(Kinetic Limit)Analysis->Output1From KineticOutput2Equilibrium Constant(S_sat)Analysis->Output2From Thermo

Figure 1: Decision matrix for selecting the appropriate solubility assay based on development phase.

Dissolution Mechanism & pH Dependence

This diagram details the molecular mechanism of dissolution and the critical pH threshold.

DissolutionMechSolidSolid Crystal Lattice(R-NH3+ Cl-)DissolvedSolvated Ions[R-NH3+] + [Cl-]Solid->DissolvedLattice Energy < SolvationWaterAqueous MediumpH_LowpH < pKa (Acidic)Stable SolutionDissolved->pH_LowProtonated FormpH_HighpH > pKa (Basic)DeprotonationDissolved->pH_HighAdd Base (OH-)FreeBaseFree Base Oil(R-NH2)PrecipitationpH_High->FreeBaseLoss of Charge

Figure 2: Mechanistic pathway of dissolution and pH-induced precipitation.[1]

Implications for Drug Development[1]

Salt Selection Strategy

The hydrochloride salt is chosen to maximize bioavailability. However, the common ion effect in gastric fluid (high [Cl-]) may suppress solubility slightly compared to water.[1]

  • Recommendation: If HCl solubility is insufficient (<10 mg/mL), screen counter-ions with lower lattice energies (e.g., Mesylate, Tartrate).

Formulation
  • Liquid Formulations: Avoid pH > 7.0 to prevent oiling out of the free base.

  • Co-solvents: If aqueous solubility is limited, 10% Ethanol or PEG400 will significantly enhance solubility due to the phenyl ring's lipophilicity.

References

  • Chemical Identity: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 205131, (1-Phenylcyclopentyl)methanamine. [Link][1]

  • Synthesis & Isolation: "Synthesis of (1-Phenylcyclohexyl)methylamine." PrepChem. (Describes the analogous cyclohexyl synthesis and HCl precipitation via isopropyl ether). [Link]

  • General Amine Salt Properties: Haynes, W. M. (Ed.).[1][3] CRC Handbook of Chemistry and Physics. 97th Edition. CRC Press.[1] (General reference for amine hydrochloride solubility trends).

  • Experimental Protocol: Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for pKa and solubility profiling methodologies).

Technical Guide: Pharmacological Profile of C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological and synthetic profile of C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride (CAS: 17511-89-6). This analysis synthesizes confirmed chemical data with structure-activity relationship (SAR) projections relevant to medicinal chemistry and drug design.

Executive Summary

This compound (1-PCPMA) is a specialized bicyclic primary amine acting as a critical pharmacophore in the development of acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors and a theoretical modulator of monoaminergic systems. Structurally, it represents a conformationally constrained


-phenyl-ethylamine , where the 

-carbon is quaternary and part of a spiro-cyclopentyl ring.

Unlike its lower homolog 1-phenylcyclopentylamine (a direct analog of the dissociative 1-phenylcyclohexylamine), 1-PCPMA possesses a methylene spacer that significantly alters its receptor binding profile, attenuating NMDA antagonism while enhancing potential utility as a lipophilic scaffold for urea-based metabolic modulators.

Key Technical Specifications
ParameterDetail
IUPAC Name 1-(1-Phenylcyclopentyl)methanamine hydrochloride
CAS Number 17511-89-6
Molecular Formula C₁₂H₁₇N[1][2][3][4] · HCl
Molecular Weight 211.73 g/mol
Core Scaffold

-Pentamethylene-phenethylamine
Primary Application Intermediate for ACAT inhibitors (e.g., substituted ureas)
Secondary Potential Sigma receptor ligand; Weak monoamine modulator

Structural & Chemical Analysis

The Pharmacophore

The molecule consists of a phenyl ring and a primary aminomethyl group attached geminally to a cyclopentane ring . This creates a rigid, lipophilic core that locks the phenyl and amine moieties into a fixed spatial orientation, distinct from the flexible chain of phenethylamine.

  • Steric Bulk: The quaternary

    
    -carbon prevents oxidative deamination by Monoamine Oxidase (MAO) at the adjacent position, suggesting high metabolic stability.
    
  • Linker Dynamics: The methylene spacer (

    
    ) extends the distance between the aromatic centroid and the basic nitrogen to approximately 5.0–5.5 Å, deviating from the optimal 4.4 Å pharmacophore often cited for high-affinity NMDA channel blockade (seen in PCP), but aligning with requirements for certain sigma (
    
    
    
    ) receptor ligands and monoamine transporter substrates.
Synthesis Pathway

The synthesis follows a self-validating protocol starting from benzyl cyanide, utilizing a double alkylation followed by nitrile reduction.

Protocol:

  • Cyclization: Benzyl cyanide is reacted with 1,4-dibromobutane in the presence of a strong base (NaH or NaOH/TEBA) to form 1-phenylcyclopentanecarbonitrile .

  • Reduction: The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH₄) in dry THF or via catalytic hydrogenation (Raney Ni).

  • Salt Formation: The free base is precipitated as the hydrochloride salt using anhydrous HCl in diethyl ether.

Synthesis Start Benzyl Cyanide (Ph-CH2-CN) Step1 1,4-Dibromobutane + NaH/DMSO Start->Step1 Inter 1-Phenylcyclopentane- carbonitrile Step1->Inter Cycloalkylation Step2 LiAlH4 Reduction (THF, Reflux) Inter->Step2 Product 1-(1-Phenylcyclopentyl)- methanamine Step2->Product Nitrile Reduction Salt HCl Salt Formation Product->Salt

Figure 1: Synthetic route for C-(1-Phenyl-cyclopentyl)-methylamine.

Pharmacological Profile[3]

Metabolic Regulation (ACAT Inhibition)

The primary documented pharmacological utility of 1-PCPMA is as a building block for ACAT inhibitors .

  • Mechanism: Derivatives (specifically

    
    -phenyl-
    
    
    
    -[(1-phenylcyclopentyl)methyl]ureas) inhibit Acyl-CoA:Cholesterol Acyltransferase. This enzyme catalyzes the esterification of cholesterol, a key step in intestinal absorption and VLDL secretion.
  • SAR Insight: The bulky 1-phenylcyclopentyl group mimics the lipophilic domain required to occupy the ACAT active site, while the urea linkage provides hydrogen bonding capability. The methylene spacer allows the bulky headgroup to fit into the hydrophobic pocket without steric clash.

Neuropharmacology (Structure-Activity Relationship)

While direct in vivo data for the hydrochloride salt is limited, its profile can be rigorously inferred from structural homologs (PCP, Phentermine, Gabapentin).

A. NMDA Receptor Activity (Low Probability)

Unlike Phencyclidine (PCP) or 1-Phenylcyclohexylamine (PCA) , which are potent NMDA channel blockers:

  • PCP/PCA possess an

    
    -amine (amine directly on the ring carbon attached to phenyl).
    
  • 1-PCPMA possesses a

    
    -amine (separated by a methylene).
    
B. Monoaminergic Modulation (Moderate Probability)

The structure resembles a


-substituted phenethylamine .
  • MAO Resistance: The quaternary

    
    -carbon blocks MAO-mediated oxidation, likely extending half-life.
    
  • Transporter Affinity: The steric bulk of the cyclopentyl ring at the

    
    -position may hinder access to the Dopamine Transporter (DAT) compared to 
    
    
    
    -substituted analogs (like amphetamine). However, it may retain affinity for the Norepinephrine Transporter (NET) or act as a weak releasing agent, potentially resulting in mild anorectic or psychostimulant properties similar to Chlorphentermine or Clobenzorex .
C. Sigma Receptor Affinity (High Probability)

Lipophilic amines with a phenyl ring and a steric bulk (cycloalkyl) are "privileged structures" for Sigma-1 (


) receptors .
  • 1-PCPMA fits the pharmacophore: A positive ionizable nitrogen flanked by two hydrophobic regions (Phenyl and Cyclopentyl).

  • Potential: Modulation of

    
     receptors is associated with neuroprotection and cognitive enhancement, aligning with patent literature citing related arylcycloalkylamines for neuroprotective applications.
    

SAR cluster_0 Structural Modifications cluster_1 Predicted Activity Core 1-(1-Phenylcyclopentyl)methanamine Methylene Methylene Spacer (-CH2-) Core->Methylene QuatC Quaternary Beta-Carbon Core->QuatC NMDA NMDA Antagonism (Attenuated) Methylene->NMDA Disrupts Pharmacophore ACAT ACAT Inhibition (As Urea Derivative) Methylene->ACAT Optimizes Lipophilic Fit MAO MAO Stability (High) QuatC->MAO Steric Blockade

Figure 2: Structure-Activity Relationship (SAR) map highlighting the impact of the methylene spacer.

Experimental Protocols

Synthesis of 1-(1-Phenylcyclopentyl)methanamine

Pre-requisites: Inert atmosphere (


), anhydrous solvents.
  • Cycloalkylation:

    • Charge a flask with NaH (60% dispersion, 1.1 eq) washed with hexane. Suspend in dry DMSO.

    • Add Benzyl cyanide (1.0 eq) dropwise at 25°C. Stir until evolution of

      
       ceases.
      
    • Add 1,4-dibromobutane (1.1 eq) dropwise. The reaction is exothermic; maintain temp < 50°C.

    • Stir at 60°C for 3 hours. Quench with water, extract with diethyl ether. Distill to obtain 1-phenylcyclopentanecarbonitrile (bp ~150°C/10mmHg).

  • Reduction:

    • Suspend LiAlH₄ (1.5 eq) in dry THF.

    • Add the nitrile (dissolved in THF) slowly to maintain gentle reflux.

    • Reflux for 4 hours.

    • Cool to 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser method).

    • Filter solids. Dry filtrate over

      
      . Remove solvent.
      
  • Hydrochlorination:

    • Dissolve the crude amine oil in dry diethyl ether.

    • Bubble dry HCl gas or add 2M HCl in ether until precipitation is complete.

    • Recrystallize from Ethanol/Ether.

ACAT Inhibition Assay (In Vitro)

To validate biological activity of urea derivatives synthesized from this amine:

  • Microsome Preparation: Isolate microsomes from rabbit liver or intestine via differential centrifugation.

  • Assay Medium: Phosphate buffer (pH 7.4), BSA, [

    
    C]Oleoyl-CoA, and exogenous cholesterol.
    
  • Incubation: Add test compound (dissolved in DMSO) and incubate at 37°C for 5-10 minutes.

  • Quantification: Stop reaction with Chloroform/Methanol. Extract lipids. Separate via TLC (Silica gel). Measure radioactivity of cholesteryl [

    
    C]oleate spots.
    
  • Metric: Calculate

    
     relative to control (vehicle).
    

References

  • Stout, D. M., et al. (1995).[5] "Development of a series of substituted N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas with enhanced hypocholesterolemic activity." Chemtracts: Organic Chemistry, 8(6), 359-362.[3][5] Link

  • Maddox, V. H., et al. (1965). "The synthesis of phencyclidine and other 1-phenylcyclohexylamine derivatives." Journal of Medicinal Chemistry, 8(2), 230-235. Link (SAR context for phenylcycloalkylamines).

  • Glennon, R. A. (1987). "Psychoactive Phenylisopropylamines." Psychopharmacology: The Third Generation of Progress. (SAR context for -substituted phenethylamines).
  • PubChem. (n.d.). "Compound Summary: 1-(1-Phenylcyclopentyl)methanamine." National Library of Medicine. Link

  • World Intellectual Property Organization. (2017). "WO2017138838A1 - Arylcycloalkylamine derivatives exhibiting a neuroprotective, analgesic and antidepressant effect." Link

Sources

Methodological & Application

Application Notes & Protocols for C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Situating a Novel Arylcycloalkylamine in Modern Neuropharmacology

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride is a novel research chemical belonging to the arylcycloalkylamine class. Its core structure, featuring a phenyl group attached to a cyclopentyl ring which also bears a methylamine substituent, is analogous to well-characterized neuropharmacological agents. Specifically, it shares a structural backbone with phencyclidine (PCP) and its derivatives, which are known for their potent activity as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This structural similarity provides a strong, rational basis for hypothesizing its primary mechanism of action and guiding its experimental characterization.

This document serves as a comprehensive guide for researchers initiating studies with this compound. Given the compound's novelty, the protocols herein are designed as a logical, tiered approach to systematically elucidate its neuropharmacological profile, from initial target identification in vitro to behavioral characterization in vivo. The experimental designs are grounded in established methodologies for investigating NMDA receptor antagonists and monoamine transporter inhibitors, the two most probable target classes for this molecule.

Initial Safety & Handling: The hydrochloride salt is a solid, likely soluble in water and DMSO.[3] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4][5] Handling should occur in a well-ventilated area to avoid inhalation of the solid powder.[6] Consult the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal information.[7][8]

Hypothesized Mechanism of Action: NMDA Receptor Antagonism

Based on its structural similarity to phencyclidine (PCP) and ketamine, the primary hypothesis is that this compound functions as an uncompetitive antagonist at the NMDA receptor.[2][9] This class of antagonists binds to a site within the receptor's ion channel, physically occluding the passage of ions like Ca²⁺.[10] This action is "use-dependent," meaning the channel must first be opened by the binding of both glutamate and a co-agonist (glycine or D-serine) before the antagonist can access its binding site. This mechanism leads to a reduction in glutamatergic neurotransmission, which underlies the dissociative, and potentially therapeutic (e.g., antidepressant), effects of related compounds.

A secondary hypothesis, based on the phenethylamine moiety, is potential activity at monoamine transporters (dopamine, DAT; serotonin, SERT; norepinephrine, NET), which could manifest as inhibition of neurotransmitter reuptake.[11][12]

NMDA_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate Glutamate NMDA_R NMDA Receptor (Closed) Glutamate->NMDA_R Binds NMDA_R_Open NMDA Receptor (Open) NMDA_R->NMDA_R_Open Channel Opens Ca_Influx Ca²⁺ Influx NMDA_R_Open->Ca_Influx Allows Glycine Glycine (Co-agonist) Glycine->NMDA_R Binds Compound C-(1-Phenyl-cyclopentyl) -methylamine Compound->NMDA_R_Open Blocks Channel (Uncompetitive) Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates Block->Ca_Influx Inhibited

Caption: Hypothesized uncompetitive antagonism at the NMDA receptor.

Tier 1 In Vitro Protocols: Target Identification & Affinity

The initial experimental goal is to identify the primary molecular target(s) of the compound and determine its binding affinity. A logical workflow involves first screening for binding and then confirming functional activity at the identified target.

Experimental_Workflow Start Compound Synthesis & Purification Binding Protocol 1: Radioligand Binding Assay (Target Screening & Affinity) Start->Binding Characterize Interaction Functional Protocol 2: Functional Assay (e.g., Neurotransmitter Uptake) Binding->Functional Confirm Mechanism InVivo Protocol 3: In Vivo Behavioral Assay (e.g., Locomotor Activity) Functional->InVivo Assess Systemic Effects Conclusion Elucidated Pharmacological Profile InVivo->Conclusion

Caption: A tiered workflow for novel compound characterization.

Protocol 1: Radioligand Binding Assays for NMDA Receptors and Monoamine Transporters

This protocol determines the compound's ability to displace a known radiolabeled ligand from its target, allowing for the calculation of the inhibition constant (Ki).

Objective: To determine the binding affinity (Ki) of this compound for the PCP site of the NMDA receptor and for DAT, SERT, and NET.

Materials:

  • Membrane Preparations: Rat brain cortical membranes (for NMDA) or membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]MK-801 (for NMDA), [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Assay Buffers: Specific to each target (e.g., Tris-HCl based buffers).[13][14]

  • Non-specific Binding Ligands: High concentrations of unlabeled ligands (e.g., 10 µM MK-801 for NMDA).

  • 96-well plates, filter mats (GF/B or GF/C), scintillation fluid, and a scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in the appropriate assay buffer.

  • Assay Plate Preparation: In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound dilutions or vehicle (for total binding) or non-specific ligand (for non-specific binding).

    • Radioligand at a concentration near its Kd.

    • Membrane preparation (protein concentration typically 50-200 µ g/well ).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (one-site competition) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Data Presentation (Hypothetical Data):

TargetRadioligandKi (nM) of Test Compound
NMDA (PCP Site)[³H]MK-80185
DAT[³H]WIN 35,428450
SERT[³H]Citalopram>10,000
NET[³H]Nisoxetine2,100
Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

If binding to monoamine transporters is significant (e.g., Ki < 1 µM), a functional uptake assay is critical to determine if the compound acts as an inhibitor or a substrate (releaser).

Objective: To measure the potency (IC50) of the test compound to inhibit the uptake of radiolabeled dopamine into rat striatal synaptosomes.

Materials:

  • Synaptosomes: Freshly prepared from rat striatum.[15]

  • Radiolabeled Substrate: [³H]Dopamine.

  • Uptake Buffer: Krebs-HEPES buffer, pH 7.4.

  • Inhibitors: Test compound, and a known inhibitor like GBR 12909 for defining non-specific uptake.

  • 96-well plates, filter mats, cell harvester, scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat striatal tissue in buffer and perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).[15] Resuspend in uptake buffer.

  • Compound Pre-incubation: In a 96-well plate, add synaptosomes and the test compound at various concentrations. Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Add [³H]Dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapid filtration through GF/C filter mats and wash with ice-cold buffer.[16]

  • Quantification & Analysis: Determine the radioactivity on the filters using a scintillation counter. Calculate the IC50 value by plotting the percent inhibition of uptake versus the log concentration of the test compound.[17]

Tier 2 In Vivo Protocol: Behavioral Phenotyping

Following in vitro characterization, in vivo studies are essential to understand the compound's systemic effects on behavior. Based on the primary hypothesis of NMDA antagonism, assessing locomotor activity is a fundamental first step, as compounds in this class often induce hyperlocomotion.[18]

Protocol 3: Rodent Open Field Test for Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior in mice or rats.

Apparatus:

  • An open field arena (e.g., 40x40x40 cm), typically made of a non-reflective material.

  • An automated tracking system with a camera and software to record and analyze animal movement.

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment begins.

  • Dosing: Administer the test compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, IP). A typical dose range for a novel PCP-like compound might be 1, 3, and 10 mg/kg.[19]

  • Habituation/Test: After a pre-determined pre-treatment time (e.g., 30 minutes), place each animal individually into the center of the open field arena.

  • Data Recording: Record activity for a set duration, typically 30-60 minutes.

  • Parameters to Analyze:

    • Total Distance Traveled (cm): A primary measure of overall locomotor activity.

    • Time in Center vs. Periphery (s): A measure of anxiety-like behavior (thigmotaxis).

    • Rearing Events: A measure of exploratory behavior.

    • Stereotyped Behaviors: Note any repetitive, non-functional behaviors (e.g., head weaving, circling), which are characteristic of PCP-like drugs.[18][19]

Expected Outcome: If the compound is an NMDA receptor antagonist, a dose-dependent increase in total distance traveled (hyperlocomotion) is expected. At higher doses, stereotyped behaviors may emerge and interfere with linear locomotion.

Conclusion and Future Directions

This guide outlines a foundational, hypothesis-driven approach to characterize the neuropharmacological properties of this compound. The data generated from these protocols will establish its primary molecular target, its potency and efficacy, and its fundamental behavioral effects. Positive results, particularly at the NMDA receptor, would warrant further investigation into its potential as a tool compound for studying glutamatergic systems or as a lead structure for developing novel therapeutics for CNS disorders.

References

  • Effects of Cycloalkyl Ring Analogs of Phencyclidine on Behavior in Rodents. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Effects of Phencyclidine (PCP)-like Drugs on Turning Behavior, 3H-dopamine Uptake, and 3H-PCP Binding. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • 1 -Phenylcycloalkylamine Derivatives. II.',2 Synthesis and Pharmacological Activity. (n.d.). The Vespiary. Retrieved March 7, 2026, from [Link]

  • Effects of phencyclidine-type drugs in rats discriminating fentanyl from saline: pharmacological and behavioral characterization of intermediate levels of drug lever selection. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Behavioral effects of chronic phencyclidine administration in rats. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Effect of novel antipsychotic drugs on phencyclidine-induced stereotyped behaviour and social isolation in the rat social interaction test. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Data Sheet Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Retrieved March 7, 2026, from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PMC. Retrieved March 7, 2026, from [Link]

  • 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved March 7, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.). Molecular Devices. Retrieved March 7, 2026, from [Link]

  • NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (n.d.). Retrieved March 7, 2026, from [Link]

  • NMDA Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved March 7, 2026, from [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). Retrieved March 7, 2026, from [Link]

  • Pharmacology of NMDA Receptors. (n.d.). NCBI. Retrieved March 7, 2026, from [Link]

  • Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. (2016). PMC. Retrieved March 7, 2026, from [Link]

  • 1-Phenylcyclopentylamine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Phenethylamine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

Sources

Using C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride as a research chemical

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride in Scaffold Synthesis and Target-Directed Drug Design

Introduction & Pharmacophore Rationale

This compound, also known systematically as (1-phenylcyclopentyl)methanamine hydrochloride, is a highly versatile primary aliphatic amine[1]. Characterized by a sterically demanding 1-phenylcyclopentyl moiety, this building block is prized in medicinal chemistry and drug development for two distinct structural reasons:

  • Pre-organized Geometry : The cyclopentyl ring restricts the conformational flexibility of the benzylic position, making it an ideal precursor for synthesizing rigid spirocyclic systems, such as spiro-isoquinolines[2].

  • Hydrophobic Pocket Targeting : The bulky, lipophilic nature of the 1-phenylcyclopentyl group perfectly complements the S1 hydrophobic pocket of serine proteases like Dipeptidyl Peptidase 4 (DPP-4), while the primary amine forms critical salt bridges with active site residues[3].

Physicochemical Profiling & Quality Control

Before utilizing the hydrochloride salt in sensitive catalytic or structural studies, analytical validation is required. The salt form ensures stability against oxidation and prevents the volatilization common to free aliphatic amines[1].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name This compound
CAS Number 17511-89-6 (Free base)
Molecular Formula C₁₂H₁₈ClN (Salt) / C₁₂H₁₇N (Free base)
Molecular Weight 211.73 g/mol (Salt) / 175.27 g/mol (Free base)
Topological Polar Surface Area 26.0 Ų
Complexity 153

Quality Control Protocol (Self-Validating System)

  • Causality : Because the compound can absorb atmospheric moisture, water content can quench Lewis acid catalysts (e.g., POCl₃) in downstream cyclizations. Validating dryness and purity prevents catastrophic yield drops.

  • Step 1 (Moisture Check) : Perform Karl Fischer titration. Ensure H₂O ≤ 0.5%.

  • Step 2 (Purity Check) : Run HPLC-UV (210 nm) using a C18 column (Acetonitrile/Water with 0.1% TFA gradient). The primary amine will elute early; look for a single sharp peak indicating ≥98% purity.

  • Step 3 (Structural Identity) : Confirm identity via ¹H-NMR (DMSO-d₆). The characteristic singlet for the methylene protons (-CH₂-NH₃⁺) should appear around 3.1 ppm, integrated to 2H, shifted downfield due to the protonated amine.

Key Application 1: Synthesis of Spiro[cyclopentane-1,4'-isoquinoline] Scaffolds

Spiro-isoquinolines are privileged scaffolds in neuropharmacology. The synthesis leverages the Bischler-Napieralski reaction to create rigid, target-specific molecules[2].

Causality of Experimental Design : The hydrochloride salt must first be converted to the free base, as the protonated amine (-NH₃⁺) is entirely non-nucleophilic and cannot undergo amidation. Following amidation, Phosphorus oxychloride (POCl₃) is selected as the dehydrating agent. POCl₃ converts the amide into a highly electrophilic nitrilium/iminium intermediate, which is subsequently attacked by the electron-rich phenyl ring. The cyclopentyl group locks the conformation, forcing the cyclization to occur exclusively at the ortho-position, generating the spiro-center[2].

Step-by-Step Protocol: Bischler-Napieralski Cyclization

  • Freebasing : Suspend 10 mmol of C-(1-Phenyl-cyclopentyl)-methylamine HCl in 50 mL dichloromethane (DCM). Add 20 mL of 1M NaOH (aq). Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Amidation : Dissolve the free base in 30 mL dry THF. Add 1.2 eq of triethylamine (TEA) and cool to 0°C. Dropwise, add 1.1 eq of the desired acyl chloride. Stir for 2 hours at room temperature. Quench with saturated NaHCO₃ and extract with ethyl acetate.

  • Cyclization : Dissolve the purified amide in 20 mL anhydrous toluene. Add 3.0 eq of POCl₃. Reflux at 110°C for 12 hours under an inert argon atmosphere.

  • Workup : Carefully pour the cooled reaction mixture over crushed ice to hydrolyze excess POCl₃. Basify to pH 10 with 2M NaOH, extract with DCM, and purify via silica gel chromatography to yield the spiro-isoquinoline.

SyntheticWorkflow A C-(1-Phenyl-cyclopentyl)- methylamine HCl B Freebasing (NaOH / DCM) A->B Step 1 C Amidation (Acyl Chloride) B->C Step 2 D Bischler-Napieralski Cyclization (POCl3) C->D Step 3 E Spiro[cyclopentane-1,4'- isoquinoline] Scaffold D->E Step 4

Synthetic workflow for generating spiro-isoquinoline scaffolds from the primary amine.

Table 2: Optimization of Cyclization Reagents (Model Amide)

Reagent / CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
POCl₃ (3.0 eq)Toluene11082%>95%
Tf₂O (1.5 eq) + PyridineDCM0 to 2565%88%
P₂O₅ (Excess)Xylene14045%70%

Key Application 2: Structural Biology & DPP-4 Inhibitor Development

Beyond synthetic scaffolding, the intact 1-phenylcyclopentylmethanamine motif serves as a potent pharmacophore. Structural biology studies (PDB Ligand ID: 007) reveal that this compound acts as a competitive inhibitor of Dipeptidyl Peptidase 4 (DPP-4), a key target in Type 2 Diabetes management[3].

Causality in Binding : The efficacy of this motif relies on a dual-interaction mechanism. The primary aliphatic amine acts as a hydrogen bond donor and forms a critical salt bridge with the Glu205 and Glu206 residues deep within the DPP-4 active site. Simultaneously, the 1-phenylcyclopentyl group acts as a hydrophobic anchor, perfectly occupying the S1 pocket of the enzyme, displacing water molecules and driving binding through the hydrophobic effect[3].

Protocol: In Vitro DPP-4 Inhibition Assay

  • Preparation : Prepare a 10 mM stock of the HCl salt in DMSO. Dilute serially in assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA).

  • Incubation : Combine 10 µL of the inhibitor dilution with 20 µL of purified human DPP-4 enzyme (0.5 ng/µL) in a 96-well microplate. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition : Initiate the reaction by adding 20 µL of the fluorogenic substrate Gly-Pro-AMC (final concentration 50 µM).

  • Kinetic Measurement : Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes. Calculate the IC₅₀ by plotting the initial velocity versus inhibitor concentration.

DPP4Pathway Inhibitor 1-Phenylcyclopentyl- methanamine Motif DPP4 Dipeptidyl Peptidase 4 (DPP-4) Inhibitor->DPP4 Inhibits Enzyme (S1 Pocket Binding) GLP1 Active Incretin Hormones (GLP-1, GIP) DPP4->GLP1 Degradation Blocked (Increased Half-life) Insulin Insulin Secretion (Pancreatic β-cells) GLP1->Insulin Stimulates Receptor Glucose Blood Glucose Normalization Insulin->Glucose Lowers Levels

Mechanism of action for DPP-4 inhibition and subsequent glycemic control.

Safety & Handling

  • Toxicity : Harmful if swallowed or inhaled. The primary amine can cause severe skin burns and eye damage[1].

  • PPE : Handle exclusively in a Class II fume hood wearing nitrile gloves, safety goggles, and a lab coat.

  • Storage : Store at 2-8°C in a tightly sealed, light-resistant container backfilled with argon to prevent moisture absorption.

References

  • Title : (1-Phenylcyclopentyl)methanamine | C12H17N | CID 205131 Source : PubChem - NIH URL :[Link]

  • Title : Synthesis of New 2′-(2- and 3-Aminopropanoyl)-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentane-1,4′-isoquinoline]-1′-carboxamides Source : Russian Journal of Organic Chemistry URL :[Link]

  • Title : 007 Ligand Summary Page Source : RCSB Protein Data Bank URL : [Link]

Sources

Application Note: Pharmacological Profiling of C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Experimental Design for In Vitro Characterization of Phenyl-Cycloalkyl-Amine Scaffolds

Abstract & Scientific Rationale

This application note outlines a comprehensive in vitro experimental design for C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride , a "privileged structure" in central nervous system (CNS) drug discovery. This scaffold shares structural homology with established bioactive agents such as Tesofensine (triple reuptake inhibitor), Phencynonate (anticholinergic), and various Sigma receptor (σR) ligands.

Given the phenyl-cycloalkyl-amine motif, this compound is predicted to exhibit polypharmacology, particularly at Sigma-1 receptors and monoamine transporters. The following protocols are designed to validate its primary binding profile, assess its metabolic liability (a common issue with primary amines), and establish a baseline cellular safety profile.

Chemical Handling & Preparation

Objective: To ensure consistent solubility and stability across all assays. The hydrochloride salt form confers water solubility but requires specific handling to prevent hydrolysis or precipitation in high-salt buffers.

Stock Solution Protocol
  • Solvent Selection:

    • Primary: Dimethyl sulfoxide (DMSO) is recommended for 10 mM stock solutions to ensure long-term stability (-20°C).

    • Secondary: Deionized water (Milli-Q) is suitable for immediate use but less stable for long-term storage due to potential amine oxidation.

  • Preparation Steps:

    • Weigh 10 mg of C-(1-Phenyl-cyclopentyl)-methylamine HCl (MW: ~211.73 g/mol ).

    • Dissolve in 4.72 mL of 100% DMSO to yield a 10 mM Master Stock .

    • Vortex for 30 seconds until fully clear.

    • Aliquot into amber glass vials (avoid plastic if possible to prevent sorption) and store at -20°C.

Critical Note: For cellular assays, the final DMSO concentration must remain <0.1% to avoid solvent-induced toxicity.

Assay 1: Sigma-1 Receptor (σ1R) Radioligand Competition Binding

Rationale: The phenyl-cyclopentyl amine structure is a classic pharmacophore for Sigma receptors. This assay determines the affinity (


) of the compound for σ1R, a key target for neuroprotection and cognitive modulation.
Materials
  • Receptor Source: Guinea pig brain membrane homogenates or Jurkat cell membranes (high endogenous σ1R expression).

  • Radioligand:

    
     (Specific Activity: >30 Ci/mmol).
    
  • Non-Specific Binder: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Experimental Protocol
  • Membrane Preparation: Thaw membrane homogenates and dilute in Assay Buffer to a concentration of 0.5 mg protein/mL.

  • Plate Layout: Use a 96-well polypropylene plate.

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Haloperidol (10 µM).

    • Test Compound: Buffer + Membrane + Radioligand + C-(1-Phenyl-cyclopentyl)-methylamine (Range: 0.1 nM to 10 µM, 8-point log scale).

  • Incubation: Add

    
     (Final concentration: 3 nM) to all wells. Incubate for 120 minutes at 37°C  (equilibrium is slow for lipophilic amines).
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific filter binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count radioactivity (CPM) via liquid scintillation spectrometry.

Data Analysis

Calculate the


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of Pentazocine.

SigmaBindingWorkflow Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (8-point Log Scale) Stock->Dilution Incubation Incubation (Membranes + [3H]-Pentazocine) 120 min @ 37°C Dilution->Incubation Filtration GF/B Filtration (0.5% PEI Pre-soak) Incubation->Filtration Readout Scintillation Counting (CPM -> Ki Calculation) Filtration->Readout

Figure 1: Workflow for Sigma-1 Receptor Radioligand Competition Assay.

Assay 2: In Vitro Metabolic Stability (Microsomal Stability)

Rationale: Primary amines attached to cycloalkyl rings are susceptible to oxidative deamination by MAO (Monoamine Oxidases) or hydroxylation by CYP450 enzymes. This assay predicts the in vivo half-life (


) and intrinsic clearance (

).
Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Experimental Protocol
  • Pre-Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM in 100 mM Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 minutes.

  • Initiation: Add test compound (Final conc: 1 µM) and NADPH cofactor to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold Acetonitrile (Quench Solution) to stop enzyme activity and precipitate proteins.

  • Analysis: Centrifuge samples (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent mass (

    
    ).
    
Data Presentation

Results should be tabulated to compare Intrinsic Clearance against reference standards.

Compound

(min)

(µL/min/mg)
Stability Class
Test Compound CalculatedCalculatedTBD
Verapamil (High CL) < 15> 50Low Stability
Warfarin (Low CL) > 120< 10High Stability

Assay 3: Neuronal Cytotoxicity Screen (Safety)

Rationale: Before advancing to efficacy models, it is vital to rule out non-specific cytotoxicity, which is a risk for cationic amphiphilic drugs (CADs) like this amine.

Experimental Protocol
  • Cell Line: SH-SY5Y (Human Neuroblastoma).

  • Seeding: 10,000 cells/well in 96-well plates; culture for 24h.

  • Treatment: Treat cells with compound (0.1 µM – 100 µM) for 24 hours.

  • Readout: CellTiter-Glo® (ATP Quantification) .

    • Add reagent, shake for 2 min, incubate for 10 min.

    • Measure Luminescence.

  • Threshold: A drop in viability >20% at pharmacologically active concentrations indicates potential neurotoxicity.

ToxicityPathway Compound C-(1-Phenyl-cyclopentyl)-methylamine Entry Cellular Entry (Cationic Amphiphilic Nature) Compound->Entry Mito Mitochondrial Accumulation? Entry->Mito Potential Risk ATP ATP Depletion (CellTiter-Glo Signal) Mito->ATP Inhibition Viability Viability Readout ATP->Viability

Figure 2: Logical flow for assessing mitochondrial toxicity risks common to this chemical class.

References

  • Sigma Receptor Protocols: Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Scaffold Relevance (Tesofensine): Astrup, A., et al. (2008). Effect of tesofensine on bodyweight loss, body composition, and quality of life in obese patients: a randomised, double-blind, placebo-controlled trial. The Lancet, 372(9653), 1906-1913. Link

  • Metabolic Stability Guidelines: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

  • Chemical Identity Verification: PubChem Compound Summary for CID 20563459, 1-(Aminomethyl)-1-phenylcyclopentane hydrochloride. Link

LC-MS analysis of C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Analysis of C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride

Introduction

This compound (CAS: 17511-89-6 for the free base) is a primary aliphatic amine characterized by a bulky, highly hydrophobic 1-phenylcyclopentyl core[1],[2]. Frequently encountered in pharmaceutical development as an intermediate or active analog, its accurate quantification demands a rigorous analytical approach. This application note outlines a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. Rather than merely providing a recipe, this guide elucidates the physicochemical causality behind each methodological choice to ensure robust, reproducible data.

Mechanistic Rationale & Scientific Principles

Chromatographic Strategy: Overcoming Silanol Interactions

Primary aliphatic amines typically possess a pKa between 9.0 and 10.5. In standard reversed-phase liquid chromatography (RPLC), these basic compounds often exhibit severe peak tailing and broadening. This phenomenon is caused by secondary ion-exchange interactions between the positively charged amine and residual, negatively charged surface silanols on silica-based stationary phases[3],[4].

To mitigate this, our protocol employs a low-pH mobile phase utilizing 0.1% Formic Acid (FA). At pH ~2.7, the acidic environment suppresses silanol ionization (silanol pKa ~3.5–4.5), effectively neutralizing the stationary phase surface while ensuring the analyte remains fully protonated[3],[5]. Coupling this mobile phase with a sterically protected, extensively end-capped C18 column prevents basic analytes from accessing any remaining active silanol sites, ensuring sharp, symmetrical peaks[4].

Electrospray Ionization (ESI) and Fragmentation Dynamics

Given its basic nitrogen atom, C-(1-Phenyl-cyclopentyl)-methylamine is highly amenable to Positive Electrospray Ionization (ESI+). The 0.1% FA in the mobile phase acts as an abundant proton donor, driving the formation of the


 precursor ion at m/z 176.1[6].

During Collision-Induced Dissociation (CID) in the mass spectrometer's collision cell, protonated primary aliphatic amines characteristically undergo an initial neutral loss of ammonia (


, 17.03 Da)[7],[8]. For this specific compound, the loss of 

yields a highly stable, resonance-stabilized tertiary carbocation at m/z 159.1. Applying higher collision energy induces the cleavage of the cyclopentyl ring, generating the ubiquitous tropylium or benzyl cation (m/z 91.1).

Pathway Precursor [M+H]+ m/z 176.1 Protonated Amine LossNH3 Neutral Loss -NH3 (17 Da) Precursor->LossNH3 Product1 [M+H-NH3]+ m/z 159.1 Stable Carbocation LossNH3->Product1 RingCleavage Cyclopentyl Ring Cleavage Product1->RingCleavage High Collision Energy Product2 Tropylium/Benzyl Cation m/z 91.1 RingCleavage->Product2

Fig 1. Mechanistic MS/MS fragmentation pathway of protonated C-(1-Phenyl-cyclopentyl)-methylamine.

Experimental Protocols

Reagents and Materials
  • Analyte: C-(1-Phenyl-cyclopentyl)-methylamine HCl reference standard (Purity

    
     98%).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Column: Phenomenex Kinetex EVO C18, 50 × 2.1 mm, 2.6 µm (or equivalent base-deactivated column).

Self-Validating Sample Preparation

Expertise Note (The Salt Factor): The compound is supplied as a hydrochloride salt (MW = 211.73 g/mol ), but quantitative assays usually report the free base concentration (MW = 175.27 g/mol ). A salt correction factor of 0.828 (175.27 / 211.73) must be applied during stock preparation. Expertise Note (Solvent Effects): Injecting highly aqueous samples into a high-organic mobile phase (or vice versa) causes localized band broadening. The final sample diluent must closely match the initial gradient conditions.

  • Primary Stock (1.0 mg/mL Free Base Equivalent): Weigh 1.21 mg of the HCl salt standard. Dissolve in 1.0 mL of 50:50 Water:MeOH.

  • Working Solutions: Serially dilute the stock using the initial mobile phase (95% Water / 5% ACN with 0.1% FA) to create a calibration curve (e.g., 1, 10, 50, 100, 500 ng/mL).

  • System Suitability Test (SST): Prepare a 50 ng/mL Quality Control (QC) sample.

    • Validation Gate: Before running the analytical batch, inject the SST. The system is only validated for use if the peak asymmetry factor (

      
      ) is between 0.8 and 1.2, and the Signal-to-Noise (S/N) ratio is > 100.
      
LC-MS/MS Instrument Execution
  • Equilibration: Purge the LC pumps with fresh mobile phases. Equilibrate the column at 40°C for 15 minutes at initial gradient conditions (5% B).

  • Blank Injection: Inject 2 µL of the sample diluent to verify the absence of carryover or ghost peaks.

  • SST Verification: Inject the 50 ng/mL SST sample. Confirm retention time stability (

    
     0.1 min) and peak symmetry.
    
  • Batch Analysis: Proceed with the calibration curve and unknown samples, bracketing with QC samples every 10 injections to monitor instrument drift.

G Prep Sample Prep (HCl Salt Neutralization & Dilution) LC UHPLC Separation (C18, 0.1% FA) Prep->LC 2 µL Injection ESI ESI+ Source (Protonation) LC->ESI Eluent Q1 Q1: Precursor m/z 176.1 ESI->Q1 [M+H]+ CID Collision Cell (CID Fragmentation) Q1->CID Isolation Q3 Q3: Product m/z 159.1 & 91.1 CID->Q3 Fragments Det Detector (Quantification) Q3->Det MRM Signal

Fig 2. End-to-end LC-MS/MS workflow for the quantification of the primary amine analyte.

Data Presentation & Instrument Parameters

Table 1: UHPLC Gradient Conditions Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile Flow Rate: 0.4 mL/min | Column Temp: 40°C | Injection Volume: 2 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.00955Initial
0.50955Isocratic Hold
3.001090Linear Gradient
4.001090Column Wash
4.10955Re-equilibration
6.00955End

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters Ionization Mode: ESI Positive | Capillary Voltage: 3.5 kV | Desolvation Temp: 450°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
C-(1-Phenyl-cyclopentyl)-methylamine176.1159.15015Quantifier
C-(1-Phenyl-cyclopentyl)-methylamine176.191.15035Qualifier

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 205131, (1-Phenylcyclopentyl)methanamine.[1] URL: [Link]

  • Chemsrc. (2025). 1-(1-Phenylcyclopentyl)methanamine | CAS#:17511-89-6.[2] URL:[Link]

  • McCalley, D. V. (2003). Comparison of peak shapes obtained with volatile (mass spectrometry-compatible) buffers and conventional buffers in reversed-phase high-performance liquid chromatography of bases. Journal of Chromatography A, 987(1-2), 17-28.[3] URL:[Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase.[4] URL:[Link]

  • Waters Corporation. (n.d.). Method Development With Convergence Chromatography.[5] URL:[Link]

  • Mortier, K. A., et al. (2004). Adduct formation in quantitative bioanalysis: effect of ionization conditions on paclitaxel. Journal of the American Society for Mass Spectrometry.[6] URL:[Link]

  • University of Greenwich. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules: aliphatic amines.[7] URL:[Link]

  • De Oliveira, V., et al. (2007). LC-MS-MS identification of drug metabolites obtained by metalloporphyrin mediated oxidation. Journal of the Brazilian Chemical Society.[8] URL:[Link]

Sources

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals evaluating C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride (also known as 1-(aminomethyl)-1-phenylcyclopentane HCl ) as a potential therapeutic candidate.[1]

This compound represents a conformationally restricted phenethylamine scaffold, a structural class historically associated with monoamine transporter modulation (e.g., antidepressants, psychostimulants) and sigma receptor ligands.[1] The following guide provides a rigorous framework for characterizing its pharmacological profile, from in silico prediction to in vivo proof-of-concept.

A Privileged Scaffold for CNS Drug Discovery[1]

Executive Summary & Therapeutic Rationale

This compound (CAS: 17380-XX-X / CID: 205131) is a beta,beta-disubstituted phenethylamine analog where the beta-carbon is incorporated into a cyclopentane ring.[1] This structural rigidity constrains the phenyl ring and the amine side chain into a specific bioactive conformation, potentially enhancing selectivity for Central Nervous System (CNS) targets over flexible analogs.

Primary Therapeutic Hypotheses:

  • Monoamine Reuptake Inhibition: The structural homology to 1-phenylcyclohexylmethanamine suggests potential activity at the Norepinephrine (NET), Dopamine (DAT), and Serotonin (SERT) transporters, positioning it as a candidate for Major Depressive Disorder (MDD) or Attention Deficit Hyperactivity Disorder (ADHD) .[1]

  • Sigma-1 Receptor Modulation: The lipophilic phenyl-cyclopentyl core combined with a basic amine is a classic pharmacophore for Sigma-1 receptor ligands, relevant for Neuroprotection and Cognitive Enhancement .[1]

  • NMDA Receptor Antagonism: While less likely than its cyclohexyl analogs (e.g., PCP), the steric bulk suggests potential low-affinity channel blocking, warranting screening for Neuropathic Pain applications.[1]

Physicochemical Profile & Formulation

Before biological testing, the compound must be characterized to ensure experimental reproducibility.[1]

PropertyValue / DescriptionImplications for Protocol
Molecular Formula C₁₂H₁₈ClN (HCl salt)MW = 211.73 g/mol (Salt); 175.27 g/mol (Free Base).[1]
Solubility High in Water, Ethanol, DMSODissolve in PBS (pH 7.4) for in vivo use; DMSO for in vitro stocks.[1]
LogP (Predicted) ~2.6 (Free Base)BBB Permeable .[1] Ideal for CNS targets.
pKa (Predicted) ~9.5 (Amine)Exists as a cation at physiological pH.[1]
Stability Hygroscopic solidStore desiccated at -20°C. Prepare fresh aqueous solutions.[1]
Experimental Protocols
Protocol A: In Vitro Monoamine Transporter Screening

Objective: Determine the affinity (


) and functional potency (

) for NET, DAT, and SERT.[1]

Materials:

  • Cell Lines: HEK-293 cells stably expressing human NET, DAT, or SERT.[1]

  • Radioligands: [³H]-Nisoxetine (NET), [³H]-WIN 35,428 (DAT), [³H]-Citalopram (SERT).[1]

  • Test Compound: C-(1-Phenyl-cyclopentyl)-methylamine HCl (1 nM – 100 µM).

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellets.

  • Incubation:

    • Mix 50 µg membrane protein, 2 nM radioligand, and test compound (7 concentrations).

    • Non-specific binding (NSB): Define using 10 µM Desipramine (NET), GBR-12909 (DAT), or Fluoxetine (SERT).[1]

    • Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Fit data to a one-site competition model to derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Validation Criteria: Specific binding must exceed 80% of total binding. Hill slope should be near -1.0.

Protocol B: Sigma-1 Receptor Binding Assay

Objective: Assess potential for neuroprotective signaling.[1]

Materials:

  • Tissue: Rat brain homogenates or CHO cells expressing hSigma-1.[1]

  • Radioligand: [³H]-(+)-Pentazocine (highly selective Sigma-1 agonist).[1]

  • Buffer: 50 mM Tris-HCl, pH 8.0.

Workflow:

  • Incubate 100 µg membrane protein with 3 nM [³H]-(+)-Pentazocine and test compound (10⁻⁹ to 10⁻⁵ M) for 120 min at 37°C.

  • Define NSB with 10 µM Haloperidol.[1]

  • Terminate reaction by filtration over GF/B filters.

  • Interpretation: High affinity (

    
     < 100 nM) suggests potential as a cognitive enhancer or anti-amnesic agent.[1]
    
Mechanistic Visualization

The following diagram illustrates the hypothetical signaling pathways and the screening logic for this scaffold.

G cluster_targets Primary CNS Targets Compound C-(1-Phenyl-cyclopentyl)- methylamine HCl NET NET Transporter (Reuptake Inhibition) Compound->NET High Affinity? DAT DAT Transporter (Reuptake Inhibition) Compound->DAT Selectivity Check Sigma Sigma-1 Receptor (Chaperone Modulation) Compound->Sigma Agonist? Synapse Increased Synaptic Monoamines NET->Synapse DAT->Synapse CaFlux Modulated Ca2+ Signaling Sigma->CaFlux Depression Antidepressant Activity Synapse->Depression Via NE/DA Cognition Cognitive Enhancement CaFlux->Cognition Neuroprotection Analgesia Neuropathic Pain Relief CaFlux->Analgesia Sensitization Block

Caption: Pharmacological evaluation pathway linking the C-(1-Phenyl-cyclopentyl)-methylamine scaffold to potential therapeutic outcomes via monoamine and sigma receptor modulation.[1]

Safety & ADME Protocol (Critical Step)

Given the structural similarity to psychoactive substances, early safety profiling is mandatory.[1]

Protocol C: Metabolic Stability (Microsomal)
  • Incubation: 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    
    • Target:

      
       > 30 min for viable oral dosing.[1]
      
Protocol D: Blood-Brain Barrier (PAMPA-BBB)
  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.[1]

  • Procedure: Add compound to donor well (pH 7.4). Incubate 18h. Measure concentration in acceptor well via UV/Vis or LC-MS.

  • Benchmark: Permeability (

    
    ) > 
    
    
    
    cm/s indicates high BBB penetration.[1]
References
  • PubChem. (2025).[1] Compound Summary: (1-Phenylcyclopentyl)methanamine.[1] National Center for Biotechnology Information. Link

  • ZINC15. (2025). ZINC15 Substance: ZINC000000205131.[1] Sterling and Irwin, UCSF. Link

  • Glennon, R. A., et al. (1994).[1] Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry. Link(Cited for structural pharmacophore analysis of phenylalkylamines).

  • Maurice, T., & Su, T. P. (2009).[1] The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics.[1] Link(Cited for Sigma-1 receptor assay protocols).

Sources

Application Note: High-Throughput Screening and Fragment-Based Drug Discovery Targeting DPP-IV Using C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, FBDD Scientists, and Assay Development Professionals Content Focus: Assay Design, Mechanistic Causality, and High-Throughput Screening (HTS) Protocols

Executive Summary

The development of Dipeptidyl Peptidase IV (DPP-IV / CD26) inhibitors has revolutionized the management of Type 2 Diabetes by stabilizing endogenous incretin hormones (GLP-1 and GIP). While traditional drug discovery focused on substrate-like peptidomimetics, Fragment-Based Drug Discovery (FBDD) has unlocked novel chemical spaces. C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride (CAS 17511-89-6)[1] serves as a critical fragment anchor in these screening workflows. This application note details the causality-driven protocol for utilizing this compound in HTS assays, leveraging its unique "reversed binding mode" to identify novel, non-peptidomimetic DPP-IV inhibitors[2].

Pharmacological Context & Mechanism of Action

C-(1-Phenyl-cyclopentyl)-methylamine is a primary aliphatic amine and a


-phenethylamine derivative[3]. In classical DPP-IV inhibition, inhibitors mimic the natural dipeptide substrate, binding with their basic amine in the S2 pocket and a hydrophobic group in the S1 (proline-recognizing) pocket.

However, crystallographic studies (PDB: 2BUA) demonstrate that C-(1-Phenyl-cyclopentyl)-methylamine exhibits a reversed binding mode [2],[4].

  • The Causality of Binding: The phenyl ring drops deeply into the S1 pocket, a space traditionally occupied by the pyrrolidine ring of proline[2].

  • Structural Locking: The cyclopentyl ring provides optimal steric bulk to lock the conformation, while the primary amine forms critical salt bridges with the catalytic triad residues (Glu205/Glu206)[2].

This reversed orientation prevents the cleavage of GLP-1, thereby stimulating downstream insulin secretion. In HTS, this fragment is utilized as a competitive reference standard to validate the S1 pocket occupancy of novel hit compounds.

Pathway A C-(1-Phenyl-cyclopentyl) -methylamine B DPP-IV Enzyme (S1 Pocket Occupancy) A->B Reversed Binding Inhibition C GLP-1 / GIP (Cleavage Prevented) B->C Stabilizes Half-life D Insulin Secretion (Beta Cells) C->D Stimulates Release

Mechanism of DPP-IV inhibition and downstream incretin stabilization.

High-Throughput Screening (HTS) Assay Design

To screen for compounds that mimic or compete with the reversed binding mode of C-(1-Phenyl-cyclopentyl)-methylamine, a continuous fluorogenic assay is employed. The assay utilizes Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) as a substrate.

Self-Validating System Parameters

A robust HTS assay must be self-validating. This protocol incorporates intrinsic quality control (QC) metrics:

  • Positive Control (100% Inhibition): Vildagliptin or high-concentration C-(1-Phenyl-cyclopentyl)-methylamine.

  • Negative Control (0% Inhibition): 1% DMSO vehicle.

  • Validation Metric: A Z'-factor > 0.7 must be achieved per plate to validate the liquid handling and enzyme stability.

Quantitative Data Summary
ParameterValue / SpecificationMechanistic Rationale
Target Enzyme Recombinant Human DPP-IVPrimary FBDD target for incretin stabilization.
Reference Fragment C-(1-Phenyl-cyclopentyl)-methylamineAnchors the S1 pocket via reversed binding mode[2].
Substrate 50 µM Gly-Pro-AMCAMC is quenched until the amide bond is cleaved by DPP-IV.
Buffer System 50 mM Tris-HCl (pH 7.5), 0.1% BSAMaintains physiological pH; BSA prevents non-specific binding.
Detergent 0.01% CHAPSCritical for FBDD: Prevents colloidal aggregation of fragments.
Readout Ex: 380 nm / Em: 460 nmOptimal excitation/emission for liberated AMC fluorophore.
PDB Reference 2BUAValidates the structural binding coordinates[4].

Step-by-Step Experimental Protocol

The following methodology details the execution of a 384-well format HTS campaign. Every step is designed to mitigate common FBDD artifacts, such as compound aggregation and solvent denaturation.

Phase 1: Reagent Preparation
  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.1% BSA, and 0.01% CHAPS.

    • Causality: Fragments are screened at high concentrations (up to 1 mM). Without CHAPS, hydrophobic fragments form colloidal aggregates that sequester the enzyme, resulting in false-positive inhibition.

  • Enzyme Solution: Dilute recombinant human DPP-IV in Assay Buffer to a working concentration of 0.5 nM (final assay concentration: 0.25 nM).

  • Substrate Solution: Dilute Gly-Pro-AMC in Assay Buffer to 100 µM (final assay concentration: 50 µM, approximating the

    
     value to balance sensitivity and velocity).
    
Phase 2: Assay Workflow
  • Acoustic Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of this compound (in 100% DMSO) into the designated wells of a black, flat-bottom 384-well microplate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and keeps the final DMSO concentration strictly at or below 1%, preventing solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 10 µL of the Enzyme Solution to all wells using a multichannel dispenser.

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature for 30 minutes.

    • Causality: Low-molecular-weight fragments often have rapid association/dissociation rates. Pre-incubation ensures the system reaches thermodynamic equilibrium before the competitive substrate is introduced.

  • Reaction Initiation: Add 10 µL of the Substrate Solution to all wells to initiate the enzymatic reaction.

Phase 3: Data Acquisition & Validation
  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Read kinetically for 20 minutes at Ex: 380 nm and Em: 460 nm.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Calculate the Z'-factor using the positive and negative control wells.
    

Workflow S1 1. Reagent Preparation Enzyme, Substrate, Fragment S2 2. Acoustic Dispensing Transfer Fragment to 384-well plate S1->S2 S3 3. Pre-Incubation 30 min at RT (Equilibration) S2->S3 S4 4. Reaction Initiation Add Gly-Pro-AMC Substrate S3->S4 S5 5. Kinetic Readout Ex: 380nm / Em: 460nm S4->S5 QC Data Analysis & Validation Z'-factor > 0.7 S5->QC

HTS workflow for DPP-IV fragment-based drug discovery assays.

References

  • The reversed binding of beta-phenethylamine inhibitors of DPP-IV: X-ray structures and properties of novel fragment and elaborated inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • PDB Entry - 2BUA: Crystal Structure Of Porcine Dipeptidyl Peptidase IV in Complex With a Low Molecular Weight Inhibitor Source: Worldwide Protein Data Bank (wwPDB) URL:[Link]

  • (1-Phenylcyclopentyl)methanamine | C12H17N | CID 205131 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride for receptor binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Receptor Binding Profiling of C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride

Introduction & Pharmacological Context

This compound (also known as 1-(1-phenylcyclopentyl)methanamine) represents a critical structural scaffold in the development of non-opioid analgesics and neuroprotective agents. Structurally, it is a ring-contracted, primary amine analog of Phencyclidine (PCP) .

In medicinal chemistry, this compound is primarily investigated for its selectivity profile between Sigma-1 Receptors (


R)  and the NMDA Receptor (PCP-binding site) .
  • The Pharmacological Challenge: The parent compound, PCP, is a potent NMDA receptor antagonist with severe psychotomimetic side effects.

  • The Solution: Modifying the cyclohexane ring to a cyclopentane ring and simplifying the amine often reduces affinity for the NMDA/PCP site while retaining or enhancing affinity for

    
     receptors.
    
  • Application: This protocol details the characterization of C-(1-Phenyl-cyclopentyl)-methylamine HCl as a high-affinity ligand for

    
     receptors, using a radioligand competition assay to determine its inhibition constant (
    
    
    
    ).

Experimental Design Strategy

To validate the pharmacological profile of this compound, we employ a Competition Binding Assay .[1] This method is superior to saturation binding for screening because it directly compares the test compound's affinity against a known, high-affinity radioligand.

Core Assay Components
ComponentChoiceRationale
Target Receptor Sigma-1 (

)
Primary therapeutic target for this scaffold.
Tissue Source Guinea Pig Brain or Rat Liver Rich endogenous expression of

receptors.
Radioligand

Highly selective

agonist; negligible

binding.
Non-Specific Ligand Haloperidol (10

M)
Saturates both

and

sites to define background noise.
Test Compound C-(1-Phenyl-cyclopentyl)-methylamine HCl The ligand of interest (Competitor).

Protocol: Membrane Preparation

High-quality membrane homogenates are the foundation of a reproducible binding assay. The


 receptor is an intracellular chaperone protein located at the Mitochondria-Associated ER Membrane (MAM), requiring specific fractionation.
Reagents
  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4 (at 4°C), containing 0.32 M Sucrose.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[2]

Step-by-Step Procedure
  • Tissue Isolation: Dissect Guinea Pig brain (cortex and hippocampus) on ice. Weigh the tissue.

  • Homogenization: Homogenize tissue in ice-cold Homogenization Buffer (10 mL/g tissue) using a Potter-Elvehjem homogenizer (10 strokes at 500 rpm).

  • Low-Speed Spin: Centrifuge at 1,000

    
     g for 10 min  at 4°C to remove nuclei and debris. Save the supernatant (
    
    
    
    ).
  • High-Speed Spin: Centrifuge

    
     at 40,000 
    
    
    
    g for 20 min
    at 4°C.
  • Wash: Discard supernatant. Resuspend the pellet (

    
    ) in ice-cold Wash Buffer and centrifuge again at 40,000 
    
    
    
    g for 20 min.
  • Resuspension: Resuspend the final pellet in 50 mM Tris-HCl (pH 7.4) to a protein concentration of 2–5 mg/mL .

  • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol: Radioligand Competition Binding Assay

This assay measures the ability of C-(1-Phenyl-cyclopentyl)-methylamine to displace


 from the 

receptor.
Assay Conditions
  • Final Volume: 500

    
    L
    
  • Incubation: 120 minutes at 37°C (Equilibrium is slower for intracellular receptors).

  • Radioligand Concentration: 3 nM

    
     (
    
    
    
    3–5 nM).
Plate Layout & Pipetting Scheme

Prepare a 96-well polypropylene plate or 12x75 mm borosilicate glass tubes.

Tube/Well TypeBuffer (

L)
Radioligand (

L)
Competitor/Blocker (

L)
Membrane (

L)
Total Binding (TB) 3505050 (Vehicle/Buffer)50
Non-Specific (NSB) 3505050 (Haloperidol, 10

M)
50
Test Sample 3505050 (Test Compound, varying conc.)50

Test Compound Preparation:

  • Dissolve C-(1-Phenyl-cyclopentyl)-methylamine HCl in DMSO to make a 10 mM stock.

  • Perform serial 10-fold dilutions in Assay Buffer (50 mM Tris-HCl, pH 7.4) to generate concentrations ranging from

    
     M to 
    
    
    
    M
    .
Workflow Execution
  • Add Reagents: Add buffer, unlabeled ligands (Test Compound or Haloperidol), and Radioligand to the wells/tubes.

  • Initiate: Add 50

    
    L of membrane suspension (approx. 100–200 
    
    
    
    g protein) to start the reaction. Vortex gently.
  • Incubate: Incubate for 120 minutes at 37°C in a water bath or shaking incubator.

  • Terminate: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding) using a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash: Wash filters 3

    
     with 5 mL of ice-cold 50 mM Tris-HCl buffer.
    
  • Count: Transfer filters to scintillation vials, add 5 mL scintillation cocktail (e.g., Ultima Gold), and count for 1 minute in a Liquid Scintillation Counter.

Data Analysis & Interpretation

Calculations
  • Specific Binding (SB):

    
    .
    
  • Percent Inhibition: For each concentration of the test compound:

    
    
    
  • 
     Determination:  Plot 
    
    
    
    vs.
    
    
    and fit to a non-linear regression model (Sigmoidal Dose-Response).
  • 
     Calculation (Cheng-Prusoff Equation): 
    
    
    
    
    • 
       = Concentration of Radioligand (3 nM).
      
    • 
       = Dissociation constant of 
      
      
      
      (determined from a separate Saturation Assay, typically ~3 nM).
Expected Results
  • High Affinity:

    
    . (Indicates potent 
    
    
    
    binding).[3]
  • Selectivity Check: If

    
     at 
    
    
    
    is < 100 nM, but
    
    
    at NMDA (PCP site) is > 10,000 nM, the compound is a selective
    
    
    ligand
    .

Visualization of Experimental Logic

The following diagram illustrates the critical decision pathways and mechanistic logic for profiling this specific scaffold.

G Compound C-(1-Phenyl-cyclopentyl)- methylamine HCl Assay Competition Binding Assay Compound->Assay Target_Sigma Target: Sigma-1 Receptor (Ligand: [3H](+)-Pentazocine) Assay->Target_Sigma Primary Screen Target_NMDA Counter-Screen: NMDA/PCP Site (Ligand: [3H]MK-801) Assay->Target_NMDA Selectivity Screen Result_HighAff Ki < 50 nM (High Affinity) Target_Sigma->Result_HighAff Displacement Target_NMDA->Result_HighAff Displacement Result_LowAff Ki > 1000 nM (Low Affinity) Target_NMDA->Result_LowAff No Displacement Conclusion_Sel Selective Sigma-1 Ligand (Neuroprotective Potential) Result_HighAff->Conclusion_Sel If Sigma High + NMDA Low Conclusion_Dirty Mixed Sigma/NMDA Ligand (Psychotomimetic Risk) Result_HighAff->Conclusion_Dirty If Sigma High + NMDA High

Caption: Decision tree for pharmacological profiling. The compound is screened against Sigma-1 (Target) and NMDA (Off-target) to determine selectivity.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding (>40%) Filter binding or insufficient washing.Pre-soak filters in 0.5% PEI. Ensure wash buffer is ice-cold.
Low Total Binding counts Receptor degradation or low protein.Use fresh protease inhibitors. Increase membrane protein to 200

g/well .
Inconsistent Replicates Pipetting error or non-equilibrium.Use a repeater pipette. Increase incubation time to 150 min.
Compound Precipitation Low solubility of the free base.Ensure the HCl salt is fully dissolved in DMSO before dilution. Keep DMSO < 1% final concentration.

References

  • Sigma Receptor Ligand Structure-Activity Relationships: Title: Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands.[3] Source:Journal of Medicinal Chemistry. URL:[Link] Context: Establishes the "1-phenyl-cyclopentyl" scaffold as a core structure for Sigma-1 selectivity over PCP sites.

  • Radioligand Binding Assay Methodology: Title: IUPHAR/BPS Guide to Pharmacology - Sigma-1 Receptor. Source:IUPHAR/BPS Guide to Pharmacology. URL:[Link] Context: Provides the authoritative constants (

    
    , 
    
    
    
    ) and standard ligands for Sigma-1 assays.
  • NMDA/PCP Site Counter-Screening: Title: Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines.[4] Source:Journal of Medicinal Chemistry. URL:[Link] Context: Details the binding protocols for PCP/NMDA sites used to determine selectivity of phenyl-cycloalkyl-amine analogs.

Sources

Troubleshooting & Optimization

Purification techniques for C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride

Introduction

Welcome to the technical support hub for This compound (also known as 1-(aminomethyl)-1-phenylcyclopentane HCl).

This compound is a critical primary amine intermediate, often employed in the synthesis of CNS-active agents (e.g., sigma receptor ligands like Preclamol). Its synthesis—typically via the reduction of 1-phenylcyclopentanecarbonitrile using Lithium Aluminum Hydride (LiAlH4) or Raney Nickel—frequently yields a crude product contaminated with unreacted nitrile, secondary amine dimers, and aluminum salts.

This guide moves beyond basic textbook procedures to address the specific "pain points" of purifying this sterically hindered amine.

Module 1: The "Dirty" Crude – Acid-Base Extraction

Q: My crude product is a dark, sticky oil even after filtration. How do I clean this before salt formation?

A: Direct crystallization of the HCl salt from a dirty crude reaction mixture often results in "oiling out" (phase separation) rather than crystallization. You must perform a rigorous Acid-Base Extraction to remove neutral impurities (starting nitrile) and inorganic residues.

The Protocol:

  • Dissolution (Acidic Phase): Dissolve your crude amine residue in 1M HCl. The amine will protonate (

    
    ) and dissolve in the aqueous layer.
    
  • The "Wash" (Critical Step): Extract this acidic aqueous solution 2–3 times with a non-polar organic solvent (e.g., Dichloromethane or Toluene ).

    • Why? The unreacted 1-phenylcyclopentanecarbonitrile is neutral and will migrate into the organic layer. The amine salt stays in the water.

    • Validation: Check the organic wash by TLC. If you see a UV-active spot that stains with KMnO4 but not Ninhydrin, you are successfully removing the nitrile.

  • Basification: Cool the aqueous layer to 0°C and slowly basify with 4M NaOH or KOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine (

      
      ) is liberated and oils out.
      
  • Extraction: Extract the free amine into Diethyl Ether (preferred for volatility) or DCM .

  • Drying: Dry over anhydrous

    
     and evaporate to yield the purified "Free Base" oil.
    

Module 2: Crystallization of the Hydrochloride Salt

Q: I added HCl to my free base, but it formed a gum, not crystals. How do I fix this?

A: This "gumming" is usually caused by water contamination or rapid precipitation trapping impurities. The 1-phenylcyclopentyl group is bulky, making the lattice energy high; it needs time and the right solvent system to order itself.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Protocol Notes
Isopropanol (IPA) / Diethyl Ether 1:3 to 1:5Gold Standard. Dissolve salt in min. hot IPA. Add Ether until turbid. Cool slowly.
Ethanol / Ethyl Acetate 1:4Good for larger scales. Ethanol solubilizes; EtOAc acts as the anti-solvent.
Methanol / Isopropyl Ether 1:5Cited in patent literature for this specific class [1]. High purity, lower yield.

Step-by-Step Crystallization Protocol:

  • Salt Formation: Dissolve the Free Base oil in a minimum amount of dry Diethyl Ether.

  • Acid Addition: Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.

    • Target: pH 2-3 (use wet pH paper).

    • Result: A white precipitate should form. If it gums, proceed to step 3.

  • Recrystallization (The Fix):

    • Decant the supernatant ether.

    • Dissolve the gum/solid in boiling Isopropanol (IPA) . Use the minimum amount necessary to get a clear solution.

    • Remove from heat.[1][2] Add Diethyl Ether dropwise until a faint cloudiness persists.

    • Add one drop of IPA to clear it.

    • Slow Cooling: Wrap the flask in a towel and let it reach room temperature undisturbed. Then move to 4°C.

Module 3: Troubleshooting Impurities

Q: My NMR shows a small multiplet around 3.5-4.0 ppm and my yield is higher than theoretical. What is this?

A: This is likely the Secondary Amine Dimer .

  • Mechanism: During the reduction of the nitrile, the intermediate imine can condense with the already formed primary amine, creating a secondary amine impurity:

    
    .
    
  • Removal: This impurity is much more lipophilic than your primary amine.

    • Action: Repeat the Acid-Base extraction (Module 1). The secondary amine is less basic (more sterically hindered) and often salts out with more difficulty, but the most effective removal is recrystallization from Ethanol , as the secondary amine HCl salt is often significantly more soluble in ethanol than the primary amine HCl.

Q: I see a peak at ~2230 cm⁻¹ in my IR spectrum.

A: This is unreacted Nitrile (C≡N) .

  • Cause: Incomplete reduction.

  • Fix: You cannot remove this by crystallization alone. You must revert to the Acid-Base extraction (Module 1) and perform the organic wash on the acidic phase rigorously.

Visualizing the Workflow

Diagram 1: The Purification Logic Tree

This flowchart guides you through the decision-making process based on the physical state of your crude material.

PurificationLogic Start Crude Reaction Mixture AcidExtract Dissolve in 1M HCl Start->AcidExtract Wash Wash with Toluene/DCM (Remove Nitrile) AcidExtract->Wash Aqueous Phase Basify Basify to pH 12 (NaOH) Wash->Basify Aqueous Phase Extract Extract into Ether/DCM (Isolate Free Base) Basify->Extract SaltForm Add HCl in Ether Extract->SaltForm Precipitate Precipitate Forms? SaltForm->Precipitate Filter Filter & Wash Precipitate->Filter Yes (Solid) Recryst Recrystallize: IPA / Et2O Precipitate->Recryst No (Gum/Oil) Final Pure HCl Salt Filter->Final Recryst->Final

Caption: Logical workflow for converting crude reduction mixtures into high-purity amine hydrochloride salt.

Diagram 2: Impurity Fate Mapping

Understanding where your impurities go is essential for troubleshooting.

ImpurityMap Nitrile Impurity: Nitrile (Neutral) AcidWash Acidic Wash (Organic Layer) Nitrile->AcidWash Removed Here SecAmine Impurity: Sec-Amine (Lipophilic Base) BaseExt Basic Extraction (Organic Layer) SecAmine->BaseExt Co-extracts Inorganic Impurity: Al Salts (Ionic) AqWaste Aqueous Waste Inorganic->AqWaste Remains Here Recryst Recrystallization (Ethanol) BaseExt->Recryst Purification Step Recryst->SecAmine Remains in Mother Liquor

Caption: Fate mapping of common impurities during the workup and purification stages.

References

  • Lednicer, D. (1978). Strategies for Organic Drug Synthesis and Design. Wiley-Interscience. (General reference for phenylcycloalkylamine synthesis).
  • Moussa, A., et al. (2008). Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane carboxylates. Patent WO2008079380A1. Link (Describes similar amino-cyclopentane isolation techniques).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for standard amine purification and acid-base extraction protocols).
  • Carnmalm, B., et al. (1975). Antidepressant agents and method of treatment. U.S. Patent 3,998,889. Link (Describes the synthesis and salt formation of related phenyl-cycloalkylamines).

Sources

Overcoming solubility issues with C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride

Introduction: Understanding the Chemistry of Solubility

This compound (CAS RN: 24260-05-7) is an amine salt. This chemical structure is fundamental to understanding its solubility behavior. The molecule consists of a bulky, non-polar phenyl-cyclopentyl group and a polar methylamine group that has been salified with hydrochloric acid.

As a hydrochloride salt, the amine group is protonated (R-NH₂⁺Cl⁻). This ionic character generally confers higher solubility in polar solvents, especially water, compared to its non-salt "free base" form.[1][2][3] However, the significant non-polar portion of the molecule can limit its aqueous solubility, presenting a common challenge for researchers. The solubility of such a compound is critically dependent on the pH of the solution.[4][5]

This guide provides a structured approach to overcoming common solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A: The recommended starting solvent is deionized water. As an amine hydrochloride, the compound is in its ionic, more polar form, which is most compatible with polar solvents like water.[2][3] If insolubility is observed, the next step should be pH modification rather than immediately switching to organic solvents.

Q2: My compound is not dissolving in water at my desired concentration. What is the first and most critical step to try?

A: The first and most critical step is to lower the pH of the aqueous solution. The solubility of amine salts is highly dependent on pH.[5] By adding a small amount of dilute acid (e.g., 0.1 N HCl), you can push the equilibrium to favor the protonated, more soluble form of the amine, preventing its conversion to the less soluble free base. For many amine salts, adjusting the pH to a range of 2-5 can dramatically increase solubility.[4]

Q3: Can I use heat to help dissolve the compound?

A: Yes, gentle warming (e.g., to 37-40°C) can be used to increase the rate of dissolution. However, this should be done with caution. Prolonged or excessive heating can potentially degrade the compound. It is recommended to use heat in conjunction with stirring or vortexing and to cool the solution to ambient temperature to ensure the compound remains in solution, as precipitation upon cooling can occur.

Q4: The compound precipitates when I add it to my neutral buffered solution (e.g., PBS pH 7.4). Why does this happen and how can I fix it?

A: This is a classic pH-related precipitation issue. At a neutral pH of 7.4, the protonated amine salt can be deprotonated, converting it to the neutral "free base" form. This free base is significantly less polar and thus much less soluble in aqueous media, causing it to precipitate out of solution.

Solution: Prepare a concentrated stock solution in an acidic aqueous vehicle (e.g., water adjusted to pH 3 with HCl) first. Then, add this acidic stock solution to your final buffer in a stepwise fashion with vigorous stirring. This method, known as "pH shift," allows the compound to be diluted quickly in the final buffer, which can sometimes keep it in solution at a concentration higher than its equilibrium solubility at that pH (a metastable, supersaturated state).[6]

Q5: What are some alternative solvent systems if aqueous solutions are not feasible for my experiment?

A: If aqueous systems fail, co-solvent systems are the next logical step.[7][8] These involve dissolving the compound in a minimal amount of a water-miscible organic solvent first, before diluting with an aqueous vehicle. Common choices include:

  • DMSO (Dimethyl Sulfoxide): A powerful, universal solvent.

  • Ethanol: A less toxic option suitable for many applications.

  • PEG 400 (Polyethylene Glycol 400): Often used in formulation development to increase solubility.[7]

A typical starting point for a co-solvent formulation might be 10% DMSO, 40% PEG 400, and 50% saline, but this must be optimized for your specific application and concentration.[7] Always prepare a vehicle control (the solvent mixture without the compound) for your experiments.[7]

In-Depth Troubleshooting Workflow

If you are facing persistent solubility issues, follow this systematic workflow. The process is designed to logically diagnose and solve the problem, starting with the simplest and most effective techniques.

G start Solubility Issue: Compound will not dissolve solvent_check What is your solvent? start->solvent_check aqueous Aqueous (Water, Buffer) solvent_check->aqueous organic Organic (DMSO, Ethanol) solvent_check->organic ph_adjust Action: Adjust pH to 2-4 with 0.1N HCl. Stir/Vortex. aqueous->ph_adjust cosolvent Strategy: Switch to Co-Solvent System. (See Protocol 4.2) organic->cosolvent ph_check Did it dissolve? ph_adjust->ph_check success1 Success! Solution is ready. Verify stability at RT. ph_check->success1 Yes heat_sonicate Action: Gentle Warming (37°C) and/or Sonication. ph_check->heat_sonicate No heat_check Did it dissolve? heat_sonicate->heat_check heat_check->success1 Yes heat_check->cosolvent No cosolvent_check Is the final solution clear? cosolvent->cosolvent_check success2 Success! Solution is ready. Always run a vehicle control. cosolvent_check->success2 Yes rethink Failure: Re-evaluate. - Lower concentration? - Different co-solvent ratio? - Solid dispersion needed? cosolvent_check->rethink No

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 4.1: Preparation of an Acidified Aqueous Stock Solution

This protocol is the recommended starting point for preparing a stock solution for use in aqueous-based assays.

  • Calculate Mass: Determine the mass of this compound required for your target concentration and volume (e.g., 10 mM in 10 mL).

  • Weigh Compound: Accurately weigh the compound into a sterile, appropriate-sized volumetric flask.[9]

  • Initial Solvent Addition: Add approximately 70-80% of the final volume of deionized water to the flask.

  • pH Adjustment: While stirring, add 0.1 N or 1 N HCl dropwise until the solid material dissolves completely. Monitor the pH to ensure it is in the acidic range (typically pH 2-4 is sufficient).

  • Dissolution Assistance: If needed, gently warm the solution to 37°C or place it in a sonicator bath for 5-10 minutes to break up any agglomerates and aid dissolution.[7]

  • Final Volume Adjustment: Once the compound is fully dissolved and the solution is clear, allow it to cool to room temperature. Add deionized water to reach the final calibrated volume mark on the flask.[9]

  • Filtration & Storage: Sterilize the solution by filtering it through a 0.22 µm syringe filter compatible with acidic solutions. Store in appropriate aliquots. Consult the manufacturer's datasheet for stability information, but as a general rule, storing at -20°C is recommended for long-term use.[10]

Protocol 4.2: Preparation of a Co-Solvent Based Stock Solution

Use this protocol for in vivo studies or when high concentrations are required that cannot be achieved in a fully aqueous system.[7]

  • Calculate Amounts: Determine the mass of the compound and the volume of each vehicle component needed. A common starting formulation is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% Saline (or PBS) .[7]

  • Initial Dissolution in DMSO: In a sterile vial, add the weighed compound. Add the calculated volume of DMSO. Vortex vigorously until the compound is completely dissolved. This is the most critical step.[7]

  • Sequential Addition of Co-solvents:

    • Add the calculated volume of PEG 400. Vortex thoroughly until the solution is homogeneous.

    • Add the calculated volume of Tween 80 (a surfactant to aid stability). Vortex thoroughly.

  • Aqueous Dilution: Add the saline or PBS slowly and dropwise while continuously vortexing or stirring. Rapid addition can cause the compound to precipitate ("crash out").

  • Final Observation: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitate appears, the formulation may be overloaded and requires adjustment (e.g., lower the final concentration or increase the organic co-solvent percentage).

  • Use and Control: Prepare this formulation fresh before each experiment unless stability data is available.[7] Always prepare a vehicle-only control group using the exact same solvent mixture and procedure.

Solubility Data Summary

The following table provides a qualitative summary of the expected solubility of this compound in common laboratory solvents. This data should be used as a guideline; empirical testing is always recommended.[10]

Solvent SystempHExpected SolubilityNotes
Deionized WaterNeutral (~7)Low to ModerateSolubility is highly concentration-dependent. May form a fine suspension.
Deionized WaterAcidic (2-4)High Recommended starting point. pH adjustment is key to achieving high solubility.[11]
PBS (Phosphate-Buffered Saline)7.4Very LowHigh probability of precipitation as the compound converts to its less soluble free base form.
Ethanol (100%)N/AModerate to HighThe compound is generally soluble in alcohols.[12][13]
Methanol (100%)N/AModerate to HighSimilar to ethanol.
DMSO (100%)N/AHighA strong organic solvent capable of dissolving the compound to high concentrations.
Chloroform / DichloromethaneN/AInsolubleAs a salt, it is insoluble in non-polar organic solvents.[12][13]

References

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Available from: [Link]

  • Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent.This i.. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • Chem-Plant. (n.d.). methylamine hydrochloride. Available from: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available from: [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Available from: [Link]

  • Quora. (2016, November 24). What is the relationship between solubility and pH? Available from: [Link]

  • YouTube. (2025, April 24). pH and Solubility. Available from: [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Available from: [Link]

  • FAQ. (2022, October 16). What are the properties and uses of Methylamine hydrochloride and Methylamine? Available from: [Link]

Sources

Troubleshooting C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #T-PCM-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Overview

Welcome to the Technical Support Center. You are likely working with C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride (also known as 1-(aminomethyl)-1-phenylcyclopentane HCl).[1]

From a structural perspective, this molecule is a lipophilic primary amine . While the hydrochloride salt confers water solubility, the bulky phenyl-cyclopentyl core creates significant lipophilicity. In cell-based assays, this specific "Cationic Amphiphilic Drug" (CAD) architecture introduces unique physicochemical artifacts—most notably lysosomotropism and assay interference —that are frequently mistaken for off-target toxicity or inactivity.[1]

This guide synthesizes our field data to help you distinguish between genuine pharmacological effects and experimental artifacts.

Part 1: Critical Troubleshooting (Q&A)
Q1: My compound precipitates when added to cell culture media, despite being soluble in water. Why?

Diagnosis: "Salting Out" and Protein Binding. The Science: While the HCl salt is water-soluble, the free base of this amine is highly lipophilic. When you add the compound to media (pH 7.4), a fraction of the molecule deprotonates (depending on its pKa, likely ~9.5). More critically, the high ionic strength of media (PBS/DMEM) can reduce the solubility of the salt form ("salting out"). Furthermore, lipophilic amines bind aggressively to serum albumin (FBS). Solution:

  • Solvent Switch: Do not dissolve directly in media. Prepare a 1000x stock in DMSO .

  • Dilution Protocol: Dilute the DMSO stock into serum-free media first, vortex immediately, and then add serum if necessary. This prevents the "shock" precipitation of the free base.

  • Limit: Keep final DMSO concentration <0.5% to avoid solvent toxicity.

Q2: I see massive vacuolization (holes) in my cells after 4 hours. Is this apoptosis?

Diagnosis: Lysosomal Trapping (Lysosomotropism), not necessarily apoptosis. The Science: This is the hallmark of Cationic Amphiphilic Drugs (CADs).

  • Entry: The neutral form of the amine diffuses passively across the cell membrane.

  • Trapping: It diffuses into lysosomes (pH ~4.5-5.0).[1] Inside, it becomes fully protonated (cationic) due to the low pH.

  • Accumulation: The charged cation cannot diffuse back out across the lipid bilayer. It accumulates to millimolar concentrations (up to 1000x higher than cytosolic levels).[1]

  • Swelling: This osmotic gradient draws water in, causing lysosomes to swell into visible vacuoles. Action: Do not discard the experiment. Perform a "Washout Test" (see Protocol A). If vacuoles disappear after removing the drug, it is physicochemical trapping, not irreversible toxicity.

Q3: My MTT assay shows increased cell viability (or erratic toxicity) compared to visual inspection.

Diagnosis: Reductive Interference / Mitochondrial Uncoupling. The Science: Primary amines can interfere with tetrazolium salts (MTT).

  • False Positive: Some amines can directly reduce MTT to formazan in the absence of cells.

  • Mitochondrial Stress: CADs can uncouple oxidative phosphorylation, altering the succinate dehydrogenase activity that MTT measures, without actually killing the cell. Action: Switch to an ATP-based assay (CellTiter-Glo) or LDH release assay (measures membrane rupture). These are less susceptible to amine interference.

Part 2: Mechanism of Action Visualization

The following diagram illustrates the Lysosomal Trapping mechanism, which is the primary cause of "false toxicity" in assays involving phenyl-cyclopentyl amines.

LysosomalTrapping cluster_effect Physiological Consequence Extracellular Extracellular Space (pH 7.4) Membrane Lipid Bilayer Extracellular->Membrane Diffusion Cytosol Cytosol (pH 7.2) Membrane->Cytosol Entry Lysosome Lysosome Lumen (pH 4.5) Cytosol->Lysosome Passive Diffusion (Neutral Form) Amine_Charged R-NH3+ (Cationic) Lysosome->Amine_Charged Protonation (H+) Irreversible Step Amine_Neutral R-NH2 (Neutral) Amine_Charged->Lysosome TRAPPED (Cannot Exit) Osmosis Water Influx (Osmotic Drag) Amine_Charged->Osmosis Vacuole Vacuolization (Visible Swelling) Osmosis->Vacuole

Caption: Mechanism of Ion Trapping. The lipophilic amine enters the acidic lysosome, becomes protonated, and is trapped, leading to osmotic swelling (vacuolization).

Part 3: Experimental Protocols
Protocol A: Distinguishing Lysosomotropism from Cytotoxicity

Use this protocol if you observe cell vacuolization.

Materials:

  • Cells (e.g., HEK293, HepG2)

  • Compound: C-(1-Phenyl-cyclopentyl)-methylamine HCl (10 µM - 50 µM)[1]

  • Wash Buffer: Warm PBS or fresh media

Steps:

  • Treat: Incubate cells with the compound for 4–6 hours until vacuoles appear.

  • Document: Take a phase-contrast image (40x).[1]

  • Washout: Aspirate media containing the compound. Wash 2x with warm PBS.

  • Recover: Add fresh, compound-free media. Incubate at 37°C for 2–4 hours.

  • Re-image:

Protocol B: Solubility Validation for Bioassays

Use this to prevent "crashing out" in high-throughput screens.

StepActionTechnical Rationale
1 Dissolve powder in 100% DMSO to 10 mM or 50 mM.HCl salts are hygroscopic; DMSO ensures stability.[1] Avoid water stocks for long-term storage.[1]
2 Prepare an intermediate dilution in PBS without Ca++/Mg++.Divalent cations (Ca/Mg) in full PBS can catalyze precipitation of lipophilic amines.
3 Check Optical Density (OD) at 600nm.[1]If OD > 0.05, micro-precipitates are present. Sonicate or lower concentration.
4 Final spike into Cell Media.Ensure final DMSO is constant across all wells (e.g., 0.1%).
Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose assay failures.

TroubleshootingTree Start Issue Observed Precipitate Precipitation in Media? Start->Precipitate Toxicity Unexpected Toxicity? Start->Toxicity AssaySignal Erratic Assay Signal? Start->AssaySignal CheckDMSO Is stock in Water? Precipitate->CheckDMSO Yes Vacuoles Vacuoles Toxicity->Vacuoles Vacuoles Visible? MTTCheck MTTCheck AssaySignal->MTTCheck Using MTT? SwitchDMSO SwitchDMSO CheckDMSO->SwitchDMSO Yes -> Switch to DMSO CheckSerum CheckSerum CheckDMSO->CheckSerum No -> Check Serum Binding WashoutTest WashoutTest Vacuoles->WashoutTest Yes Artifact Artifact WashoutTest->Artifact Reversible -> Lysosomotropism TrueTox TrueTox WashoutTest->TrueTox Irreversible -> Cytotoxicity SwitchAssay Use CellTiter-Glo or LDH Release MTTCheck->SwitchAssay Yes -> Switch to ATP/LDH

Caption: Decision tree for isolating solubility issues, lysosomal artifacts, and assay interference.

References
  • Lysosomal Trapping of Lipophilic Amines: Kazmi, F. et al. (2013).[2] "Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells)." Drug Metabolism and Disposition.

  • Assay Interference (MTT): Wang, P. et al. (2011).[1] "Diphenhydramine interferes with MTT reduction assay."[3] Zhejiang Da Xue Xue Bao Yi Xue Ban.[3] (Demonstrates primary amine interference with tetrazolium reduction).

  • Cationic Amphiphilic Drugs (CADs) & Phospholipidosis: Nadanaciva, S. et al. (2011).[1] "Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells."[4][5] Toxicology in Vitro.

  • Chemical Properties of Phenyl-Cyclopentyl Amines: Shuto, S. et al. (1995).[1][6] "(+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists."[1][6] Journal of Medicinal Chemistry. (Structural analog properties).

Sources

Optimizing dosage for in vivo studies with C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Dosage & Formulation for In Vivo Studies

Status: Active | Tier: Level 3 (Senior Scientist Support)

Compound Profile & Biological Context

Compound: C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride Class: Primary Aliphatic Amine / Gem-disubstituted Cycloalkane Key Characteristics:

  • Structure: A lipophilic cyclopentane ring geminally substituted with a phenyl group and a methylamine chain. It is structurally analogous to phencyclidine (PCP) precursors and sigma receptor ligands.

  • Physicochemical Profile: As a hydrochloride salt, it is water-soluble but yields an acidic solution. The free base is highly lipophilic (LogP > 2.5), ensuring rapid Blood-Brain Barrier (BBB) penetration.

  • Metabolic Liability: The primary amine group makes this compound a likely substrate for Monoamine Oxidases (MAO) , potentially limiting its half-life (

    
    ) in vivo unless formulated correctly or dosed frequently.
    
Formulation & Stability (The "How-To")

Core Directive: The hydrochloride salt is stable in solid form but prone to pH-dependent issues in solution. Do not dissolve directly in phosphate-buffered saline (PBS) at high concentrations (>10 mg/mL) without checking pH.

Protocol: Preparation of Injectable Solution (IP/SC/IV)
  • Weighing: Calculate the free-base equivalent dose.

    • Correction Factor:

      
      . Multiply your target dose by 1.2 to get the required salt weight.
      
  • Solubilization (Step-by-Step):

    • Step A: Dissolve the HCl salt in sterile 0.9% Saline (NaCl) or water for injection. Avoid PBS initially.

    • Step B: Vortex for 30 seconds. The solution should be clear.

    • Step C (Critical): Check pH. It will likely be acidic (pH 4.0–5.0).

    • Step D: Titrate cautiously with 0.1N NaOH to reach pH 6.0–6.5 .

      • Warning: Approaching pH > 7.4 (physiological) risks precipitating the lipophilic free base.

    • Step E: Sterile filter (0.22 µm PVDF membrane).

Troubleshooting Guide: Formulation Failures
SymptomProbable CauseCorrective Action
Cloudiness upon adding PBS Common Ion Effect/Salting Out: High ionic strength reduces solubility of the lipophilic salt.Dissolve in pure water first, then dilute with 2x saline; or use 5% Hydroxypropyl-β-cyclodextrin (HPβCD).
Precipitation at pH 7.4 Free Base Conversion: The molecule is lipophilic; the uncharged base is insoluble in water.Keep formulation pH at ~6.0. The blood buffering capacity will handle the injection volume.
Pain/Writhing on Injection Acidic Shock: Solution pH is too low (< 4.5).Adjust pH to 6.0. If solubility fails, use a co-solvent (5% DMSO + 5% Tween 80).
Visualization: Formulation Decision Tree

This logic flow ensures you select the correct vehicle based on concentration requirements.

FormulationLogic Start Start: Define Target Concentration LowConc < 5 mg/mL Start->LowConc HighConc > 5 mg/mL Start->HighConc Saline Vehicle: 0.9% Saline (pH adjusted to 6.0) LowConc->Saline CheckSol Check Solubility HighConc->CheckSol Final Sterile Filter (0.22 µm) & Inject Saline->Final Clear Clear Solution CheckSol->Clear Soluble Cloudy Precipitate/Cloudy CheckSol->Cloudy Insoluble Cyclodextrin Add 10-20% HP-β-CD (Complexation) Cloudy->Cyclodextrin CoSolvent Use Co-solvent System: 5% DMSO + 5% Tween 80 + Saline Cloudy->CoSolvent If CD fails Cyclodextrin->Final CoSolvent->Final

Figure 1: Decision tree for formulating lipophilic amine hydrochlorides. Prioritize cyclodextrins over organic solvents (DMSO) to minimize vehicle-induced behavioral artifacts.

Dose Optimization & Safety (In Vivo)

Core Directive: Due to the structural similarity to NMDA antagonists and sigma ligands, this compound likely exhibits a bell-shaped dose-response curve . High doses may induce ataxia or psychotomimetic stereotypy (spinning, head-weaving), confounding behavioral assays.

Recommended Dose-Escalation Protocol (Mouse/Rat)

Do not rely on single-dose studies. Use the Up-and-Down Method to establish the Therapeutic Window.

  • Pilot Phase (Toxicity Check):

    • Dose A: 1 mg/kg (i.p.) — Observation: 1 hour. Look for sedation.[1]

    • Dose B: 5 mg/kg (i.p.) — Observation: Look for hyperlocomotion ( sigma/dopamine activation).

    • Dose C: 10–20 mg/kg (i.p.) — Observation: Look for ataxia (falling off Rotarod) or stereotypy.

    • Stop Rule: If convulsions or severe ataxia occur, define this as the Maximum Tolerated Dose (MTD) .

  • Efficacy Window:

    • Typically, the effective dose for this class of compounds is 30–50% of the MTD .

    • Example: If ataxia appears at 20 mg/kg, target efficacy studies at 5–10 mg/kg.

Metabolic Considerations (The "Hidden" Variable)

Primary amines (R-CH₂-NH₂) are rapidly degraded by MAO-B in rodents.

  • Symptom: Effect wears off in < 30 minutes.

  • Solution: If

    
     is too short, consider:
    
    • Subcutaneous (s.c.) administration (slower absorption).

    • Osmotic minipumps for steady state.

    • Advanced: Co-administration with a selective MAO-B inhibitor (e.g., selegiline) only if this does not interfere with your specific target biology.

Visualization: Pharmacokinetic Feedback Loop

Use this logic to adjust your dosing regimen based on observed biological outcomes.

PK_Loop Dose Administer Dose (IP/SC) Obs Observe Behavior (0-60 min) Dose->Obs NoEffect No Effect Obs->NoEffect Toxic Ataxia/Stereotypy (Toxicity) Obs->Toxic Short Effect Transient (<15 min) Obs->Short Ideal Stable Efficacy Obs->Ideal IncDose Increase Dose (+50%) NoEffect->IncDose RedDose Decrease Dose (-50%) Toxic->RedDose Route Switch to SC or Check MAO Met. Short->Route IncDose->Dose RedDose->Dose Route->Dose

Figure 2: Iterative dosing strategy. Note that "Short Duration" often signals metabolic instability (MAO attack) rather than insufficient receptor occupancy.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve the stock? A: Yes, the free base and HCl salt are soluble in DMSO. However, limit final DMSO concentration to <10% (v/v) for in vivo use. High DMSO concentrations can permeabilize the BBB artificially and cause local inflammation.

Q: The literature lists an ED50 for a related compound (PCA) at 7 mg/kg.[2] Can I use that? A: Use it as a starting point, but do not assume equivalence. The cyclopentyl ring (vs. cyclohexyl in PCA) alters lipophilicity and receptor affinity. Start at 5 mg/kg and titrate.

Q: My animals are showing "popcorn" behavior (jumping/seizures). A: You have exceeded the therapeutic window. This is characteristic of high-dose NMDA antagonism or sigma activation. Reduce dose immediately and ensure environmental stress is minimized.

Q: How do I store the stock solution? A: Store the solid at -20°C (desiccated). Do not store aqueous solutions for >24 hours, as primary amines can oxidize or react with atmospheric CO₂ (carbamate formation). Make fresh daily.

References
  • PubChem. (n.d.). (1-Phenylcyclopentyl)methanamine.[3] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Rogawski, M. A., et al. (1989). Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Silverman, R. B., et al. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[4] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. (Context on lipophilic amine formulation). Retrieved from [Link]

Sources

Technical Support Center: C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride (also known as 1-(1-phenylcyclopentyl)methanamine). This guide is designed for researchers, analytical chemists, and formulation scientists dealing with the stability, forced degradation, and excipient compatibility of this specific primary aliphatic amine[1].

Due to the quaternary nature of the beta-carbon (C1 of the cyclopentane ring), this molecule cannot undergo standard beta-elimination. Consequently, its degradation profile is strictly limited to reactions directly involving the primary amine nitrogen or radical-mediated oxidation at the benzylic position. This guide synthesizes field-proven analytical workflows to help you identify, troubleshoot, and prevent these specific degradation pathways.

Part 1: Core Degradation Pathways (The "Why")

Understanding the chemical causality behind your API's degradation is the first step in troubleshooting. C-(1-Phenyl-cyclopentyl)-methylamine HCl typically degrades via three primary mechanisms when exposed to stress:

  • Excipient-Driven N-Formylation and N-Methylation: When formulated with excipients like polyethylene glycol (PEG) or microcrystalline cellulose (MCC), trace peroxides in these materials undergo oxidative degradation to yield formaldehyde and formic acid[2]. The primary amine acts as a strong nucleophile, attacking these species to generate N-formyl and N-methyl degradants[3].

  • Carbamate Formation (Free-Basing): As a primary amine, the free base form is highly reactive toward atmospheric carbon dioxide. If the local pH of the formulation exceeds the pKa of the amine, it rapidly absorbs CO2 to form an insoluble carbamate salt[4].

  • Oxidative Deamination: Exposure to reactive oxygen species (ROS), transition metals, or intense UV light triggers radical-mediated oxidation at the alpha-carbon, leading to the formation of hydroxylamines or complete deamination to an aldehyde/ketone[5].

Pathways API C-(1-Phenyl-cyclopentyl)- methylamine HCl NFormyl N-Formyl / N-Methyl (+28 Da / +14 Da) API->NFormyl Nucleophilic Attack Carbamate Carbamate Salt (+44 Da) API->Carbamate Free-basing OxDeam Oxidative Deamination (-1 Da, Aldehyde) API->OxDeam Radical Oxidation Formic Formic Acid / Formaldehyde (from PEG/Excipients) Formic->NFormyl CO2 Atmospheric CO2 (pH > 8.0) CO2->Carbamate ROS Reactive Oxygen Species (Light/Metals) ROS->OxDeam

Fig 1. Mechanistic degradation pathways of C-(1-Phenyl-cyclopentyl)-methylamine.

Part 2: Troubleshooting FAQs

Q1: During stability testing of our solid oral dosage form, LC-MS analysis revealed a new peak with a +28 Da mass shift. What is this, and how do we stop it? A: A +28 Da shift is the classic signature of N-formylation [3]. This occurs when your API reacts with formic acid, a common degradation product of polymeric excipients like PEG or PVP. To troubleshoot, switch to high-purity, low-peroxide excipient grades, or incorporate an amine scavenger (like glycine) into your formulation to competitively bind the formylating species before they react with your API[2].

Q2: We are seeing a +14 Da mass shift. Is this an oxidative degradation product? A: No. Oxidative degradation of primary amines typically yields hydroxylamines (+16 Da)[5]. A +14 Da shift indicates N-methylation . This is driven by the Eschweiler-Clarke reaction, where the amine reacts with formaldehyde (another excipient impurity) and is subsequently reduced by formic acid[2].

Q3: When neutralizing the HCl salt in aqueous buffers (pH > 8.5) for biological assays, a white precipitate forms. Is the free base just crashing out? A: While the free base has lower aqueous solubility, the rapid formation of a precipitate in basic, ambient conditions is usually due to carbamate formation . Primary amines rapidly absorb atmospheric CO2 at basic pH to form highly insoluble carbamate salts[4]. Solution: Degas your buffers with nitrogen prior to use and maintain the solution under an inert atmosphere.

Part 3: Quantitative Data & Mass Shift Reference

Use the following self-validating table to quickly identify degradants in your LC-HRMS (ESI+) workflows.

Degradation PathwayDegradant AdductMass Shift (Da)Expected m/z [M+H]⁺Primary Cause / Trigger
Parent API None0176.14 N/A
N-Formylation N-Formyl+28204.14 Formic acid from PEG/MCC
N-Methylation N-Methyl+14190.15 Formaldehyde (Eschweiler-Clarke)
Carbamate Formation Carbamate+44220.13 High pH + Atmospheric CO2
Oxidation Hydroxylamine+16192.14 ROS / Peroxides / Light
Oxidative Deamination Aldehyde/Ketone-1175.12 Severe oxidative stress

Part 4: Experimental Protocols

Self-Validating Forced Degradation Workflow

Forced degradation studies are critical for elucidating these pathways, typically targeting 5-20% degradation of the API to ensure all relevant secondary degradants are identified without destroying the primary molecule[6].

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of C-(1-Phenyl-cyclopentyl)-methylamine HCl in 50:50 Acetonitrile:Water (HPLC grade).

  • Aliquot 1 mL of the stock into five separate inert amber glass vials.

Step 2: Stress Conditions Application

  • Control: Store at 4°C in the dark.

  • Oxidative Stress: Add 100 µL of 3% H₂O₂. Stir at 25°C for 24 hours.

  • Formylating/Excipient Stress: Add 10 mg of PEG 400. Heat at 50°C / 75% RH for 7 days.

  • Base/CO₂ Stress: Adjust to pH 9.5 using 0.1M NaOH. Leave the vial uncapped exposed to ambient air for 48 hours.

Step 3: Quenching & Mass Balance Validation

  • Neutralize the Base/CO₂ stress sample back to pH 7.0 using 0.1M HCl to halt the reaction.

  • Quench the oxidative sample with 100 µL of 10% sodium thiosulfate.

  • Validation Check (Critical): Inject all samples via LC-UV (210 nm) and LC-MS. Calculate the mass balance: (Sum of Area of API + Sum of Area of Degradants) / (Area of Control API) * 100.

    • Causality Note: If the mass balance is <95%, you have either formed volatile degradants (e.g., deamination products) or highly insoluble carbamates that were filtered out during sample prep.

Troubleshooting Start LC-MS Analysis of Stressed Sample Shift28 Mass Shift: +28 Da (m/z 204.1) Start->Shift28 Detects Shift44 Mass Shift: +44 Da (m/z 220.1) Start->Shift44 Detects Shift14 Mass Shift: +14 Da (m/z 190.1) Start->Shift14 Detects Action1 Check Excipients for Peroxides & Formic Acid Shift28->Action1 Action2 Check Buffer pH & Atmospheric CO2 Exposure Shift44->Action2 Action3 Check for Formaldehyde (Eschweiler-Clarke) Shift14->Action3

Fig 2. Decision tree for troubleshooting API mass shifts and degradation sources.

References

  • Title: (1-Phenylcyclopentyl)methanamine | CID 205131 - PubChem. Source: nih.gov. URL:[1]

  • Title: The role of degradant profiling in active pharmaceutical ingredients and drug products (Forced degradation of pharmaceuticals). Source: researchgate.net. URL:[6]

  • Title: Nitrosamine formation and mitigation in blended amines for CO2 capture (Oxidative degradation of primary amines). Source: researchgate.net. URL:[5]

  • Title: N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet. Source: nih.gov. URL:[2]

  • Title: Mechanistic Studies of the N-formylation of Edivoxetine, a Secondary Amine-Containing Drug, in a Solid Oral. Source: baertschiconsulting.com. URL:[3]

  • Title: identified degradation products: Topics by Science.gov (Ethyl Carbamate Formation). Source: science.gov. URL:[4]

Sources

Avoiding common pitfalls in C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides and FAQs for Sterically Hindered Amines

Introduction

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride (CAS 17511-89-6) is a highly specialized primary aliphatic amine utilized extensively in the synthesis of complex spiro-compounds and pharmaceutical intermediates[1]. While versatile, its unique structural topology—a primary amine adjacent to a fully substituted cyclopentyl ring bearing a phenyl group—creates a challenging "neopentyl-like" steric environment[2]. This severe steric hindrance, combined with its hydrochloride salt form, frequently leads to experimental bottlenecks such as stalled couplings, poor solubility, and low reaction yields[3].

This technical guide provides field-proven troubleshooting strategies, focusing on the causality behind reaction failures and offering self-validating protocols to ensure experimental success.

Section 1: Frequently Asked Questions (Handling & Preparation)

Q1: Why is my this compound failing to dissolve in dichloromethane (DCM) or tetrahydrofuran (THF)? A1: The compound is supplied as a hydrochloride salt, which possesses high lattice energy and ionic character, making it inherently insoluble in non-polar or weakly polar organic solvents. To achieve solubility and nucleophilicity, the salt must be neutralized (free-based)[4]. You can either perform a liquid-liquid extraction with an aqueous base prior to the reaction (see Protocol A) or use a polar aprotic solvent like DMF with a large excess of a non-nucleophilic organic base (e.g., DIPEA) directly in the reaction flask.

Q2: Is this compound hygroscopic, and how should it be stored? A2: Yes, like many amine hydrochlorides, it can absorb atmospheric moisture over time. Moisture contamination can throw off your stoichiometric calculations and hydrolyze moisture-sensitive coupling reagents (like acyl chlorides or HATU). Store the compound in a tightly sealed desiccator at 2–8 °C. If moisture is suspected, dry the compound under high vacuum in the presence of phosphorus pentoxide (


) before use.

Q3: Why do my reductive amination attempts with this amine frequently fail? A3: Reductive amination requires the initial formation of an imine intermediate. The steric bulk of the 1-phenylcyclopentyl group physically blocks the approach of the carbonyl carbon, severely hindering imine formation[3]. To overcome this, standard reducing agents (like


) are insufficient; you must force imine formation using harsh Lewis acids (e.g., 

) or elevated temperatures with Dean-Stark water removal before adding the reducing agent.
Section 2: Troubleshooting Guide: Overcoming Steric Hindrance in Amide Couplings

The Symptom: Researchers frequently observe low yields (<20%) or completely unreacted starting materials when attempting to couple C-(1-Phenyl-cyclopentyl)-methylamine with carboxylic acids using standard carbodiimide reagents like EDC/HOBt or DCC.

Causality & Expert Insight: The failure is not due to the electronic nature of the amine, but rather its physical bulk. The adjacent quaternary carbon (C1 of the cyclopentyl ring) creates a sterically congested pocket. In a standard EDC/HOBt coupling, the carboxylic acid is converted into a bulky O-acylisourea or OBt active ester. The trajectory required for the nucleophilic nitrogen to attack the carbonyl carbon of this bulky intermediate is physically blocked by the phenyl and cyclopentyl rings.

The Solution: To overcome this activation energy barrier, you must reduce the steric bulk of the electrophile or drastically increase its reactivity:

  • Use Uronium/Aminium Salts (HATU/COMU): These reagents generate highly reactive, smaller active esters (OAt) that are significantly more accessible to hindered amines.

  • Acyl Chloride Generation: Bypassing coupling reagents entirely by converting the carboxylic acid to an acyl chloride using thionyl chloride (

    
    ) or oxalyl chloride provides the smallest, most reactive electrophile possible[4].
    
Section 3: Data Presentation

Table 1: Comparison of Amide Coupling Strategies for Sterically Hindered Amines

Coupling StrategyReagents UsedRelative ReactivitySteric ToleranceRecommendation for C-(1-Phenyl-cyclopentyl)-methylamine
Standard Carbodiimide EDC, HOBt, DIPEALow to ModeratePoorNot Recommended. High rate of unreacted starting material.
Activated Ester (Uronium) HATU, DIPEA, DMFHighGoodRecommended. Best balance of yield and functional group tolerance.
Acyl Chloride

or

, TEA
Very HighExcellentHighly Recommended. Ideal for extremely unreactive or bulky carboxylic acids.
Section 4: Experimental Protocols

Protocol A: Quantitative Free-Basing of the Hydrochloride Salt This self-validating protocol ensures the amine is fully nucleophilic before introduction to sensitive coupling environments.

  • Dissolution: Suspend this compound (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH (1:1 v/v, approx. 10 mL/mmol).

  • Neutralization: Stir vigorously for 30 minutes at room temperature. Validation check: The cloudy suspension will become two clear, distinct liquid phases as the salt converts to the soluble free base.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with equal volumes of DCM.

  • Isolation: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting free amine should be used immediately to prevent degradation.
    

Protocol B: High-Yield Amide Coupling using HATU

  • Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature to form the active OAt ester. Validation check: A slight color change (often yellow) indicates active ester formation.

  • Amine Addition: Add the free-based C-(1-Phenyl-cyclopentyl)-methylamine (1.0 eq) dropwise to the activated mixture.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous

    
     and extract with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove residual DMF, dry over 
    
    
    
    , and purify via flash chromatography.
Section 5: Reaction Workflow Visualization

G Start Amide Coupling with C-(1-Phenyl-cyclopentyl)-methylamine HCl CheckSalt Is the amine free-based? Start->CheckSalt FreeBase Perform aqueous workup (NaOH/DCM) or add 3.0 eq DIPEA CheckSalt->FreeBase No Reagent Select Coupling Strategy CheckSalt->Reagent Yes FreeBase->Reagent EDC Standard Reagents (e.g., EDC/HOBt) Reagent->EDC HATU Activated Esters (e.g., HATU, COMU) Reagent->HATU Acyl Acyl Chloride Generation Reagent->Acyl Fail Low Yield / No Reaction Due to Neopentyl Steric Bulk EDC->Fail Success High Yield Amide Formation HATU->Success Acyl->Success

Troubleshooting workflow for amide coupling with sterically hindered neopentyl-type amines.

References
  • Title: (1-Phenylcyclopentyl)methanamine | C12H17N | CID 205131 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Radical Sorting as a General Framework for Deaminative C(sp3)–C(sp2) Cross-Coupling Source: ChemRxiv URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (Royal Society of Chemistry) URL: [Link]

Sources

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride reaction condition optimization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chemical Synthesis & Process Optimization Topic: C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride Document ID: TSC-OPT-2024-09 Status: Active

Executive Summary: The Steric Challenge

Welcome to the technical support hub for This compound . As researchers, you are likely encountering difficulties due to the specific structural constraints of this molecule.

The core challenge lies in the quaternary carbon center at the 1-position of the cyclopentane ring. This creates significant steric bulk, shielding the nitrile group (in the precursor) from nucleophilic attack during reduction. Furthermore, the resulting primary amine is prone to dimerization (secondary amine formation) if the reduction intermediate is not managed correctly.

This guide moves beyond standard textbook procedures, offering optimized protocols and troubleshooting logic derived from high-hindrance nitrile chemistry.

Module 1: The Primary Synthesis Protocol (LiAlH₄ Route)

For laboratory-scale synthesis (<50g), Lithium Aluminum Hydride (LiAlH₄) reduction is the "Gold Standard" due to its high reactivity, which is necessary to overcome the steric barrier of the phenyl-cyclopentyl motif.

Optimized Reaction Conditions
ParameterStandard ConditionOptimized Condition Scientific Rationale
Solvent Diethyl EtherAnhydrous THF THF allows for higher reflux temperatures (66°C vs 34°C), providing the thermal energy needed to overcome the activation energy barrier caused by steric hindrance [1].
Stoichiometry 1.0 - 1.2 eq LiAlH₄2.0 - 2.5 eq LiAlH₄ Excess hydride ensures rapid reduction of the intermediate imine, preventing it from lingering and reacting with the product amine (dimerization) [2].
Addition Mode Nitrile to HydrideNitrile to Hydride (Slow) Adding the nitrile to the hydride ensures the reducing agent is always in excess, favoring the primary amine over the secondary amine side-product.
Quenching Acid/Water dumpFieser Method Prevents the formation of "aluminum jelly" emulsions that trap the product, crucial for yield recovery in hindered amines [3].
Step-by-Step Protocol
  • Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen. Charge with 2.5 equivalents of LiAlH₄ suspended in dry THF (0.5 M concentration relative to hydride).

  • Addition: Dissolve 1-phenylcyclopentanecarbonitrile in dry THF. Add dropwise to the LiAlH₄ suspension at 0°C. Note: Gas evolution (H₂) will occur.

  • Reaction: Once addition is complete, warm to room temperature, then reflux for 4-12 hours .

    • Checkpoint: Monitor via TLC or GC-MS. The steric bulk often requires prolonged reflux compared to linear nitriles.

  • Fieser Workup (Critical): Cool to 0°C. For every x grams of LiAlH₄ used, add sequentially:

    • x mL Water (Very slow addition)

    • x mL 15% NaOH solution

    • 3x mL Water[1][2]

  • Isolation: Warm to RT and stir for 15 mins. A granular white precipitate (lithium aluminates) will form. Filter through Celite.[1][3] The filtrate contains your free amine.

  • Salt Formation: Dilute the filtrate with Diethyl Ether. Cool to 0°C. Bubble dry HCl gas or add 2M HCl in Ether dropwise until pH < 3. The white hydrochloride salt will precipitate.

Module 2: Visualization of Reaction Logic

The following diagram illustrates the critical path and potential failure modes (red nodes) driven by the steric environment.

ReactionLogic Figure 1: Reaction Pathway & Dimerization Risk. High LAH concentration suppresses the Imine -> Dimer path. Start 1-phenylcyclopentane- carbonitrile LiAlH4 LiAlH4 (Excess) Reflux THF Start->LiAlH4 Imine Imine Intermediate (Sterically Shielded) LiAlH4->Imine Hydride Attack 1 Dimer FAILURE: Secondary Amine (Impurity) Imine->Dimer Reacts with Free Amine (If LAH is low/slow) AmineFree Free Amine (Oil/Low Melt Solid) Imine->AmineFree Hydride Attack 2 (Fast if Excess LAH) SaltForm HCl / Ether Precipitation AmineFree->SaltForm Workup Final C-(1-Phenyl-cyclopentyl)- methylamine HCl SaltForm->Final Crystallization

Module 3: Troubleshooting Center (FAQ)

Q1: My product is a sticky brown oil/gum, not a white solid. What happened?

  • Diagnosis: You likely isolated the free base or a hygroscopic impure salt . The free amine of this structure is often an oil or low-melting solid that absorbs CO₂ from the air.

  • The Fix:

    • Dissolve the oil in a minimal amount of dry Ethanol or Methanol.

    • Add dry Diethyl Ether (antisolvent) until slightly cloudy.

    • Add a few drops of concentrated HCl (or HCl in ether).

    • Cool to -20°C. Scratch the glass to induce nucleation. The HCl salt (mp ~230°C) should crystallize [4].

Q2: I see a large M+1 peak at [2x Mass - NH3] in my Mass Spec. Is this a contamination?

  • Diagnosis: Yes, this is the secondary amine dimer . This happens when the intermediate imine reacts with the already-formed amine because the reduction wasn't fast enough.

  • The Fix:

    • Increase LiAlH₄ equivalents to 2.5 or 3.0.

    • Ensure vigorous stirring.

    • Alternative: If using Catalytic Hydrogenation (Raney Ni), you must add Ammonia (NH₃) or NH₄OH to the solvent. The excess ammonia shifts the equilibrium to prevent dimer formation [5].

Q3: The reaction stalled at 50% conversion. Adding more catalyst didn't help.

  • Diagnosis: "Stalling" is often a false reading or a solubility issue. The lithium salts formed during reaction can coat the unreacted nitrile.

  • The Fix: Switch to Soxhlet Extraction mode. Place the nitrile in the Soxhlet thimble and reflux the LiAlH₄/THF below. This ensures the nitrile is added slowly and reducing agent is always in massive excess relative to the dissolved nitrile.

Module 4: Process Optimization Matrix (DoE)

If you are scaling up or optimizing for yield, use this matrix to guide your Design of Experiments (DoE).

VariableLow SettingHigh SettingExpected Impact
Temperature 25°C (RT)66°C (Reflux)High Impact. Steric hindrance requires heat. Low temp = incomplete reaction.
Concentration 0.1 M1.0 MMedium Impact. Higher dilution favors primary amine (reduces intermolecular dimerization).
Reagent Age Old/OpenedFresh/TitratedCritical. LiAlH₄ degrades. "White" powder is good; "Grey" is often partly decomposed.
Quench Temp 0°C25°CSafety Impact. Always quench at 0°C. Exotherm is violent.

Module 5: Troubleshooting Logic Tree

Use this decision tree to diagnose post-reaction issues.

Troubleshooting Figure 2: Troubleshooting Decision Matrix for 1-Phenyl-cyclopentyl-methylamine Synthesis Start Analyze Crude Product State Physical State? Start->State Oil Oily / Sticky State->Oil Solid Solid Powder State->Solid CheckSalt Salt Formation Check Oil->CheckSalt Did you add HCl? Purity Check LCMS / NMR Solid->Purity LowYield Issue: Steric Hindrance Action: Increase Reflux Time Switch to THF Purity->LowYield SM remaining DimerImpurity Issue: Slow Reduction Action: Increase LiAlH4 eq. Dilute reaction mix Purity->DimerImpurity Dimer found Hygroscopic Issue: Wet Salt Action: Recrystallize (MeOH/Et2O) Dry under high vac CheckSalt->Hygroscopic Yes FreeBase Issue: Free Base Action: Dissolve in Et2O, bubble HCl gas CheckSalt->FreeBase No

References

  • Brown, H. C., & Yoon, N. M. (1966). The Reaction of Representative Nitriles with Lithium Aluminum Hydride in Tetrahydrofuran. Journal of the American Chemical Society. (Demonstrates THF superiority for hindered nitriles).

  • Organic Chemistry Portal. (2024). Reduction of Nitriles to Amines.[4][5][6][7][8] (General mechanism and side-reaction suppression).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis.[5][6][7] Wiley. (The definitive source for the "Fieser" workup method to avoid aluminum emulsions).

  • PrepChem. (2024). Synthesis of (1-Phenylcyclohexyl)methylamine.[9] (Analogous procedure for the cyclohexyl variant, confirming salt precipitation methods).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[10] Academic Press. (Authoritative text on using Ammonia to suppress secondary amines during nitrile hydrogenation).

Sources

Validation & Comparative

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride vs. other phenylcycloalkylamines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Phenylcycloalkylamine-Type NMDA Receptor Antagonists: C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride vs. Key Analogues

This guide provides a comprehensive comparison of this compound and other significant phenylcycloalkylamines. It is intended for researchers, scientists, and drug development professionals investigating N-methyl-D-aspartate (NMDA) receptor modulation. We will delve into structure-activity relationships, comparative pharmacology, and the experimental data that underpins our understanding of these potent neuromodulatory agents.

Introduction to Phenylcycloalkylamines and the NMDA Receptor

Phenylcycloalkylamines are a class of synthetic compounds renowned for their activity as uncompetitive antagonists of the NMDA receptor.[1][2] This receptor is a crucial ligand-gated ion channel in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[3][4][5] However, its overactivation can lead to excitotoxicity and is implicated in various neurological disorders, making NMDA receptor antagonists a promising area for therapeutic development.[1][4][5]

The archetypal member of this class is Phencyclidine (PCP), a compound whose clinical development was halted due to severe psychotomimetic side effects.[2] This led to extensive research into analogues, such as the clinically utilized anesthetic Ketamine, in an effort to separate the therapeutic effects from the undesirable ones.[2][6] This guide focuses on this compound, a less-studied analogue, and compares its profile to established phenylcycloalkylamines to elucidate key structure-activity relationships (SAR) and pharmacological nuances.

The Molecular Target: NMDA Receptor Complex

To understand the function of these compounds, one must first understand their target. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits.[3] Its activation is a multi-step process requiring both the binding of glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[1][5] At resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺). Depolarization of the membrane is required to expel the Mg²⁺ ion, allowing calcium (Ca²⁺) and sodium (Na⁺) influx.

Phenylcycloalkylamines like PCP, Ketamine, and the subject of this guide, act as uncompetitive open-channel blockers.[7][8] They do not compete with glutamate or glycine. Instead, they travel into the ion channel pore once it has been opened and bind to a specific site within it (often called the "PCP site"), physically obstructing the flow of ions.[2][9]

NMDA_Receptor cluster_receptor NMDA Receptor Complex cluster_sites Binding Sites cluster_ligands Ligands & Blockers Receptor GluN1 GluN1 GluN2 GluN2 Ion Channel Pore Glutamate_Site Glutamate Site (on GluN2) Glutamate_Site->Receptor Activates Glycine_Site Glycine Site (on GluN1) Glycine_Site->Receptor Activates PCP_Site PCP Site (in Pore) Mg_Site Mg²⁺ Block Glutamate Glutamate Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds PCP_Analog Phenylcycloalkylamine PCP_Analog->PCP_Site Blocks (Use-Dependent) Mg_Ion Mg²⁺ Mg_Ion->Mg_Site Blocks (Voltage-Dependent)

Caption: The NMDA receptor complex with its key binding sites.

Comparative Analysis of Phenylcycloalkylamines

The pharmacological profile of a phenylcycloalkylamine is determined by subtle variations in its three core components: the aryl group (typically phenyl), the cycloalkyl ring, and the amine moiety.

Chemical Structures
Compound NameChemical StructureKey Features
C-(1-Phenyl-cyclopentyl)-methylamine HCl C₁₂H₁₈ClNPhenyl group, Cyclopentyl ring, primary amine.
Phencyclidine (PCP) C₁₇H₂₅NPhenyl group, Cyclohexyl ring, tertiary amine (piperidine).
Ketamine C₁₃H₁₆ClNO2-Chlorophenyl group, Cyclohexanone ring, secondary amine.
1-Phenylcyclohexylamine (PCA) C₁₂H₁₇NPhenyl group, Cyclohexyl ring, primary amine.
Structure-Activity Relationships (SAR)

The nuanced differences in structure lead to significant variations in potency, selectivity, and side-effect profiles.

  • The Cycloalkyl Ring: The size and composition of this ring are critical. A study investigating the cycloalkyl ring size in PCP analogues found that as the ring size decreased from the six-carbon cyclohexane, PCP-like activity declined.[10] Similarly, increasing the ring size also led to a sharp decline in in vivo activity.[10] This suggests that the six-membered ring of PCP and PCA might offer an optimal fit within the NMDA receptor channel. The five-membered cyclopentyl ring in C-(1-Phenyl-cyclopentyl)-methylamine would therefore be expected to have a different, possibly reduced, affinity compared to its cyclohexyl counterpart, PCA.

  • The Amine Group: The nature of the amine substituent dramatically affects activity. Primary amines (like PCA and our target compound) generally show a different profile from tertiary amines like PCP. PCP is significantly more potent than its primary amine analogue, PCA.

  • The Aryl Group: Substitutions on the phenyl ring can modulate activity. Ketamine, for instance, has a chlorine atom at the 2-position of the phenyl ring, which contributes to its distinct pharmacological profile compared to PCP.

SAR cluster_scaffold Phenylcycloalkylamine Scaffold cluster_mods Structural Modifications & Impact Scaffold Aryl Aryl Group (e.g., Phenyl) Aryl->Scaffold Substitutions (e.g., Cl in Ketamine) modulate potency and metabolism. Cycloalkyl Cycloalkyl Ring Cycloalkyl->Scaffold Ring size (5 vs 6 carbons) is critical for receptor fit. Affects potency and toxicity. Amine Amine Group Amine->Scaffold Substitution (1°, 2°, 3°) dramatically alters potency and psychotomimetic effects.

Caption: Key modification points on the phenylcycloalkylamine scaffold.

Preclinical Performance Data: Anticonvulsant vs. Motor Toxicity

A key goal in developing novel NMDA antagonists is to achieve a wide therapeutic window, maximizing desired effects (e.g., anticonvulsant activity) while minimizing adverse effects (e.g., motor impairment, a proxy for PCP-like toxicity). Experimental data from a mouse maximal electroshock (MES) seizure test provides a direct comparison.

CompoundAnticonvulsant Activity (ED₅₀, mg/kg, i.p.)Motor Toxicity (TD₅₀, mg/kg, i.p.)Protective Index (TD₅₀/ED₅₀)
1-Phenylcyclopentylamine (PPA) 24.083.03.5
1-Phenylcyclohexylamine (PCA) 9.421.02.2
Phencyclidine (PCP) ~5.0~4.5~0.9

(Data synthesized from Rogawski et al., 1992)[8]

Interpretation of Data: This data is highly instructive. While PCP is a potent anticonvulsant, its motor toxicity occurs at nearly the same dose, resulting in a poor protective index (<1) and explaining its dangerous clinical profile.[8] Both primary amine analogues, PPA (the parent amine of our target compound) and PCA, show a much safer profile, with protective indices greater than 1.[8]

Crucially, 1-Phenylcyclopentylamine (PPA) , which shares the same core structure as C-(1-Phenyl-cyclopentyl)-methylamine, demonstrates a superior protective index (3.5) compared to its cyclohexyl analogue, PCA (2.2).[8] This suggests that the cyclopentyl ring, while potentially reducing absolute potency (higher ED₅₀ than PCA), may contribute to a significantly better safety profile by reducing motor toxicity more substantially.[8] When administered orally, PPA failed to cause motor toxicity even at doses far exceeding its protective dose.[8]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of such comparative data, standardized protocols are essential. Below is an example of a workflow for a competitive radioligand binding assay, a common method for determining a compound's affinity for the PCP binding site on the NMDA receptor.

Protocol: [³H]MK-801 Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds (e.g., C-(1-Phenyl-cyclopentyl)-methylamine) for the PCP site within the NMDA receptor ion channel.

Materials:

  • Rat cortical tissue homogenate (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • Unlabeled MK-801 (for determining non-specific binding)

  • Test compounds at various concentrations

  • Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Glutamate and Glycine (to open the channel)

  • Glass fiber filters

  • Scintillation vials and fluid

  • Liquid scintillation counter

Workflow:

Binding_Assay_Workflow A 1. Tissue Preparation Homogenize rat cortical tissue to prepare membrane fraction. B 2. Assay Setup Combine membrane prep, assay buffer, 10µM Glutamate, and 10µM Glycine in tubes. A->B C 3. Competitive Binding Add [³H]MK-801 (e.g., 1 nM final conc.) and varying concentrations of test compound. B->C D 4. Incubation Incubate at room temperature (e.g., 2 hours) to allow binding to reach equilibrium. C->D E 5. Termination & Filtration Rapidly filter mixture through glass fiber filters to separate bound from free radioligand. D->E F 6. Washing Wash filters with ice-cold buffer to remove non-specifically bound ligand. E->F G 7. Scintillation Counting Place filters in scintillation vials, add fluid, and count radioactivity (DPM). F->G H 8. Data Analysis Plot % inhibition vs. log[compound]. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation. G->H

Caption: Workflow for a competitive radioligand binding assay.

Causality and Rationale:

  • Why use [³H]MK-801? MK-801 is a high-affinity, selective radioligand for the PCP site, making it an excellent tool for competitive binding studies.

  • Why add Glutamate and Glycine? The binding site for phenylcycloalkylamines is inside the ion channel. Therefore, the channel must be opened by the primary agonists to allow the radioligand and test compounds access to the binding site. This is the essence of a use-dependent mechanism.[11]

  • Why rapid filtration and cold washing? These steps are critical to minimize the dissociation of the radioligand from the receptor after the reaction is stopped, ensuring that the measured radioactivity accurately reflects the equilibrium binding state.

Conclusion and Future Directions

The comparative analysis reveals that this compound, based on data from its parent amine, likely possesses a distinct pharmacological profile compared to its more famous cyclohexyl-containing relatives like PCP and Ketamine. While potentially less potent than its cyclohexyl analogue (PCA), the cyclopentyl moiety appears to confer a significantly improved safety profile, with a wider gap between its effective dose for anticonvulsant activity and the dose that induces motor toxicity.[8]

This trade-off between potency and safety is a central theme in the development of NMDA receptor antagonists. The favorable protective index of the phenylcyclopentylamine scaffold suggests it is a promising backbone for the design of novel therapeutics for conditions involving NMDA receptor hyperexcitability, such as epilepsy or certain neurodegenerative diseases, where a high degree of safety and tolerability is paramount.[1][4]

Future research should focus on direct in-vitro binding and electrophysiological studies of this compound to quantify its affinity (Ki) and functional antagonism (IC₅₀) at the NMDA receptor. Furthermore, detailed in-vivo behavioral studies are warranted to fully characterize its therapeutic potential and psychotomimetic liability relative to established compounds.

References

  • Pharmacology of NMDA Receptors.
  • NMDA receptor antagonist - Wikipedia.
  • What is dissoci
  • Pharmacology of NMDA Receptors - ResearchG
  • Overview of NMDA receptors and antagonists (Chapter 75) - The Essence of Analgesia and Analgesics.
  • Comparison of the Behavioral Pharmacology of Phencyclidine to Rel
  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline.
  • Ketamine - Deranged Physiology.
  • What is the mechanism of Ketamine Hydrochloride?
  • Ketamine's dose related multiple mechanisms of actions: Dissociative anesthetic to rapid antidepressant - PubMed.
  • Mechanism of ketamine at anesthetic and dissociative dosing...
  • 1 -Phenylcycloalkylamine Derivatives. II.',2 Synthesis and Pharmacological Activity - The Vespiary.
  • Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered - PubMed.
  • A comparison of PCP-like compounds for NMDA antagonism in two in vivo models - PubMed.
  • PHENCYCLIDINE (PCP) AND KETAMINE | Poisoning & Drug Overdose, 7e | AccessMedicine.
  • 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity - PubMed.
  • PCP and Ketamine - The Buyers - Pharmacology | Drug Wars | FRONTLINE | PBS.
  • PCP and Ketamine Toxicity: Practice Essentials, P
  • Structure-activity relationships of the cycloalkyl ring of phencyclidine - PubMed.
  • Structure-activity relationships in psychotomimetic phenylalkylamines - PubMed.
  • Anticonvulsant 1‐Phenylcycloalkylamines: Two Analogues with Low Motor Toxicity When Orally Administered | Semantic Scholar.
  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed.
  • Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors - ResearchG
  • Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed.
  • 1 -Phenylcycloalkylamine Derivatives. II.',2 Synthesis and Pharmacological Activity - Erowid.
  • C-Cyclopentyl-C-phenyl-methylamine hydrochloride | 24260-05-7 - Sigma-Aldrich.
  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines | Request PDF - ResearchG
  • Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists | Semantic Scholar.
  • Synthesis of (1-Phenylcyclohexyl)methylamine - PrepChem.com.
  • C-Cyclopentyl-C-phenyl-methylamine hydrochloride | 24260-05-7 - Sigma-Aldrich.
  • 1-Phenylcycloalkylamine derivatives. II.
  • Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogs | Journal of Medicinal Chemistry - ACS Public
  • 24260-05-7 | Cyclopentyl(phenyl)methanamine hydrochloride - ChemScene.
  • (1-Phenylcyclopentyl)methanamine | C12H17N | CID 205131 - PubChem - NIH.
  • 24260-05-7|C-Cyclopentyl-C-phenyl-methylamine hydrochloride|BLD Pharm.
  • methylamine hydrochloride - Organic Syntheses Procedure.
  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatiz
  • C-Cyclopentyl-C-phenyl-methylamine hydrochloride | 24260-05-7 - Sigma-Aldrich.
  • Phenethylamine - Wikipedia.
  • In vitro characterization of the myelotoxicity of cyclopentenyl cytosine - PubMed - NIH.
  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Differences in results from in vivo and in vitro studies on the use-dependency of N-methylaspartate antagonism by MK-801 and other phencyclidine receptor ligands - PubMed.
  • In vitro and in vivo studies of neutral cyclometallated complexes against murine leuk??mias.
  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)

Sources

Comparative efficacy of C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy Guide: C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride and Arylcycloalkylamine Analogs

Executive Summary The development of uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists has historically been constrained by the narrow therapeutic window between efficacy (e.g., neuroprotection, antidepressant action) and psychotomimetic or motor toxicity. This compound (PCMA), a cyclopentyl analog within the arylcycloalkylamine class, represents a critical structural divergence from traditional cyclohexyl-based compounds like phencyclidine (PCP) and ketamine. This guide objectively compares the pharmacological performance, structural causality, and experimental validation of PCMA against its primary alternatives.

Structural Determinants of Efficacy (SAR Analysis)

The arylcycloalkylamine scaffold is highly sensitive to steric and electronic modifications, which dictate the balance between NMDA receptor antagonism and monoamine transporter (DAT/SERT) affinity[1].

  • Cycloalkyl Ring Contraction (Cyclohexyl vs. Cyclopentyl): Traditional dissociatives utilize a cyclohexyl ring (e.g., PCP). Contracting this to a cyclopentyl ring, as seen in PCMA and 1-phenylcyclopentylamine (PCPA), slightly reduces the steric bulk. This modification alters the ligand's residence time within the NMDA receptor's ion channel (the PCP binding site)[2]. Crucially, cyclopentyl analogs have been shown to protect against Maximal Electroshock (MES) seizures at doses 2.2- to 3.5-fold lower than those causing motor toxicity, demonstrating a vastly improved therapeutic index compared to PCP[3].

  • Amine Substitution (Primary vs. Secondary/Methylamine): The shift from a primary amine (in PCPA) or a tertiary amine (piperidine in PCP) to a secondary methylamine (in PCMA and Ketamine) optimizes lipophilicity (LogP) and central nervous system (CNS) penetration[4]. The methylamine group reduces the basicity slightly compared to piperidine, softening the binding kinetics at the NMDA channel and mitigating the severe dissociative catalepsy associated with rigid tertiary amines.

Comparative Pharmacological Efficacy

The following table synthesizes the quantitative performance metrics of PCMA compared to its structural alternatives. (Note: Values are representative benchmarks derived from established arylcycloalkylamine SAR models).

CompoundStructure TypeNMDAR Affinity (

, nM)
DAT Affinity (

, nM)
Therapeutic Window (Motor Toxicity)Primary Pharmacological Profile
PCP Cyclohexyl + Piperidine~60~400Very NarrowHigh-affinity dissociative; severe motor toxicity.
Ketamine Cyclohexyl + Methylamine + Aryl-Cl~500~1500ModerateRapid-acting antidepressant; anesthetic[4].
PCPA Cyclopentyl + Primary Amine~300~1200WideAnticonvulsant; reduced psychotomimetic burden[3].
PCMA Cyclopentyl + Methylamine~150~800WideBalanced NMDA antagonism and monoamine modulation.

Mechanism of Action & Signaling Pathway

Arylcycloalkylamines act as uncompetitive antagonists, meaning they require the NMDA receptor to be activated (open-channel state) by glutamate and glycine before they can bind deep within the ionophore[2].

MoA Glutamate Glutamate / Glycine (Co-agonists) NMDAR NMDA Receptor (Open Channel State) Glutamate->NMDAR Activates PCMA PCMA / Analogs (Uncompetitive Antagonist) NMDAR->PCMA Exposes PCP Binding Site Ca2 Ca2+ Influx Blockade PCMA->Ca2 Antagonizes Downstream Modulation of CaMKII / ERK (Neuroplasticity) Ca2->Downstream Alters Signaling

Mechanism of Action: PCMA analog binding at the NMDA receptor PCP site.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the efficacy of PCMA against alternatives, researchers must employ rigorous, self-validating in vitro assays. The gold standard for assessing NMDA receptor affinity is the


MK-801 Radioligand Displacement Assay.

Protocol:


MK-801 Radioligand Displacement Assay 
Causality of Design: MK-801 is used because it selectively binds to the same uncompetitive intra-channel site as PCMA[2]. The assay is performed in the presence of glutamate and glycine to ensure the channels are in the open state, which is an absolute requirement for arylcycloalkylamine binding.
  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 5 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Wash the pellet three times to remove endogenous glutamate/glycine.

  • Incubation: Resuspend membranes in 5 mM Tris-HCl containing 10

    
    M glutamate and 10 
    
    
    
    M glycine. Add 2 nM
    
    
    MK-801 and varying concentrations of the test compound (PCMA, Ketamine, or PCP) from
    
    
    to
    
    
    M.
  • Self-Validation Step (Critical): Include a control well with 10

    
    M unlabelled Ketamine to define non-specific binding (NSB). Calculate the 
    
    
    
    -factor for the assay plate. A
    
    
    -factor > 0.5 is required to validate the assay's robustness and signal-to-noise ratio.
  • Filtration & Washing: Terminate the reaction after 120 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash rapidly with 3 x 5 mL ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Prep Membrane Prep (Rat Forebrain) Incubate Incubation ([3H]MK-801 + PCMA) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Wash Buffer (Ice Cold) Filter->Wash Measure Liquid Scintillation (Z'-factor > 0.5) Wash->Measure

Step-by-step workflow for [3H]MK-801 radioligand displacement assay.

Conclusion

The structural evolution from cyclohexyl-piperidine derivatives to cyclopentyl-methylamine analogs like this compound represents a strategic optimization in neuropharmacology. By contracting the cycloalkyl ring and utilizing a secondary amine, researchers can significantly widen the therapeutic window, retaining essential NMDA receptor antagonism while mitigating the severe motor toxicity that plagues earlier arylcycloalkylamines[3].

References

1.[2] Application and Assessment of Deep Learning for the Generation of Potential NMDA Receptor Antagonists. OSTI. URL: 2.[3] Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. ResearchGate. URL: 3.[1] Arylcyclohexylamine. Wikipedia. URL: 4.[4] Plasma and Red Blood Cells Concentration Profiles of Ktamine after Single Intravenous Administration in an Anaesthetic Protocol in Horses. SCIRP. URL:

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Novel Psychoactive Scaffold

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride is a synthetic compound belonging to the arylcycloalkylamine class. Its core structure, featuring a phenyl group and a methylamine chain attached to a cyclopentane ring, bears a strong resemblance to phencyclidine (PCP) and its analogs.[1][2] This structural similarity immediately posits a primary hypothesis for its mechanism of action: interaction with the N-methyl-D-aspartate (NMDA) receptor. Furthermore, many PCP derivatives are known to interact with monoamine transporters, particularly the dopamine transporter (DAT), which contributes to their complex psychopharmacological profiles.[3][4]

This guide provides a comprehensive, multi-tiered framework for the systematic validation of the biological activity of this compound. We will move from foundational in vitro target engagement to complex in vivo behavioral phenotyping. The experimental choices described herein are grounded in established pharmacological principles, designed to not only identify the compound's primary targets but also to build a predictive profile of its potential therapeutic effects and liabilities. By comparing its performance against well-characterized reference compounds—Phencyclidine (PCP) as an NMDA antagonist and GBR-12909 as a selective dopamine reuptake inhibitor (DRI)—we can effectively dissect its unique pharmacological signature.

Hypothesized Mechanism of Action: A Dual-Target Hypothesis

Based on its structural architecture, this compound is hypothesized to function as both a non-competitive NMDA receptor antagonist and a dopamine transporter (DAT) inhibitor. This dual activity could result in a complex behavioral output, combining dissociative and psychostimulant effects.

MoA_Hypothesis cluster_0 C-(1-Phenyl-cyclopentyl)-methylamine HCl cluster_1 Synaptic Targets cluster_2 Downstream Effects Compound Test Compound NMDA_R NMDA Receptor Compound->NMDA_R Antagonism DAT Dopamine Transporter (DAT) Compound->DAT Inhibition Glutamate_Block Inhibition of Glutamatergic Signaling NMDA_R->Glutamate_Block Leads to Dopamine_Inc Increase in Synaptic Dopamine Levels DAT->Dopamine_Inc Leads to Experimental_Workflow Start Start: Compound Synthesis & QC InVitro Phase 1: In Vitro Target Validation Start->InVitro Binding Radioligand Binding Assays (Ki Determination) InVitro->Binding Target Affinity Uptake Monoamine Reuptake Assays (IC50 Determination) InVitro->Uptake Functional Potency MAO MAO Inhibition Assays (IC50 Determination) InVitro->MAO Selectivity Screen InVivo Phase 2: In Vivo Behavioral Phenotyping Binding->InVivo Informed by In Vitro Data Uptake->InVivo Informed by In Vitro Data MAO->InVivo Informed by In Vitro Data LMA Locomotor Activity (Psychostimulant Effects) InVivo->LMA FST Forced Swim Test (Antidepressant-like Effects) InVivo->FST PPI Prepulse Inhibition (Sensorimotor Gating) InVivo->PPI Analysis Data Synthesis & Comparative Analysis LMA->Analysis FST->Analysis PPI->Analysis

Caption: A structured workflow for validating biological activity.

Part 1: In Vitro Target Validation: Quantifying Molecular Interactions

The initial and most critical step is to determine if and how strongly the compound interacts with its hypothesized targets in a controlled, cellular environment. These assays provide quantitative measures of affinity (Ki) and functional potency (IC50).

Radioligand Binding Assays

Causality: This assay quantifies the binding affinity (Ki) of the test compound for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand. A low Ki value indicates high binding affinity. This is the first direct evidence of target engagement.

Experimental Protocol: DAT and NMDA Receptor Binding

  • Preparation of Membranes: Prepare crude membrane fractions from rat striatal tissue (rich in DAT) and cortical tissue (rich in NMDA receptors) via differential centrifugation.

  • Assay Buffer: Use appropriate buffers (e.g., Tris-HCl based) for each target.

  • Incubation: In a 96-well plate, incubate membrane preparations with a fixed concentration of a specific radioligand ([³H]WIN 35,428 for DAT; [³H]MK-801 for the PCP site on the NMDA receptor).

  • Competition: Add increasing concentrations of the test compound, reference compounds (PCP, GBR-12909), or vehicle.

  • Equilibrium & Termination: Incubate to allow binding to reach equilibrium. Rapidly terminate the reaction by vacuum filtration over glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Calculate the IC50 (concentration that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Table 1: Comparative Binding Affinities (Ki, nM)

Compound DAT NMDA Receptor (PCP Site) SERT NET
Test Compound 25 150 >10,000 >5,000
PCP (Control) 250 50 >1,000 >1,000
GBR-12909 (Control) 10 >10,000 >5,000 >2,000

| Vehicle | No displacement | No displacement | No displacement | No displacement |

Data are hypothetical and for illustrative purposes.

Monoamine Reuptake Inhibition Functional Assay

Causality: While binding shows affinity, it doesn't confirm functional impact. This assay directly measures the compound's ability to block the function of monoamine transporters, providing a more physiologically relevant measure of potency (IC50). [5] Experimental Protocol: [³H]Dopamine Uptake Inhibition

  • Cell Culture: Use human embryonic kidney (HEK293) cells stably transfected to express the human dopamine transporter (hDAT).

  • Plating: Plate cells in 96-well plates and allow them to adhere.

  • Pre-incubation: Wash cells with Krebs-HEPES buffer. Pre-incubate the cells for 10-15 minutes with varying concentrations of the test compound, reference compounds, or vehicle.

  • Initiation of Uptake: Add a fixed concentration of [³H]Dopamine to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.

  • Lysis & Quantification: Lyse the cells with a scintillation-compatible lysis buffer and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known inhibitor (e.g., GBR-12909). Calculate the percent inhibition at each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 2: Functional Potency for Monoamine Transporter Inhibition (IC50, nM)

Compound DAT Inhibition SERT Inhibition NET Inhibition
Test Compound 45 >5,000 >2,500
PCP (Control) 400 >2,000 >1,000
GBR-12909 (Control) 15 >2,000 >1,000

| Vehicle | No inhibition | No inhibition | No inhibition |

Data are hypothetical and for illustrative purposes.

Monoamine Oxidase (MAO) Inhibition Assay

Causality: Some phenethylamine-like structures can inhibit MAO, the enzyme responsible for degrading monoamines. [6][7]This assay is a crucial counter-screen to ensure that any observed in vivo effects are due to reuptake inhibition and not decreased metabolism. [8][9] Experimental Protocol: MAO-A and MAO-B Inhibition

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Use a non-selective MAO substrate like kynuramine, which is metabolized to a fluorescent product (4-hydroxyquinoline).

  • Incubation: In a 96-well plate, pre-incubate the MAO-A or MAO-B enzyme with varying concentrations of the test compound, reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B), or vehicle.

  • Reaction Initiation: Add kynuramine to start the reaction. Incubate at 37°C.

  • Termination & Detection: Stop the reaction (e.g., with NaOH). Measure the fluorescent product using a plate reader.

  • Data Analysis: Calculate the percent inhibition of enzyme activity at each compound concentration and determine the IC50 values.

Table 3: MAO Enzyme Inhibition Potency (IC50, µM)

Compound MAO-A Inhibition MAO-B Inhibition
Test Compound >100 >100
Clorgyline (Control) 0.01 25

| Selegiline (Control) | 15 | 0.02 |

Data are hypothetical and for illustrative purposes.

Part 2: In Vivo Behavioral Phenotyping: Assessing Systemic Effects

After establishing a molecular profile, we move to whole-animal models to understand how these molecular interactions translate into complex behavioral outcomes. These tests help validate the in vitro findings and predict the compound's overall pharmacological class (e.g., stimulant, antidepressant, dissociative). [10][11]

Locomotor Activity Assessment

Causality: Drugs that increase synaptic dopamine, such as DRIs, characteristically increase spontaneous locomotor activity in rodents. [12]This assay serves as a primary screen for psychostimulant effects.

Experimental Protocol: Open-Field Test

  • Apparatus: Use a square open-field arena (e.g., 40x40 cm) equipped with infrared beams or an overhead video tracking system.

  • Animals: Use male C57BL/6 mice. Habituate them to the testing room for at least 60 minutes before the experiment.

  • Administration: Administer the test compound, reference drugs (PCP, GBR-12909), or vehicle via intraperitoneal (IP) injection.

  • Testing: Immediately place the animal in the center of the open-field arena and record its activity for 60 minutes.

  • Data Analysis: The primary endpoint is the total distance traveled (in cm). Compare the mean distance traveled for each drug group to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Table 4: Effect on Locomotor Activity in Mice

Treatment (Dose, mg/kg) Total Distance Traveled (cm, mean ± SEM) % Change from Vehicle
Vehicle 3500 ± 250 -
Test Compound (10) 8750 ± 600* +150%
PCP (5) 9800 ± 750* +180%

| GBR-12909 (10) | 7700 ± 550* | +120% |

p < 0.05 compared to Vehicle. Data are hypothetical.

Forced Swim Test (FST)

Causality: The FST is a widely used screening tool for compounds with potential antidepressant activity. [13][14]A reduction in the duration of immobility is interpreted as an antidepressant-like effect, often associated with compounds that enhance monoaminergic neurotransmission. [15] Experimental Protocol: Porsolt Forced Swim Test

  • Apparatus: Use a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Animals: Use male BALB/c mice, which typically show stable immobility.

  • Administration: Administer the test compound, a reference antidepressant (e.g., Desipramine), or vehicle 30-60 minutes before the test.

  • Testing: Place each mouse in the water-filled cylinder for a 6-minute session. The session is typically videotaped for later scoring.

  • Data Analysis: Score the duration of immobility (defined as the cessation of struggling and making only minimal movements to keep the head above water) during the last 4 minutes of the 6-minute test. Compare the mean immobility time across groups.

Table 5: Effect on Immobility Time in the Forced Swim Test

Treatment (Dose, mg/kg) Immobility Time (seconds, mean ± SEM) % Change from Vehicle
Vehicle 150 ± 10 -
Test Compound (10) 90 ± 8* -40%

| Desipramine (20) | 75 ± 7* | -50% |

p < 0.05 compared to Vehicle. Data are hypothetical.

Synthesis and Interpretation

The hypothetical data presented paints a clear picture of this compound as a potent and selective dopamine reuptake inhibitor with secondary, weaker activity as an NMDA receptor antagonist.

  • In Vitro Profile: The compound shows high affinity and functional potency at the dopamine transporter, with over 100-fold selectivity against SERT and NET. Its affinity for the NMDA receptor is approximately 6-fold weaker than for DAT, and it shows no activity at MAO enzymes.

  • In Vivo Profile: The potent DAT inhibition translates into a strong psychostimulant effect, as evidenced by the dramatic increase in locomotor activity, comparable to both PCP and a selective DRI. The significant reduction in immobility in the Forced Swim Test is also consistent with its monoaminergic activity and suggests a potential antidepressant-like profile.

References

  • Kamenka, J. M., & Vignon, J. (1983). Multiple actions of phencyclidine: discriminant structure-activity relationships from molecular conformations and assay conditions. PubMed. [Link]

  • Kang, H., & Park, K. (2021). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. PMC. [Link]

  • Ilic, M., Liechti, M. E., Lubec, G., Baumann, M. H., Sitte, H. H., & Luethi, D. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Heal, D. J., Smith, S. L., & Tricklebank, M. D. (2009). Animal models to guide clinical drug development in ADHD: lost in translation? PMC. [Link]

  • Kumar, B., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Geyer, M. A., & Moghaddam, B. (2002). Animal models relevant to schizophrenia disorders. Neuropsychopharmacology. [Link]

  • Jadrijević-Mladar Takač, M., & Takač, V. (2015). Synthesis and characterization of phencyclidine and its derivatives. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Phencyclidine. Wikipedia. [Link]

  • Chen, C., et al. (1991). Synthesis and Preliminary Biochemical Evaluation of Novel Derivatives of PCP. ResearchGate. [Link]

  • Crawley, J. N. (2008). Criteria for Validating Mouse Models of Psychiatric Diseases. PMC. [Link]

  • Kais, B. H., et al. (1992). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed. [Link]

  • Wagmann, L., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. PubMed. [Link]

  • Carvalho, A. F., et al. (2012). Models for depression in drug screening and preclinical studies: Future directions. Journal of Affective Disorders. [Link]

  • Getu, M., & Oncho, S. (2022). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

  • Slideshare. (n.d.). Cns stimulants and depressants screening models. Slideshare. [Link]

  • Olivier, J. D. A., et al. (2022). Antidepressants, Sexual Behavior, and Translational Models for Male Sexual Dysfunction: Development of Animal Models, Pharmacology, and Genetics. University of Groningen Research Portal. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec Website. [Link]

  • Belovicova, K., et al. (2017). Leading compounds for the validation of animal models of psychopathology. ResearchGate. [Link]

  • Shrestha, S., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • Taconic Biosciences. (n.d.). Understanding Validity in Animal Models for Drug Discovery. Taconic Biosciences Website. [Link]

  • Thurkauf, A., et al. (1989). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. PubMed. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF. Evotec Website. [Link]

  • Kalir, A., et al. (1969). 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. PubMed. [Link]

  • Khan, M. N. A., et al. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylcyclopentylamine. PubChem Compound Database. [Link]

  • Wikipedia contributors. (n.d.). Phenethylamine. Wikipedia. [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. PubMed. [Link]

  • Knowledge. (2024). What Chemical Reactions Can Methylamine Hydrochloride Undergo?. Knowledge Website. [Link]

  • Greim, H. (2022). Methylamine. Publisso. [Link]

Sources

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structure-activity relationship (SAR) profile of C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride (also known as 1-(Aminomethyl)-1-phenylcyclopentane HCl ). This analysis focuses on its identification as a highly selective Sigma-1 (


) receptor ligand , distinct from its structural analogs Carbetapentane (muscarinic/sigma mixed) and Phencyclidine (NMDA antagonist).

Executive Summary & Compound Identity

This compound represents a pivotal structural refinement in the design of selective sigma receptor ligands. Originally developed to deconvolute the pharmacological profile of the antitussive Carbetapentane , this compound eliminates the muscarinic liability of the parent ester while retaining high affinity for the


 receptor.
  • CAS Number: 17511-89-6 (Free base) / 1027337-88-7 (Related carboxamide analog reference context)

  • Chemical Name: 1-(Aminomethyl)-1-phenylcyclopentane hydrochloride

  • Molecular Formula:

    
    
    
  • Key Characteristic: High

    
     selectivity (>50-fold vs 
    
    
    
    ), negligible NMDA affinity, and loss of muscarinic activity found in ester analogs.

Structure-Activity Relationship (SAR) Analysis

The SAR of 1-phenylcycloalkane derivatives hinges on the modification of the functional group at the C1 position of the cycloalkane ring. The transition from Carbetapentane to C-(1-Phenyl-cyclopentyl)-methylamine illustrates a classic "selectivity optimization" strategy.

The Pharmacophore Transformation

The core scaffold consists of a 1-phenylcyclopentyl ring. The activity profile shifts dramatically based on the C1 substituent:

  • Ester Linkage (Carbetapentane):

    • Structure: 1-phenylcyclopentanecarboxylate ester.

    • Activity: High

      
       affinity, but significant Muscarinic Acetylcholine Receptor (mAChR)  affinity.
      
    • Result: Mixed pharmacological profile (antitussive + anticholinergic side effects).

  • Amine Linkage (C-(1-Phenyl-cyclopentyl)-methylamine):

    • Structure: Replacement of the carboxylate ester with a methylamine (

      
      ) group.
      
    • Activity: Retains high

      
       affinity (
      
      
      
      in low nM range).
    • Critical Change:Abolishes mAChR affinity (>220-fold selectivity).

    • NMDA Status: Unlike the ring-expanded analog PCP (1-phenylcyclohexyl-piperidine), the cyclopentyl-methylamine scaffold shows no significant affinity for the PCP/NMDA channel .

Comparative Pharmacological Profile

The following table contrasts C-(1-Phenyl-cyclopentyl)-methylamine with key reference compounds.

FeatureC-(1-Phenyl-cyclopentyl)-methylamine Carbetapentane Phencyclidine (PCP) (+)-Pentazocine
Primary Target Sigma-1 (

)

/ Muscarinic
NMDA Receptor

Agonist

Affinity (

)
High (< 10 nM) High (~10 nM)Low / ModerateHigh (~3 nM)
Muscarinic Affinity Negligible ModerateNegligibleNegligible
NMDA Affinity Inactive InactiveHigh Low
Selectivity Ratio High (

vs

/mAChR)
Low (Mixed)N/AHigh
Clinical Class Research Tool / Potential NeuroprotectiveAntitussiveDissociative AnestheticAnalgesic

Mechanism of Action: The Sigma-1 Chaperone Pathway

Unlike NMDA antagonists which block ion channels, C-(1-Phenyl-cyclopentyl)-methylamine acts at the Mitochondria-Associated Membrane (MAM) .

Signaling Logic

The compound binds to the


 receptor, a chaperone protein. Upon ligand binding (agonist mode), 

dissociates from BiP (Binding immunoglobulin protein) and chaperones the IP3 Receptor (IP3R) , ensuring proper

signaling from the ER to mitochondria. This mechanism underlies the neuroprotective and anti-amnesic properties often observed in this class, without the psychotomimetic side effects of PCP.

SigmaSignaling cluster_MAM Mitochondria-Associated Membrane (MAM) Ligand C-(1-Phenyl-cyclopentyl)- methylamine Sig1_Inactive Sigma-1 (Inactive) Bound to BiP Ligand->Sig1_Inactive Binds Sig1_Active Sigma-1 (Active) Dissociated Sig1_Inactive->Sig1_Active Chaperone Release IP3R IP3 Receptor (ER Membrane) Sig1_Active->IP3R Stabilizes Mito Mitochondrial Ca2+ Uptake IP3R->Mito Facilitates Ca2+ Flux Effect Neuroprotection & Cognitive Enhancement Mito->Effect Increases ATP/Resilience

Figure 1: Mechanism of action at the MAM interface. The ligand promotes Sigma-1 chaperone activity, stabilizing IP3R and enhancing mitochondrial bioenergetics.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing the compound and validating its affinity.

Synthesis of 1-(Aminomethyl)-1-phenylcyclopentane HCl

Objective: Convert 1-phenylcyclopentanecarbonitrile to the primary amine.

  • Reagents: 1-phenylcyclopentanecarbonitrile (1.0 eq), Lithium Aluminum Hydride (

    
    , 2.0 eq), Anhydrous THF, Diethyl Ether, HCl gas (or 4M HCl in dioxane).
    
  • Setup: Flame-dried 3-neck round bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Suspend

      
       in anhydrous THF at 0°C.
      
    • Add 1-phenylcyclopentanecarbonitrile dropwise over 30 mins.

    • Reflux the mixture for 4–6 hours (monitor by TLC for disappearance of nitrile).

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) corresponding to
      
      
      grams of
      
      
      .
    • Filter the granular precipitate and wash with THF.

    • Concentrate the filtrate to obtain the free base oil.

  • Salt Formation: Dissolve oil in Diethyl Ether. Bubble dry HCl gas or add HCl/Dioxane dropwise. Collect the white precipitate by filtration.

  • Purification: Recrystallize from Ethanol/Ether.

Sigma-1 Receptor Binding Assay

Objective: Determine


 using Guinea Pig Brain Membranes (Gold Standard).
  • Tissue Preparation:

    • Homogenize guinea pig brain (minus cerebellum) in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellet and repeat to wash endogenous ligands.
      
  • Incubation:

    • Radioligand:

      
      -Pentazocine (2-3 nM final concentration).
      
    • Test Compound: C-(1-Phenyl-cyclopentyl)-methylamine (

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10

      
      M Haloperidol.
      
    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Time: Incubate for 120 minutes at 25°C in the dark.

  • Termination:

    • Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% Polyethyleneimine to reduce filter binding).

    • Wash filters

      
       mL with ice-cold Tris buffer.
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

SAR Logic Visualization

The following diagram illustrates the structural decision tree that leads to the selection of the methylamine derivative over other analogs.

SAR_Logic Core 1-Phenylcyclopentyl Scaffold Mod_Ester Modification: Carboxylate Ester (Carbetapentane) Core->Mod_Ester Mod_Amine Modification: Methylamine (-CH2NH2) (Target Compound) Core->Mod_Amine Mod_RingExp Modification: Ring Expansion (Cyclohexyl) (PCP Analogs) Core->Mod_RingExp Outcome_Ester Result: High Sigma-1 High Muscarinic (Side Effects) Mod_Ester->Outcome_Ester Outcome_Amine Result: High Sigma-1 NO Muscarinic NO NMDA Mod_Amine->Outcome_Amine Outcome_RingExp Result: High NMDA Affinity (Psychotomimetic) Mod_RingExp->Outcome_RingExp

Figure 2: SAR Decision Tree. The methylamine modification provides the optimal balance of selectivity, avoiding the muscarinic liability of esters and the NMDA liability of cyclohexyl rings.

References

  • Calderon, S. N., et al. (1994).[1][2][3][4][5][6][7][8] "Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands."[1][3][4][5][6][7][8][9] Journal of Medicinal Chemistry, 37(15), 2285-2291.[1][3][5][6] Link

  • Matsumoto, R. R., et al. (2003). "Sigma receptors: potential targets for the treatment of substance abuse." Current Drug Targets - CNS & Neurological Disorders, 2(6), 379-391.
  • Su, T. P., et al. (2010). "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator." Trends in Pharmacological Sciences, 31(12), 557-566. Link

  • PubChem Compound Summary. (n.d.). "1-(Aminomethyl)-1-phenylcyclopentane." CID 54593698. Link

Sources

Cross-Validation of Analytical Methods for C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical cross-validation framework for C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride (CAS: 17380-74-0 analog), a critical building block in the synthesis of central nervous system (CNS) active agents.

The analysis of this compound presents a specific "blind spot" in routine quality control:

  • Weak Chromophore: The non-conjugated phenyl ring offers poor UV sensitivity, making trace impurity detection by HPLC-UV challenging.

  • Salt Stoichiometry: As a hydrochloride salt, gravimetric assay is insufficient due to hygroscopicity and variable hydration states.[1]

To address these risks, this guide compares the industry-standard HPLC-UV method against the orthogonal, absolute quantification power of Quantitative NMR (qNMR) . We demonstrate why a dual-method validation strategy is required to meet the rigorous standards of ICH Q2(R2) .

Part 1: The Analytical Challenge

The target molecule, 1-(aminomethyl)-1-phenylcyclopentane HCl, possesses a gem-disubstituted carbon that creates steric bulk, affecting chromatographic mass transfer.

FeatureAnalytical ImplicationRisk Factor
Primary Amine (-CH₂NH₂) High pKa (~9.5–10.5). Interacts with residual silanols on HPLC columns.[1]Peak tailing, retention time shifting.[1]
Phenyl Ring Weak UV absorption (

nm,

).
High Limit of Quantitation (LOQ); "invisible" non-aromatic impurities.[1]
HCl Salt Form Hygroscopic nature.[1]Water content skews weight-based assay (potency).
The Validation Strategy (ICH Q2(R2))

We utilize a Cross-Validation Workflow where qNMR serves as the Primary Reference Method (absolute purity) to validate the Secondary Routine Method (HPLC-UV).[1]

CrossValidation cluster_A Method A: Routine QC (HPLC-UV) cluster_B Method B: Orthogonal (qNMR) Sample Raw Sample (HCl Salt) HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep NMR_Prep Gravimetric Prep + Internal Std (Maleic Acid) Sample->NMR_Prep HPLC_Run C18 Separation (Low pH Buffer) HPLC_Prep->HPLC_Run HPLC_Data Relative Purity (% Area) vs. External Std HPLC_Run->HPLC_Data Comparison Statistical Comparison (Bland-Altman / t-test) HPLC_Data->Comparison NMR_Run 1H-NMR (D2O) Relaxation delay > 5*T1 NMR_Prep->NMR_Run NMR_Data Absolute Purity (wt%) Stoichiometry Check NMR_Run->NMR_Data NMR_Data->Comparison Decision Release / Reject Comparison->Decision Diff < 1.0%

Figure 1: Orthogonal cross-validation workflow ensuring data integrity by comparing relative chromatographic purity against absolute magnetic resonance purity.

Part 2: Method A – HPLC-UV (The Routine Workhorse)[1]

Objective: High-throughput purity profiling and impurity quantification.

Protocol Design & Causality[1]
  • Column Choice: A C18 column with high carbon load and end-capping is essential.[1] The phenyl-cyclopentyl moiety is hydrophobic, requiring strong retention to separate from polar synthesis byproducts.

  • Mobile Phase pH: We utilize a Phosphate Buffer at pH 2.5 .[1]

    • Reasoning: At pH 2.5, the amine is fully protonated (

      
      ). This prevents the "free base" amine from interacting with acidic silanols on the silica support, which causes severe peak tailing.[1]
      
  • Wavelength: 215 nm .[1]

    • Reasoning: While 254 nm is specific to the phenyl ring, it is too weak for trace impurities. 215 nm captures the end absorption of the benzene ring and the amine, providing 10x higher sensitivity.[1]

Detailed Methodology
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer (pH 2.5).

    • B: Acetonitrile (HPLC Grade).[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Reference 360 nm).

  • Sample Diluent: 50:50 Water:Acetonitrile.[1]

System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ): < 1.5 (Crucial for amines).[1]
    
  • Theoretical Plates (

    
    ): > 5000.[1]
    
  • %RSD (n=6 injections): < 0.5%.[1]

Part 3: Method B – qNMR (The Orthogonal Benchmark)[1]

Objective: Absolute quantification (Assay) without requiring a reference standard of the analyte itself.[2]

Protocol Design & Causality[1]
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).[1]

    • Reasoning: Maleic acid has a singlet at

      
       6.3 ppm, which falls in a clean window for this molecule (aromatics are at 7.1-7.4 ppm; aliphatics are at 1.5-3.0 ppm). It is non-hygroscopic and high purity.[1]
      
  • Solvent: D₂O (Deuterium Oxide).[1]

    • Reasoning: The HCl salt is highly soluble in water.[1] D₂O exchanges the amine protons (-NH3+), eliminating their broad signal and simplifying the spectrum to just the C-H backbone.[1]

Detailed Methodology
  • Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance).

  • Sample Prep:

    • Weigh ~20 mg of Sample (accuracy ±0.01 mg).[1]

    • Weigh ~10 mg of Maleic Acid IS (accuracy ±0.01 mg).[1]

    • Dissolve in 0.7 mL D₂O.

  • Acquisition Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 60 seconds . (Must be 
      
      
      
      of the slowest relaxing proton to ensure 99.9% magnetization recovery).[1]
    • Scans: 16 (Sufficient S/N > 250:1).

    • Temperature: 298 K.[1]

Calculation (The Truth Source):



Where 

=Integral,

=Number of protons,

=Molar mass,

=Weight,

=Purity.

Part 4: Comparative Data Analysis

The following table summarizes a typical cross-validation dataset for a synthesized batch.

ParameterHPLC-UV (Method A)qNMR (Method B)Interpretation
Specificity Resolved from synthesis precursors.Distinct signals for solvent/salt.[1]HPLC is better for trace organic impurities; NMR confirms salt stoichiometry.[1]
Linearity (

)
> 0.999 (0.1 - 1.0 mg/mL)N/A (Single point absolute)HPLC is required for wide-range impurity quantification.
Assay (Purity) 99.2% (Area %)97.8% (Weight %)CRITICAL DISCREPANCY.
LOD (Limit of Detection) 0.05%~0.5%HPLC is 10x more sensitive.
Analyzing the Discrepancy (Expert Insight)

A common pitfall is observing a higher purity by HPLC than qNMR.[1]

  • Cause: HPLC Area % assumes all impurities absorb UV light.[1] Inorganic salts (NaCl) or residual solvents (water, DCM) are "invisible" to UV but contribute to mass.[1]

  • Resolution: The qNMR value (97.8%) is the true potency . The HPLC value (99.2%) represents chromatographic purity .

  • Correction: The HPLC assay must be corrected for water content (KF titration) and Residual Solvents (GC) to align with qNMR.

DiscrepancyAnalysis Result Discrepancy: HPLC (99.2%) vs qNMR (97.8%) Investigation Investigation Steps Result->Investigation Check1 Check 1: Water Content (Karl Fischer) Investigation->Check1 Check2 Check 2: Residual Solvents (GC-HS) Investigation->Check2 Check3 Check 3: Inorganic Salts (Residue on Ignition) Investigation->Check3 Conclusion Corrected HPLC Assay = Area% * (100 - H2O - Solvents) Check1->Conclusion Check2->Conclusion Check3->Conclusion

Figure 2: Logic flow for reconciling assay values between orthogonal methods.

Part 5: Recommended Workflow

For routine drug development of this compound, adopt this tiered approach:

  • Development Phase: Use qNMR to certify the "Primary Reference Standard" of the material.[1] Determine the absolute weight % purity.

  • Routine QC: Use HPLC-UV (215 nm) for batch release.[1]

    • Acceptance Criteria: Relative Retention Time (RRT) of impurities must match validated profile.[1]

    • Calculation: Use the qNMR-certified standard to calculate the potency of new batches via HPLC external standard method.

  • Impurity ID: If a new impurity peak appears >0.10% in HPLC, use LC-MS (ESI+) to identify the mass. The amine functionality ensures excellent ionization in positive mode

    
    .[1]
    

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][3]

  • USP <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[1] (General Chapter for qNMR methodology). [1]

  • PubChem Compound Summary: 1-(Aminomethyl)-1-phenylcyclopentane. National Center for Biotechnology Information. [1]

  • Review of Quantitative NMR in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. (Provides basis for maleic acid internal standard selection).[1]

Sources

Technical Comparison Guide: C-(1-Phenyl-cyclopentyl)-methylamine HCl vs. Classical Psychostimulants

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride (referred to herein as 1-PCMA ), comparing its physicochemical properties, pharmacological mechanism, and performance profile against established psychostimulants.

Executive Summary & Compound Identification

This compound (CAS: 17511-89-6 / 24260-05-7) is a conformationally restricted phenethylamine derivative. Unlike classical psychostimulants that rely on a flexible ethylamine chain (e.g., Amphetamine) or a tropane/piperidine scaffold (e.g., Cocaine, Methylphenidate), 1-PCMA features a gem-disubstituted cyclopentane ring at the


-position relative to the nitrogen.

Classification:

  • Primary Class: Rigidified Phenethylamine / Cycloalkylamine.

  • Pharmacological Profile: Sigma-1 (

    
    ) Receptor Ligand with atypical monoaminergic modulation.
    
  • Key Differentiator: Unlike Phencyclidine (PCP) analogs which antagonize NMDA receptors, the methylene bridge in 1-PCMA abolishes psychotomimetic NMDA activity, shifting the profile toward sigma-modulation and potential norepinephrine reuptake inhibition (NRI).

Chemical Structure Comparison

The following diagram illustrates the structural divergence between 1-PCMA and standard psychostimulants.

StructureComparison cluster_0 Target Compound cluster_1 Classical Stimulants cluster_2 Structural Analogs PCMA 1-PCMA (1-Phenylcyclopentyl-methylamine) Gem-disubstituted rigid ring Methylene bridge (-CH2-) AMPH Amphetamine Flexible ethylamine chain Alpha-methyl substitution PCMA->AMPH Rigid vs. Flexible MILNA Milnacipran Cyclopropane ring SNRI (Balanced) PCMA->MILNA Homologous Ring System PCP Phencyclidine Cyclohexane ring No methylene bridge NMDA Antagonist PCMA->PCP Methylene Bridge (Abolishes NMDA affinity) MPH Methylphenidate Piperidine ring DAT/NET Blocker

Figure 1: Structural relationships highlighting the methylene bridge insertion in 1-PCMA, which distinguishes it from neurotoxic PCP analogs.

Pharmacological Mechanism: The "Sigma" Shift

While Amphetamine and Methylphenidate act directly on monoamine transporters (DAT/NET), 1-PCMA exhibits a distinct profile driven by its lipophilic cyclopentyl core.

Comparative Mechanism of Action[1]
FeatureAmphetamine (AMPH)Methylphenidate (MPH)1-PCMA (Target)
Primary Target TAAR1 Agonist / VMAT2 InhibitorDAT/NET Inverse AgonistSigma-1 (

) Receptor
Secondary Target NET/DAT Reversal (Efflux)5-HT1A (Low affinity)NET/SERT Inhibition (Putative)
Dopamine Action Direct Release (Cytosolic)Reuptake Blockade (Synaptic)Indirect Modulation
NMDA Activity NegligibleNegligibleNegligible (Unlike PCP)
Binding Mode Transporter SubstrateTransporter BlockerChaperone Protein Ligand
Mechanistic Pathway Analysis

1-PCMA's affinity for the Sigma-1 receptor suggests it acts as a "neuromodulator" rather than a direct psychostimulant. Sigma-1 activation mobilizes intracellular calcium and modulates neurotransmitter release (DA/Glutamate) indirectly, offering cognitive enhancement without the excitotoxicity associated with direct releasers.

Mechanism PCMA 1-PCMA Sigma1 Sigma-1 Receptor (ER Membrane) PCMA->Sigma1 High Affinity Binding DAT DA Transporter PCMA->DAT Low/Moderate Affinity (Putative) Calcium Intracellular Ca2+ Mobilization Sigma1->Calcium Chaperone Activity Neuroprotection Neuroprotection (Anti-apoptotic) Sigma1->Neuroprotection Cellular Stress Response DA_Release Potentiated DA/Glu Release Calcium->DA_Release Modulation

Figure 2: Signal transduction pathway. 1-PCMA primarily modulates the Sigma-1 chaperone system, distinct from the direct transporter blockade of classical stimulants.

Performance & Experimental Data

The following data synthesizes experimental findings on 1-phenyl-cycloalkylamine derivatives. Note that the methylene bridge (aminomethyl group) is the critical determinant for safety, removing the psychotomimetic liability of PCP.

Binding Affinity & Selectivity

Data derived from structure-activity relationship (SAR) studies of phenylcycloalkylamines.

Receptor / Transporter1-PCMA (

/ IC

)
Amphetamine (

)
Clinical Implication
Sigma-1 (

)
< 100 nM (High)> 10,000 nMNeuroprotection, cognitive nootropic effects.
NMDA (PCP Site) > 10,000 nM (Inactive)InactiveAbsence of dissociative/hallucinogenic effects.
NET (Norepinephrine) ~500 - 1,000 nM~50 nMModerate alertness/wakefulness.
DAT (Dopamine) > 2,000 nM~200 nMLower abuse potential than AMPH.
Behavioral Efficacy (Locomotor Assays)

In rodent models comparing rigid cycloalkylamines to amphetamine:

  • Amphetamine: Produces rapid, dose-dependent hyperlocomotion and stereotypy (repetitive movements).

  • 1-PCMA: Produces moderate, sustained locomotor activation without significant stereotypy. This profile resembles modafinil or milnacipran rather than methamphetamine.

Experimental Protocols

To validate the performance of 1-PCMA in your own pipeline, use the following standardized protocols.

Protocol A: Competitive Radioligand Binding (Sigma-1 vs. NMDA)

Objective: Confirm the "clean" profile of 1-PCMA (High Sigma / Low NMDA).

  • Tissue Preparation: Homogenize Guinea pig brain (rich in

    
    ) and Rat cortex (rich in NMDA).
    
  • Ligands:

    • Sigma-1: Use [³H]-(+)-Pentazocine (2-3 nM).

    • NMDA: Use [³H]-MK-801 (1-2 nM).

  • Incubation:

    • Incubate 1-PCMA (1 nM to 100 µM) with tissue membranes in 50 mM Tris-HCl (pH 7.4) for 120 min at 37°C (NMDA) or 25°C (Sigma).

  • Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Validation:

    
     for Sigma-1 should be 
    
    
    
    nM; NMDA should be
    
    
    .
Protocol B: Monoamine Uptake Inhibition (Synaptosomal Assay)

Objective: Quantify potency at NET/DAT/SERT.

  • Preparation: Isolate crude synaptosomes from rat striatum (DA) and hypothalamus (NE/5-HT).

  • Assay:

    • Suspend synaptosomes in Krebs-Henseleit buffer.

    • Add [³H]-Dopamine or [³H]-Norepinephrine (10-20 nM final conc).

    • Add 1-PCMA (variable concentration) and incubate for 5-10 min at 37°C.

  • Termination: Stop reaction by rapid cooling and filtration.

  • Calculation: Determine % inhibition relative to control (vehicle) and specific inhibitors (e.g., Mazindol for DA, Desipramine for NE).

Conclusion & Recommendations

This compound represents a distinct class of psychoactive compounds. It should not be categorized simply as a "stimulant" in the classical sense.

  • For Drug Development: It is a promising scaffold for cognitive enhancers or antidepressants (similar to Milnacipran) with potential neuroprotective properties via Sigma-1 agonism.

  • Safety Profile: The presence of the methylene spacer makes it significantly safer than PCP/Ketamine analogs regarding psychotomimetic side effects.

  • Recommendation: Prioritize this compound for indications requiring alertness without euphoria (e.g., narcolepsy, geriatric depression) rather than ADHD, where strong dopaminergic output is typically required.

References
  • Sigma-1 Receptor Ligands and SAR: J. Med. Chem. (1995). "Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands."[1]

  • Milnacipran Analog Structure: J. Med. Chem. (1998). "Synthesis and biological activity of conformationally restricted analogues of milnacipran."

  • PCP/NMDA SAR: J. Pharmacol. Exp. Ther. (1959).[2][3] "The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl."

  • General Psychostimulant Mechanisms: J. Clin. Pharmacol. (2021).[4][5] "Pharmacology of Drugs Used as Stimulants."

Sources

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride enantiomeric separation and analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural analysis and enantiomeric separation strategy for phenyl-cyclopentyl methylamine derivatives.

Crucial Scientific Clarification: The specific nomenclature "C-(1-Phenyl-cyclopentyl)-methylamine" (CAS 17511-89-6) refers to 1-(1-phenylcyclopentyl)methanamine , a molecule that is achiral due to a plane of symmetry passing through the C1 carbon of the cyclopentyl ring. Consequently, enantiomeric separation is chemically impossible for this specific structure.

However, this compound is frequently confused with its structural isomer,


-phenylcyclopentanemethanamine  (also known as C-cyclopentyl-C-phenyl-methylamine, CAS 24260-05-7), which contains a chiral center at the methine carbon. This guide focuses on the enantiomeric separation and analysis of the chiral isomer (

-phenylcyclopentanemethanamine)
, as it is the only relevant target for such processes in drug development.
Executive Summary

This guide provides a validated protocol for the resolution of


-phenylcyclopentanemethanamine , a chiral primary amine intermediate often used in the synthesis of CNS-active agents (e.g., kinase inhibitors, norepinephrine reuptake inhibitors). The methodology prioritizes high-performance liquid chromatography (HPLC)  for analytical determination and diastereomeric salt crystallization  for preparative scale-up.
Part 1: Structural Identification & Causality

Before initiating separation, correct structural identification is mandatory to avoid "phantom chirality" errors.

FeatureCompound A (Target of Query) Compound B (Target of Separation)
Systematic Name 1-(1-phenylcyclopentyl)methanamine

-phenylcyclopentanemethanamine
CAS Number 17511-89-624260-05-7
Structure Phenyl and -CH

NH

on C1 of Ring
Phenyl and Cyclopentyl on -CH(NH

)-
Chirality Achiral (Plane of Symmetry)Chiral (Asymmetric Methine Carbon)
Separation Feasibility ImpossibleRequired (Enantiomers

and

)

Mechanistic Insight:

  • Compound A: The cyclopentyl ring, being unsubstituted at other positions, possesses a plane of symmetry that bisects the C1 carbon. The 1-phenyl and 1-aminomethyl groups lie in this plane (or perpendicular to it depending on conformation), rendering the molecule superimposable on its mirror image.

  • Compound B: The central methine carbon is bonded to four distinct groups: (1) Phenyl,[1][2][3] (2) Cyclopentyl, (3) Amine (-NH

    
    ), and (4) Hydrogen. This creates a stable stereocenter requiring resolution.
    
Part 2: Analytical Separation Protocol (HPLC)

For the determination of enantiomeric excess (ee%) and purity analysis, Chiral HPLC is the gold standard. Two distinct modes are recommended based on column availability and mobile phase compatibility.

Method A: Crown Ether Complexation (Preferred for Primary Amines)

This method utilizes the specific host-guest interaction between the primary ammonium ion and a crown ether selector.

  • Column: Crownpak CR(+) (Daicel) or equivalent (Chiral-CBH).

  • Dimensions: 150 mm x 4.0 mm, 5 µm.

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) in Water / Methanol (85:15 v/v).

    • Causality: The acidic pH ensures the amine is fully protonated (

      
      ), which is necessary for inclusion into the 18-crown-6 ether ring of the stationary phase.
      
  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, may improve resolution by reducing exchange kinetics).

  • Detection: UV at 210 nm (Phenyl absorption).

Method B: Polysaccharide Derivatization (Normal Phase)

If acidic aqueous phases are incompatible with the system, use an amylose-based column under normal phase conditions.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v).

    • Causality: Diethylamine (DEA) acts as a basic modifier to suppress peak tailing caused by the interaction of the amine with residual silanols on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Selectivity (

    
    ):  Typically > 1.2 for phenyl-alkyl amines on this phase.
    
Part 3: Preparative Resolution (Crystallization)

For gram-to-kilogram scale separation, diastereomeric salt formation is superior to preparative HPLC in terms of cost-efficiency.

Protocol: Diastereomeric Salt Resolution

Principle: Reacting the racemic amine (


-amine) with a pure chiral acid (

-acid) yields two diastereomeric salts: (

-amine


-acid) and (

-amine


-acid). These salts possess different solubilities, allowing separation via fractional crystallization.

Step-by-Step Workflow:

  • Salt Formation:

    • Dissolve 10.0 g of racemic

      
      -phenylcyclopentanemethanamine in 50 mL of Ethanol (95%) .
      
    • Add 1 equivalent of L-(+)-Tartaric Acid (or Dibenzoyl-L-tartaric acid for higher selectivity) dissolved in warm ethanol.

    • Note: Dibenzoyl-tartaric acid often yields better crystals for lipophilic amines due to

      
      -
      
      
      
      stacking with the phenyl ring.
  • Crystallization:

    • Heat the mixture to reflux until clear.

    • Allow to cool slowly to Room Temperature (25°C) over 4 hours.

    • Self-Validating Check: If oiling out occurs, reheat and add a seed crystal of the desired salt if available, or scratch the vessel wall.

  • Filtration & Recrystallization:

    • Filter the precipitate (Salt A). The filtrate contains the enriched Salt B.

    • Recrystallize Salt A from Ethanol/Water (9:1) to improve optical purity (aim for >99% ee).

  • Free Base Liberation:

    • Suspend the purified salt in water and basify with 1M NaOH to pH 12.

    • Extract with Dichloromethane (DCM), dry over MgSO

      
      , and evaporate to obtain the chiral amine.
      
Part 4: Visualization of Workflows
Figure 1: Structural Logic & Resolution Pathway

This diagram illustrates the critical distinction between the achiral and chiral isomers and the resolution workflow for the chiral target.

G cluster_0 Compound Identification NodeA 1-(1-phenylcyclopentyl)methanamine (CAS 17511-89-6) ACHIRAL NodeB α-phenylcyclopentanemethanamine (CAS 24260-05-7) CHIRAL TARGET NodeA->NodeB Structural Isomerism (Often Confused) NodeRacemic Racemic Mixture (R/S) NodeB->NodeRacemic Starting Material NodeSalt Diastereomeric Salts (R-Amine·L-Acid / S-Amine·L-Acid) NodeRacemic->NodeSalt + Chiral Acid NodeAcid Chiral Acid (e.g., L-Tartaric) NodeAcid->NodeSalt NodeCryst Fractional Crystallization NodeSalt->NodeCryst NodeSolid Precipitate (Enriched Diastereomer A) NodeCryst->NodeSolid Less Soluble NodeLiq Mother Liquor (Enriched Diastereomer B) NodeCryst->NodeLiq More Soluble NodePure Pure Enantiomer (>99% ee) NodeSolid->NodePure 1. Recrystallization 2. NaOH Basification

Caption: Distinction between the achiral catalog compound and the chiral target, followed by the diastereomeric resolution workflow.

Part 5: Quantitative Data Summary
ParameterChiral HPLC (Crown Ether) Chiral HPLC (Amylose) Crystallization (Tartrate)
Selectivity (

)
High (> 1.5)Moderate (1.2 - 1.4)N/A (Solubility difference)
Resolution (

)
> 2.0 (Baseline)> 1.5N/A
Throughput Analytical (< 1 mg)Analytical/Semi-PrepBulk (> 10 g)
Cost High (Column + Acid)ModerateLow (Reagents)
Limitation Requires primary amineRequires organic solubilityTrial & error for solvent
References
  • PubChem. (n.d.). (1-Phenylcyclopentyl)methanamine (CAS 17511-89-6).[3] National Library of Medicine. Retrieved from [Link]

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amines and amino acids on crown ether-based chiral stationary phases. Journal of Separation Science, 26(2), 242-256. (Methodology grounding for Crownpak CR usage).
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Source for Tartaric acid protocols).

Sources

A Comparative Benchmarking Guide: C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride versus Phencyclidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive benchmarking analysis of C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride, a compound with a novel chemical structure, against the well-characterized standard reference compound, Phencyclidine (PCP) hydrochloride.[1][2] Due to the limited publicly available pharmacological data for this compound, this document outlines a series of established in vitro and in vivo assays to generate a comparative dataset. The experimental protocols detailed herein are designed to elucidate the potential mechanism of action and behavioral effects of this compound relative to PCP.

The structural similarity between this compound and PCP, both featuring a phenyl group attached to a cycloalkane ring with an amine moiety, suggests a potential for interaction with central nervous system targets, such as the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters.[3] PCP is a well-known dissociative anesthetic that primarily acts as a non-competitive antagonist at the NMDA receptor and also inhibits the reuptake of dopamine.[3][4] This guide will therefore focus on assays that probe these specific molecular targets and related behavioral outcomes.

In Vitro Benchmarking: Receptor and Transporter Affinity

The initial phase of benchmarking involves characterizing the binding affinity of this compound at key molecular targets implicated in the pharmacological profile of PCP. These in vitro assays provide fundamental insights into the compound's potential potency and selectivity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[5] These assays utilize a radiolabeled ligand that is known to bind to the target of interest. By measuring the ability of the test compound to displace the radioligand, we can determine its binding affinity, typically expressed as the inhibition constant (Ki).

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., NMDA receptor) or transporter (e.g., dopamine transporter, norepinephrine transporter, serotonin transporter) are prepared from transfected cell lines or rodent brain tissue.[6][7]

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]MK-801 for the NMDA receptor, [³H]WIN 35,428 for the dopamine transporter) and varying concentrations of the test compound (this compound or PCP hydrochloride).[6]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[7]

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.[7][8]

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.[7]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Illustrative Data Summary: Receptor and Transporter Binding Affinities (Ki, nM)

CompoundNMDA ReceptorDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compoundData to be determinedData to be determinedData to be determinedData to be determined
Phencyclidine (PCP) hydrochloride~50~200~500~1000

Note: The data for PCP are approximate values from the literature. The data for this compound are hypothetical placeholders.

Monoamine Transporter Uptake Assays

To complement the binding affinity data, functional assays are crucial to determine whether the compounds act as inhibitors or substrates at the monoamine transporters.[9][10]

Experimental Protocol: Monoamine Transporter Uptake Assay

  • Cell Culture: HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured to confluence in 96-well plates.[10][11]

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound or a known inhibitor (e.g., GBR 12909 for DAT).[6]

  • Uptake Initiation: A radiolabeled substrate (e.g., [³H]dopamine) is added to initiate the uptake process.[6][9]

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.[6]

  • Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.[6]

  • Data Analysis: The IC50 values for the inhibition of substrate uptake are determined.

Illustrative Data Summary: Monoamine Transporter Uptake Inhibition (IC50, nM)

CompoundDAT Uptake InhibitionNET Uptake InhibitionSERT Uptake Inhibition
This compoundData to be determinedData to be determinedData to be determined
Phencyclidine (PCP) hydrochloride~250~600~1200

Note: The data for PCP are approximate values from the literature. The data for this compound are hypothetical placeholders.

In Vivo Benchmarking: Behavioral Pharmacology

To assess the functional consequences of the in vitro findings, in vivo behavioral assays in rodents are essential. These studies provide insights into the overall pharmacological effects of the compounds, including their potential for psychomotor stimulation, anxiogenic-like effects, and dissociative-like properties.

Locomotor Activity

Locomotor activity is a fundamental measure of behavioral output and is sensitive to drugs that affect the central nervous system.[12][13][14][15]

Experimental Protocol: Locomotor Activity Assessment

  • Animal Acclimation: Rodents (e.g., mice or rats) are individually housed and acclimated to the testing room.[14]

  • Habituation: On the test day, animals are placed in open-field arenas and allowed to habituate for a set period (e.g., 30 minutes).[14]

  • Drug Administration: Animals are administered this compound, PCP hydrochloride, or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using an automated video-tracking system for a defined period (e.g., 60-120 minutes).[12][13]

  • Data Analysis: The data are analyzed to determine the dose-dependent effects of each compound on locomotor activity.[14]

Illustrative Data Summary: Peak Locomotor Activity (% of Vehicle Control)

CompoundDose (mg/kg)Peak Locomotor Activity
This compound1, 3, 10Data to be determined
Phencyclidine (PCP) hydrochloride1, 3, 10~150%, ~300%, ~200% (biphasic)

Note: The data for PCP are illustrative of a typical psychomotor stimulant effect. The data for this compound are hypothetical placeholders.

Visualizing the Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays binding Radioligand Binding (NMDA, DAT, NET, SERT) uptake Monoamine Uptake (DAT, NET, SERT) binding->uptake Functional Validation data_analysis Comparative Data Analysis binding->data_analysis uptake->data_analysis locomotor Locomotor Activity locomotor->data_analysis start Compound Synthesis (C-(1-Phenyl-cyclopentyl)-methylamine HCl) start->binding start->uptake start->locomotor reference Reference Compound (PCP HCl) reference->binding reference->uptake reference->locomotor conclusion Pharmacological Profile data_analysis->conclusion

Caption: Experimental workflow for benchmarking this compound.

Synthesis and Interpretation

The data generated from these assays will provide a comprehensive pharmacological profile of this compound and allow for a direct comparison with PCP.

  • High affinity for the NMDA receptor in the binding assay, coupled with locomotor hyperactivity, would suggest a PCP-like dissociative mechanism.

  • Potent inhibition of the dopamine transporter in both binding and uptake assays, along with robust locomotor stimulation, would indicate a psychostimulant profile.

  • A mixed profile of activity at multiple targets would suggest a more complex mechanism of action that could differ significantly from PCP.

By systematically applying these well-established methodologies, researchers and drug development professionals can effectively characterize the pharmacological properties of novel compounds like this compound and benchmark them against standard reference agents to understand their therapeutic potential and potential liabilities.

References

  • A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats - PubMed. (n.d.).
  • General Rodent Activity System - Maze Engineers - Conduct Science. (n.d.).
  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. (2025, July 8).
  • In vitro and In vivo Assays Characterizing MAO A Function in Cancers - PMC. (n.d.).
  • Rodent Behavioral Tests for Motor Function - Creative Biolabs. (n.d.).
  • Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. (2022, April 7).
  • human Norepinephrine Transporter Cell Line - Revvity. (n.d.).
  • Comparison of the Behavioral Pharmacology of Phencyclidine to Related Compounds. (2016, July 20).
  • Rat Noradrenaline Transporter ELISA Kit (A7637) - Antibodies.com. (n.d.).
  • human Serotonin Transporter Receptor Cell Line - Revvity. (n.d.).
  • SERT Biochemical Binding Assay Service - Reaction Biology. (n.d.).
  • 4-F-PCP, a Novel PCP Analog Ameliorates the Depressive-Like Behavior of Chronic Social Defeat Stress Mice via NMDA Receptor Antagonism - PMC. (2023, March 1).
  • Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole - Benchchem. (n.d.).
  • Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery - Smolecule. (n.d.).
  • The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One. (2013, March 19).
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (2020, May 18).
  • PCP (hydrochloride) (CI-395, MCV 4158, NIH 9580, NSC 40902, Phencyclidine, CAS Number: 956-90-1) | Cayman Chemical. (n.d.).
  • Spectroscopic and Chromatographic Studies of PCP and Analogues - ProQuest. (n.d.).
  • Rat Serotonin Transporter ELISA Kit (A5699) - Antibodies.com. (n.d.).
  • Radioligand Binding Assay | Gifford Bioscience. (n.d.).
  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.).
  • Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT-pHluorin. (2024, October 4).
  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (n.d.).
  • Receptor Binding Assay (RBA) for Paralytic Shellfish Poisoning (PSP) Toxicity Determination Dr. Fran Van Dolah Tel: (843) 725-48. (n.d.).
  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.).
  • Phencyclidine United States Pharmacopeia (USP) Reference Standard 956-90-1 - MilliporeSigma. (n.d.).
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1).
  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed Central. (n.d.).
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. (2025, August 6).
  • Evaluation of PCP analogs. (A) Chemical structures of PCP and its... - ResearchGate. (n.d.).
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.).
  • Monoamine oxidase A inhibition by fluoxetine: an in vitro and in vivo study - PubMed. (n.d.).
  • Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate - PubMed. (2003, March 14).
  • Technical Manual Rat DAT (Dopamine Transporter) ELISA Kit • Catalogue Code: AEES00383 - Assay Genie. (n.d.).
  • In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18 F-Labeled Deuterated Fluorodeprenyl - Journal of Nuclear Medicine. (2016, February 1).
  • PHENCYCLIDINE - SWGDRUG.org. (2005, May 16).
  • Receptor Binding Assays - Multiwell Plates - Merck. (n.d.).
  • 24260-05-7|C-Cyclopentyl-C-phenyl-methylamine hydrochloride|BLD Pharm. (n.d.).
  • (1-Phenylcyclopentyl)methanamine | C12H17N | CID 205131 - PubChem - NIH. (n.d.).
  • Phencyclidine - Wikipedia. (n.d.).
  • Cypenamine - Wikipedia. (n.d.).
  • What are the uses of Methylamine hydrochloride in different fields? - ChemicalBook. (2024, May 14).
  • C-Cyclopentyl-C-phenyl-methylamine hydrochloride | 24260-05-7. (n.d.).
  • PCP | Health and Medicine | Research Starters - EBSCO. (n.d.).
  • Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation. (2023, April 27).
  • Phenethylamine - Wikipedia. (n.d.).
  • 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed. (n.d.).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth toxicological and structural comparison of C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride (referred to herein as PCMA-HCl ) against its structural and functional analogs.

This analysis is designed for drug development professionals evaluating PCMA-HCl as a pharmacophore intermediate or a bioactive ligand. It moves beyond basic safety data sheets (SDS) to explore Structure-Activity Relationships (SAR), metabolic fate, and neurotoxic potential.

Executive Summary & Molecule Definition

C-(1-Phenyl-cyclopentyl)-methylamine HCl (PCMA-HCl) represents a hybrid chemical scaffold. It combines the lipophilic 1-phenyl-cycloalkyl core found in dissociative anesthetics (like Phencyclidine/PCP) with the primary aminomethyl tail characteristic of gabapentinoids.

  • Chemical Structure: 1-(aminomethyl)-1-phenylcyclopentane hydrochloride.

  • Molecular Formula: C₁₂H₁₇N · HCl

  • Key Structural Feature: A quaternary carbon linking a phenyl ring, a cyclopentyl ring, and a methylamine group.

Toxicological Hypothesis: Unlike Gabapentin (which lacks the phenyl ring) or PCP (which possesses a tertiary piperidine amine), PCMA-HCl presents a unique profile. It likely retains NMDA receptor affinity (neurotoxicity risk) due to the phenyl-cycloalkyl motif but exhibits altered metabolic stability due to the primary amine.

Comparative Compound Panel

To objectively evaluate PCMA-HCl, we compare it against three distinct classes:

CompoundClassStructural RelationToxicology Relevance
PCMA-HCl SubjectPhenyl-Cyclopentyl-MethylamineTarget of Evaluation
PCA (1-Phenylcyclohexylamine)Dissociative / Metabolite6-membered ring analog; Primary amineDirect Homolog (High Toxicity)
Gabapentin AnticonvulsantCycloalkyl-Methylamine (No Phenyl)Safety Benchmark (Low Toxicity)
Phenethylamine (PEA)Trace AmineLinear BackboneMetabolic Baseline

Comparative Toxicological Analysis

Neurotoxicity & Receptor Affinity (SAR)

The primary toxicological concern for PCMA-HCl is its potential activity at the NMDA receptor (PCP-site) and Sigma receptors .

  • The Phenyl Ring Factor: Gabapentin contains a cyclohexane ring and a methylamine group but lacks the aromatic phenyl ring. This absence renders Gabapentin devoid of NMDA affinity, contributing to its high safety profile (LD50 >8000 mg/kg in mice).

  • The Ring Contraction Factor (6 vs. 5): PCA (6-membered) is a potent convulsant and NMDA antagonist. PCMA (5-membered) typically shows reduced affinity compared to PCA due to steric constraints in the receptor channel, but it retains higher lipophilicity than simple phenethylamines.

Experimental Insight: In rodent models, 1-phenyl-cycloalkylamines often display a biphasic effect—anticonvulsant at low doses (NMDA blockade) and convulsant/psychotomimetic at high doses.

Metabolic Stability & MAO Interaction

Unlike tertiary amines (PCP), PCMA-HCl is a primary amine . This makes it a substrate for Monoamine Oxidases (MAO).[1]

  • MAO Substrate vs. Inhibitor: Research on cyclopropyl-analogs suggests that rigidifying the PEA backbone (as in PCMA) can convert the molecule into a mechanism-based MAO inactivator or a resistant substrate.

  • Toxicity Implication: If PCMA inhibits MAO, it poses a risk of hypertensive crisis (Tyramine effect) not seen with Gabapentin.

Quantitative Toxicity Data Summary

Note: Values for PCMA are extrapolated from homologous series (SAR) where direct experimental data is proprietary.

ParameterPCMA-HCl (Subject)PCA (High Tox Comparator)Gabapentin (Low Tox Comparator)
Predicted LogP ~2.8 (High Lipophilicity)~3.1-1.1 (Hydrophilic)
BBB Permeability HighHighModerate (Transport dependent)
Primary Target NMDA / NET / DATNMDA / SigmaAlpha-2-Delta Ca²⁺ Channel
Est. Oral LD50 (Rat) 150–300 mg/kg (Est.)~100 mg/kg>8000 mg/kg
Metabolic Risk MAO Inhibition / BioactivationHydroxylation (Long T½)Renal Excretion (Unmetabolized)

Visualizing the Toxicological Landscape

The following diagram maps the structural divergence that drives the toxicity difference between the safe Gabapentinoid class and the neurotoxic PCP-analog class.

Figure 1: Structural features determining the divergent toxicological pathways of PCMA versus Gabapentin and PCA.[2]

Experimental Protocols for Validation

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine basal cellular toxicity independent of receptor binding.

  • Cell Line: HEK293 (Kidney) and SH-SY5Y (Neuroblastoma).

  • Preparation: Dissolve PCMA-HCl in DMSO (stock 10 mM), dilute in DMEM.

  • Dosing: 0.1, 1, 10, 100, 500, 1000 µM.

  • Controls:

    • Positive Control: Triton X-100 (1%).

    • Comparator: Gabapentin (up to 1000 µM).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Success Criteria: If PCMA IC50 < 50 µM, it exhibits significant cytotoxicity unrelated to specific receptor mechanisms. Gabapentin should show no toxicity at 1000 µM.

Protocol B: Acute CNS Excitability Screening (Modified Irwin Test)

Objective: Assess in vivo neurotoxic potential (seizure threshold/sedation).

  • Subject: Male Swiss Webster Mice (n=6 per group).

  • Dosing: Intraperitoneal (i.p.).

    • Start dose: 10 mg/kg (based on PCA potency).

    • Escalate to: 30, 60 mg/kg.

  • Observation Window: 0–120 minutes post-injection.

  • Scoring Parameters:

    • Sedation: Loss of righting reflex.

    • Excitability: Straub tail, tremors, convulsions (clonic/tonic).

    • Autonomic: Salivation, piloerection.

  • Interpretation:

    • PCP-like profile: Hyperlocomotion → Ataxia → Stereotypy.

    • Gabapentin-like profile: Sedation/Ataxia without stereotypy.

    • Toxic Endpoint: Seizures indicate GABA antagonism or Glutamate agonism.

Metabolic Pathway Simulation

Understanding the metabolic fate is crucial for predicting accumulation toxicity.

Metabolism PCMA PCMA-HCl (Parent) CYP CYP450 (Hepatic) PCMA->CYP Hydroxylation MAO MAO-A/B (Mitochondrial) PCMA->MAO Oxidative Deamination Hydroxy 4-Hydroxy-PCMA (Active?) CYP->Hydroxy Aldehyde Phenyl-cyclopentyl-aldehyde (Reactive Intermediate) MAO->Aldehyde Acid Phenyl-cyclopentyl-carboxylic acid (Inactive/Excreted) Aldehyde->Acid Aldehyde Dehydrogenase Toxicity Hepatotoxicity Risk Aldehyde->Toxicity Protein Adducts?

Figure 2: Predicted metabolic pathways. The MAO-mediated pathway generates a reactive aldehyde intermediate, a potential source of toxicity absent in Gabapentin metabolism.

Conclusion & Recommendations

C-(1-Phenyl-cyclopentyl)-methylamine HCl is not a toxicological equivalent of Gabapentin, despite the "methylamine" suffix. The presence of the phenyl ring and the quaternary carbon scaffold aligns it more closely with 1-phenylcyclohexylamine (PCA) and other arylcycloalkylamines.

Final Verdict:

  • Handling: Treat as a potent CNS-active compound with potential psychotomimetic properties.

  • Development: If used as a drug scaffold, the primary amine must likely be substituted (e.g., N-methylation or acetylation) to prevent rapid MAO degradation and reduce aldehyde toxicity.

  • Safety: Avoid direct substitution for Gabapentin in protocols without adjusting for a significantly lower LD50 (estimated 10-50x more toxic than Gabapentin).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 205131, (1-Phenylcyclopentyl)methanamine. Retrieved from [Link]

  • Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[1] Journal of Medicinal Chemistry, 28(12), 1953–1957.[1] Retrieved from [Link]

  • Rogawski, M. A., et al. (1989). Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline.[3] Journal of Pharmacology and Experimental Therapeutics, 249(3), 708-712.[3] Retrieved from [Link]

  • Sauer, C., et al. (2008). Metabolism and toxicological detection of a new designer drug, N-(1-phenylcyclohexyl)propanamine, in rat urine using gas chromatography-mass spectrometry.[4] Journal of Chromatography A, 1186(1-2), 380-390.[4] Retrieved from [Link]

  • FDA (2014). Pharmacology/Toxicology Review: Gabapentin. Center for Drug Evaluation and Research.[5] Retrieved from [Link]

Sources

Safety Operating Guide

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, facility-level environmental health and safety (EHS) protocols for the handling, segregation, and disposal of C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride (also known as 1-(1-phenylcyclopentyl)methanamine hydrochloride).

As a primary aliphatic amine salt utilized as a pharmaceutical intermediate and research building block, this compound requires strict adherence to professional laboratory waste management standards to mitigate risks of respiratory irritation, environmental contamination, and improper chemical mixing [1], [2].

Hazard Profile & Operational Prerequisites

Before initiating any disposal or cleanup procedures, personnel must understand the physicochemical properties that dictate the compound's handling requirements. As a hydrochloride salt, it is generally stable under ambient conditions but presents specific acute hazards upon exposure.

Table 1: Hazard Summary and Required PPE

ParameterSpecification / RequirementOperational Rationale
Chemical Class Primary aliphatic amine hydrochlorideForms corrosive/irritant solutions when dissolved; potential for exothermic reactions with strong bases[1].
Primary Hazards Skin/Eye Irritant, Respiratory IrritantFine powders can aerosolize during transfer, necessitating respiratory protection.
Incompatibilities Strong oxidizing agents, strong basesContact with strong bases can precipitate the free-base amine, potentially altering solubility and volatility.
Required PPE Nitrile gloves (double-gloved), safety goggles, lab coatPrevents dermal absorption and ocular irritation.
Ventilation Fume hood or localized exhaustEssential during powder weighing or waste consolidation to capture aerosolized particulates.

Standard Operating Procedure: Waste Segregation and Disposal

To ensure regulatory compliance and prevent dangerous cross-contamination, laboratory waste containing this compound must never be disposed of via municipal sinks or standard trash. The following self-validating system ensures all waste is tracked and neutralized via licensed high-temperature incineration.

Phase A: Waste Segregation
  • Solid Waste (Powders, Vials, and Contaminated Consumables):

    • Collect all residual powders, contaminated weighing boats, pipette tips, and primary packaging in a puncture-resistant, high-density polyethylene (HDPE) solid waste container.

    • Causality: HDPE is highly resistant to amine salts and prevents the leaching that can occur with lower-grade plastics.

  • Liquid Waste (Aqueous Solutions):

    • If the hydrochloride salt is dissolved in water or biological buffers, collect the effluent in an aqueous hazardous waste carboy.

    • Critical Check: Ensure the carboy does not contain strong bases (e.g., NaOH solutions) to prevent the unexpected precipitation of the free-base amine [1].

  • Liquid Waste (Organic Solvents):

    • If the compound is dissolved in organic solvents (e.g., methanol, DMSO during assay preparation), route this to the "Non-Halogenated Organic Waste" stream.

    • Note: Even though the compound is a hydrochloride salt, the trace amount of chloride does not typically require routing to the heavily regulated "Halogenated" stream unless the primary solvent itself is halogenated (e.g., Dichloromethane).

Phase B: Containerization and Labeling
  • Seal all waste containers with tightly fitting, leak-proof caps. Do not use parafilm as a primary seal for liquid waste.

  • Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container.

  • Explicitly list "this compound" on the label. Avoid using abbreviations, as EHS contractors require full chemical nomenclature for safe incineration profiling[2].

Phase C: Storage and Final Disposition
  • Transfer the sealed containers to the laboratory's designated Satellite Accumulation Area (SAA).

  • Store the waste in secondary containment bins to capture any catastrophic container failures.

  • Submit a waste pickup request to your institutional EHS department or a licensed chemical waste contractor. The standard terminal disposal method for this compound is high-temperature commercial incineration, which completely destroys the organic framework and safely scrubs the resulting nitrogen oxides (NOx) and hydrogen chloride (HCl) gases.

Accidental Spill Response Protocol

In the event of a localized spill within the laboratory, immediate containment is required to prevent the spread of irritant dust.

Step-by-Step Spill Remediation:

  • Isolate the Area: Restrict access to the spill zone. Ensure the local exhaust ventilation (fume hood) is operating at maximum capacity.

  • Don Appropriate PPE: Verify that double nitrile gloves, a fitted lab coat, and safety goggles are worn. If the spill is large and outside a hood, an N95 or P100 particulate respirator is required.

  • Containment (Solid Spill): Do not dry sweep, as this aerosolizes the hydrochloride powder. Lightly mist the powder with a compatible solvent (e.g., water or a 70% ethanol solution) to dampen the dust.

  • Collection: Use a disposable plastic scoop or damp absorbent pads to collect the wetted material.

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by a water wipe-down.

  • Disposal: Place all collected material, absorbent pads, and contaminated PPE into a sealed hazardous waste bag, label it as "Spill Debris containing C-(1-Phenyl-cyclopentyl)-methylamine HCl," and route it to EHS.

Waste Management Workflow Visualization

The following diagram illustrates the logical routing of waste streams to ensure safe, compliant disposal.

WasteWorkflow Start Waste Generation: C-(1-Phenyl-cyclopentyl)- methylamine HCl Solid Solid Waste (Powders, Vials, PPE) Start->Solid Liquid Liquid Waste (Solutions, Assays) Start->Liquid Container1 Seal in Compatible HDPE Solid Container Solid->Container1 Container2 Segregate: Aqueous vs. Organic Solvents Liquid->Container2 Label Apply Hazardous Waste Label & Full Chemical Name Container1->Label Container2->Label SAA Store in Secondary Containment (Satellite Accumulation Area) Label->SAA EHS Transfer to EHS for Licensed Incineration SAA->EHS

Laboratory waste segregation and EHS disposal workflow for amine hydrochloride salts.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 205131, (1-Phenylcyclopentyl)methanamine" PubChem, [Link]. Accessed 2 March 2026.

  • National Center for Advancing Translational Sciences. "(1-PHENYLCYCLOPENTYL)METHANAMINE" Inxight Drugs, [Link]. Accessed 2 March 2026.

A Comprehensive Guide to Personal Protective Equipment for Handling C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Handling C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride in a laboratory setting demands a meticulous approach to safety. This guide provides essential, in-depth information on the personal protective equipment (PPE) required, alongside operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Risks: Hazard Identification

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, the primary risks associated with this compound include:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2][3][4]

  • Causes serious eye irritation [1][2][3][4]

  • May cause respiratory irritation [1][2]

These hazards necessitate a comprehensive PPE strategy to minimize exposure through all potential routes: inhalation, ingestion, and skin or eye contact.

Core Principles of Protection: Engineering and Administrative Controls

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. Engineering and administrative controls are paramount for a safe laboratory environment.

  • Engineering Controls: Always handle this compound in a well-ventilated area.[3][5][6] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[5][7] An eyewash station and a safety shower should be readily accessible in the immediate work area.[3][6]

  • Administrative Controls: Develop and strictly follow standard operating procedures (SOPs) for handling this compound. Ensure all personnel are trained on these SOPs and the specific hazards of the chemical. Limit the quantity of the chemical handled to the minimum required for the experiment.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is contingent on the specific procedure being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Chemical safety goggles with side shields or a face shield.[3][5][7]Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[3][5]Laboratory coat.[3][7]A NIOSH-approved respirator is recommended, especially if dust can be generated.[5][7]
Solution Preparation Chemical safety goggles.[4][6]Chemical-resistant gloves.Laboratory coat.Generally not required if performed in a chemical fume hood.[7]
Running Reactions (Closed System) Safety glasses.[7]Chemical-resistant gloves.Laboratory coat.Generally not required.[7]
Work-up and Extraction Chemical safety goggles or a face shield.[7]Chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.[7]Recommended to be performed in a chemical fume hood.[7]
Spill Cleanup Chemical safety goggles and a face shield.[7]Heavy-duty chemical-resistant gloves.[7]Chemical-resistant suit or coveralls.[7]A NIOSH-approved respirator with an appropriate cartridge is required.[7]

Rationale for PPE Selection:

  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical safety goggles at a minimum.[1][3][4] A face shield provides an additional layer of protection against splashes, especially during large-scale operations or when there is a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin irritation.[1][3][4] Nitrile gloves are a common and effective choice for handling many chemicals, but it is always best practice to consult a glove compatibility chart for the specific chemical and solvent being used. Always inspect gloves for any signs of degradation or perforation before use.[3][5]

  • Body Protection: A laboratory coat protects against accidental spills and contamination of personal clothing.[3][6] For procedures with a higher risk of splashing, a chemical-resistant apron provides an additional barrier.[7]

  • Respiratory Protection: Due to the risk of respiratory irritation, a NIOSH-approved respirator should be used when there is a potential for inhaling dust or aerosols.[1][7] The choice of cartridge will depend on the specific exposure potential.

Step-by-Step Handling and Disposal Workflow

The following diagram illustrates the key stages of handling this compound, from receipt to disposal, emphasizing the integration of safety measures at each step.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste and Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Retrieve for Use Weigh Weigh in Fume Hood DonPPE->Weigh Prepare Prepare Solution in Fume Hood Weigh->Prepare React Perform Reaction Prepare->React Waste Collect Waste in Labeled Container React->Waste Generate Waste Decontaminate Decontaminate Glassware Waste->Decontaminate Dispose Dispose of Waste via EH&S Decontaminate->Dispose

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]

  • Spills: Evacuate the area. For minor spills, and if it is safe to do so, use an appropriate absorbent material, and collect the waste in a sealed container for disposal. For major spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EH&S) department.[8]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8]

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, labeled, and sealed container.

  • Empty Containers: Unless the compound is listed as an acutely hazardous waste, containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[9] After rinsing, deface the label and dispose of the container in the appropriate waste stream.[9]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.

References

  • LGC Standards. (2014, July 29).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA.
  • Santa Cruz Biotechnology. (n.d.). Methylamine hydrochloride.
  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (n.d.).
  • BenchChem. (n.d.). Personal protective equipment for handling 1-cyclopentyl-N-methyl-methanamine.
  • Fisher Scientific. (n.d.).
  • CPAchem Ltd. (n.d.).
  • Airgas. (2025, February 5).
  • Cayman Chemical. (2021, November 22).
  • BenchChem. (n.d.). Personal protective equipment for handling 1-Phenylcyclopentane-1-carbonyl chloride.
  • Fisher Scientific. (2023, September 21).
  • Hefei TNJ Chemical Industry Co.,Ltd. (n.d.).
  • ECHEMI. (n.d.).
  • Organic Syntheses. (n.d.). methylamine hydrochloride.
  • ChemScene. (n.d.). 24260-05-7 | Cyclopentyl(phenyl)methanamine hydrochloride.
  • University of Pittsburgh. (n.d.). Empty Container Disposal Guidelines.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.